molecular formula C11H15NO2 B1308945 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde CAS No. 876710-46-2

5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Cat. No.: B1308945
CAS No.: 876710-46-2
M. Wt: 193.24 g/mol
InChI Key: VEESJKGXTHDKKE-UHFFFAOYSA-N
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Description

5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-4-2-3-7-12(9)11-6-5-10(8-13)14-11/h5-6,8-9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEESJKGXTHDKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424338
Record name 5-(2-Methyl-piperidin-1-yl)-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876710-46-2
Record name 5-(2-Methyl-piperidin-1-yl)-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic strategies for obtaining 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. We will delve into the primary synthetic routes, the mechanistic underpinnings of these reactions, and provide a detailed experimental protocol for a recommended synthetic method.

Introduction: The Significance of Substituted Furans

Furan-2-carbaldehyde derivatives are a class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of functional molecules. Their utility spans pharmaceuticals, agrochemicals, and materials science. The introduction of an amino substituent, such as the 2-methylpiperidine moiety, at the 5-position can significantly modulate the physicochemical and biological properties of the furan scaffold, opening avenues for the development of novel compounds with tailored activities.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound primarily involves the formation of a carbon-nitrogen bond between the furan ring and the secondary amine, 2-methylpiperidine. Two principal and robust methodologies are considered for this transformation: the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNA r).

The Power of Palladium: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[1][2] The reaction typically involves the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4]

Mechanism and Rationale:

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[5] It commences with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the active Pd(0) catalyst.[6]

The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and enhance catalyst stability and activity.[4]

cluster_legend Synthetic Pathways 5-Bromo-2-furaldehyde 5-Bromo-2-furaldehyde Buchwald-Hartwig Amination Buchwald-Hartwig Amination 5-Bromo-2-furaldehyde->Buchwald-Hartwig Amination Pd Catalyst, Ligand, Base Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 5-Bromo-2-furaldehyde->Nucleophilic Aromatic Substitution Base, High Temperature This compound This compound Buchwald-Hartwig Amination->this compound 2-Methylpiperidine 2-Methylpiperidine 2-Methylpiperidine->Buchwald-Hartwig Amination 2-Methylpiperidine->Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution->this compound Buchwald-Hartwig Buchwald-Hartwig Amination SNAr Nucleophilic Aromatic Substitution

Figure 1: Overview of the primary synthetic routes to this compound.

The Classic Approach: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable pathway for the synthesis of the target molecule.[7] This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[8][9]

Mechanism and Rationale:

In the case of 5-bromo-2-furaldehyde, the aldehyde group at the 2-position acts as an electron-withdrawing group, activating the 5-position for nucleophilic attack by 2-methylpiperidine. The reaction typically requires a base to facilitate the departure of the leaving group and may necessitate elevated temperatures to overcome the activation energy barrier.[10] While potentially simpler as it may not require a metal catalyst, SNAr reactions can be limited by the reactivity of the substrate and the nucleophile.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is recommended as the more general and often higher-yielding method for this specific transformation, given its broad substrate scope and functional group tolerance.

Experimental Workflow

start Reaction Setup (Inert Atmosphere) reagents Add Reagents: - 5-Bromo-2-furaldehyde - 2-Methylpiperidine - Pd Pre-catalyst - Ligand - Base start->reagents solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent reaction Heat Reaction Mixture (e.g., 100-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Characterize Product (NMR, MS) purification->product

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology

Materials:

  • 5-Bromo-2-furaldehyde

  • 2-Methylpiperidine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base (e.g., Sodium tert-butoxide - NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Reagent Addition: Add the base (e.g., 1.2-1.5 equivalents), 5-bromo-2-furaldehyde (1.0 equivalent), and 2-methylpiperidine (1.1-1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

ParameterValue/ConditionRationale
Starting Materials 5-Bromo-2-furaldehyde, 2-MethylpiperidineCommercially available or readily synthesized precursors.
Catalyst System Pd₂(dba)₃ / XPhosA robust and widely used catalyst system for Buchwald-Hartwig aminations, known for its high activity.
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base commonly used to facilitate the deprotonation of the amine.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents that are compatible with the reaction conditions.
Temperature 100-110 °CSufficient to promote the catalytic cycle without significant decomposition.
Reaction Time 12-24 hoursTypical duration for complete conversion, should be monitored.
Expected Yield Moderate to HighBuchwald-Hartwig aminations are generally efficient reactions.

Conclusion

The synthesis of this compound can be effectively achieved through modern synthetic methodologies. The Buchwald-Hartwig amination offers a reliable and versatile route, benefiting from a well-understood mechanism and a wide range of available catalysts and ligands. For researchers in drug discovery and materials science, the ability to efficiently construct such substituted heterocyclic systems is crucial for the development of novel and impactful molecular entities.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • 5-methyl-2-Furaldehyde. Organic Syntheses. [Link]

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. RSC Publishing. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.
  • 5-(Piperidin-1-yl)furan-2-carbaldehyde. PubChem. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]

  • Advanced Organic Module | English | Green Chemistry. University of Scranton. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Nucleophilic aromatic substitution: Using microwave chemistry. Morressier. [Link]

  • Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives. ResearchGate. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC - NIH. [Link]

  • Buchwald Hartwig amination catalysts. Johnson Matthey. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

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"5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Introduction

This technical guide provides a comprehensive overview of the chemical properties of this compound, a heterocyclic compound of interest to researchers and professionals in drug development. While specific literature on this exact molecule is limited, this guide synthesizes information from closely related analogues and established chemical principles to present a scientifically grounded resource.

Overview of the Furan-2-carbaldehyde Scaffold in Medicinal Chemistry

The furan-2-carbaldehyde scaffold is a cornerstone in medicinal chemistry, valued for its versatile reactivity and presence in numerous pharmacologically active molecules.[1] The furan ring, an aromatic heterocycle, can act as a bioisostere for other aromatic systems, such as a phenyl group, potentially enhancing metabolic stability and receptor binding affinity.[1] Derivatives of furan-2-carbaldehyde have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.[4]

Significance of the 2-Methylpiperidine Moiety

The piperidine ring is another privileged scaffold in drug discovery, present in a multitude of approved pharmaceutical agents. The introduction of a methyl group at the 2-position of the piperidine ring introduces a chiral center and steric bulk, which can significantly influence the molecule's conformational preferences and its interactions with biological targets. This substitution can lead to improved potency, selectivity, and pharmacokinetic properties.

Scope of the Guide

This guide will cover the fundamental physicochemical and structural properties of this compound. It will propose a viable synthetic route, predict its spectroscopic characteristics, and explore its chemical reactivity and potential applications in research and drug development. The information presented herein is intended to serve as a valuable resource for scientists working with this and related compounds.

Physicochemical and Structural Properties

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a furan ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a 2-methylpiperidine moiety.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₅NO₂[5]

  • Molecular Weight: 193.24 g/mol [5]

  • CAS Number: 876710-46-2[6]

Tabulated Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂[5]
Molecular Weight193.24 g/mol [5]
CAS Number876710-46-2[6]
Predicted Properties
XLogP32.4Predicted
Hydrogen Bond Donor Count0Predicted
Hydrogen Bond Acceptor Count3Predicted
Rotatable Bond Count2Predicted
Exact Mass193.11028 g/mol Predicted
Monoisotopic Mass193.11028 g/mol Predicted
Topological Polar Surface Area30.6 ŲPredicted
Heavy Atom Count14Predicted

Proposed Synthesis

Due to the lack of specific published synthetic procedures for this compound, a plausible route is proposed based on the well-established nucleophilic aromatic substitution on a furan ring.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule involves breaking the C-N bond between the furan ring and the 2-methylpiperidine moiety. This suggests a synthetic approach involving the reaction of a 5-halofuran-2-carbaldehyde with 2-methylpiperidine. 5-Bromo-2-furfural is a readily available starting material for this purpose.

Detailed Experimental Protocol for Nucleophilic Aromatic Substitution

This protocol is a predictive procedure based on analogous reactions.

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-furfural (1.0 eq).

  • Addition of Reagents: Add a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). To this solution, add 2-methylpiperidine (1.2 eq) followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Rationale for Experimental Choices
  • Solvent: A polar aprotic solvent like DMF or DMSO is chosen to facilitate the dissolution of the reactants and to promote the nucleophilic aromatic substitution reaction.

  • Base: A base is required to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is preferred to avoid competing reactions.

  • Temperature: Heating is generally necessary to overcome the activation energy for nucleophilic aromatic substitution on the electron-rich furan ring.

Workflow Diagram for the Proposed Synthesis

Synthesis_Workflow Start Start Setup Reaction Setup: - 5-Bromo-2-furfural - Solvent (DMF/DMSO) Start->Setup Reagents Add Reagents: - 2-Methylpiperidine - Base (K2CO3/Cs2CO3) Setup->Reagents Reaction Heat and Stir (80-100 °C, 12-24h) Reagents->Reaction Workup Work-up: - Cool to RT - Add water Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification Product 5-(2-methylpiperidin-1-yl) furan-2-carbaldehyde Purification->Product Reactions cluster_aldehyde Aldehyde Reactions cluster_furan Furan Ring Reactions Start 5-(2-methylpiperidin-1-yl) furan-2-carbaldehyde Knoevenagel Knoevenagel Condensation (+ Active Methylene Cmpd) Start->Knoevenagel ReductiveAmination Reductive Amination (+ Amine, Reducing Agent) Start->ReductiveAmination SchiffBase Schiff Base Formation (+ Primary Amine) Start->SchiffBase ElectrophilicSub Electrophilic Aromatic Substitution (e.g., Halogenation) Start->ElectrophilicSub

Caption: Potential chemical transformations of this compound.

Potential Applications in Research and Drug Development

Analogues in Medicinal Chemistry

The furan and piperidine moieties are present in a wide range of biologically active compounds. [2][3]Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents targeting a variety of diseases. Its derivatives could be explored for activities such as anticancer, antibacterial, and anti-inflammatory effects.

Use as a Chemical Building Block

This compound can serve as a valuable and versatile building block in organic synthesis. The aldehyde functionality allows for its incorporation into more complex molecular structures through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. [4]

Conclusion

References

[7]PubChem. 5-(Piperidin-1-yl)furan-2-carbaldehyde. [Link]

[2]BioScience Academic Publishing. (2025-04-16). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity. [Link]

[8]SpectraBase. 5-(phenylethynyl)furan-2-carbaldehyde. [Link]

[9]Jaster, J., & Breugst, M. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. [Link]

[10]Chadwick, D. J., Chambers, J., Meakins, G. D., & Snowden, R. L. (1973). The synthesis and spectroscopic characterisation of furan-2-carbaldehyde-d. Journal of the Chemical Society, Perkin Transactions 1, 1766-1772. [Link]

[11]PubChem. 2-Furancarboxaldehyde, 5-amino-. [Link]

[12]Manukyan, Y., & Taslimi, P. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 101-107. [Link]

[13]Matrix Fine Chemicals. 5-(2-AMINOPHENYL)FURAN-2-CARBALDEHYDE. [Link]

[3]World Journal of Pharmaceutical Research. (2024-12-10). Pharmacological activity of furan derivatives. [Link]

[14]Google Patents. AU2014260269A1 - 5-(hydroxymethyl) furan-2-carbaldehyde (HMF) sulfonates and process for synthesis thereof.

[15]Google Patents. WO2014179156A1 - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.

[16]Google Patents. KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.

[17]Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Shabasy, O. A. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-134. [Link]

[18]MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. [Link]

[19]Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of organic chemistry, 78(5), 1984–1993. [Link]

[20]Wu, X., Peng, X., Dong, X., & Dai, Z. (2007). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating Agent. Journal of the Chinese Chemical Society, 54(5), 1379-1382. [Link]

[21]N'goc, T. D., Le, T. H., Nguyen, T. K. C., & Vo, D. D. (2023). N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. Molbank, 2023(3), M1704. [Link]

[22]Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371. [Link]

[23]Varshney, M. M., Singh, S. K., & Kumar, A. (2013). SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806. [Link]

[24]Murar, A. S., Toth, G., & Moldovan, C. M. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(11), 3183. [Link]

Sources

"spectroscopic data of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Introduction: Elucidating the Structure of a Novel Furan Derivative

In the landscape of pharmaceutical research and materials science, furan derivatives are pivotal scaffolds due to their diverse biological activities and versatile chemical properties. The compound this compound represents a molecule of significant interest, combining the electron-rich furan ring with a sterically influenced nitrogen-containing substituent. Precise structural confirmation is the bedrock of any further investigation into its synthetic applications or pharmacological potential. This guide provides a comprehensive analysis of the expected spectroscopic data for this molecule, offering a predictive framework for its identification and characterization.

As direct experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopic interpretation and draws upon data from closely related structural analogs. We will delve into the anticipated outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind the predicted spectral features is explained, providing researchers with the rationale needed to interpret their own experimental findings with confidence.

Molecular Properties and Structural Overview

Before delving into the spectroscopic data, a foundational understanding of the molecule's properties is essential.

PropertyPredicted Value
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
IUPAC Name This compound
CAS Number Not available

The structure features a furan ring substituted at the 5-position with a 2-methylpiperidine group and at the 2-position with an aldehyde. The nitrogen atom of the piperidine ring acts as a strong electron-donating group through resonance, significantly influencing the electronic environment of the furan ring. Conversely, the aldehyde group is a strong electron-withdrawing group. This "push-pull" electronic configuration is expected to dominate the spectral characteristics.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 10-15 mg in CDCl₃ with TMS Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Insert into Spectrometer (≥500 MHz) Transfer->Spectrometer Tune Tune & Shim Spectrometer->Tune Acquire Acquire ¹H & ¹³C Spectra Tune->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Calibrate Calibrate to TMS (0 ppm) Process->Calibrate Analyze Analyze & Assign Peaks Calibrate->Analyze

Caption: Standardized workflow for NMR spectroscopic analysis.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum (Electron Ionization, EI)

For EI-MS, the molecular ion peak (M⁺˙) is expected to be prominent. The fragmentation pattern will likely be dominated by cleavages that lead to stable, resonance-stabilized fragments. Predicted data for the closely related 5-(piperidin-1-yl)furan-2-carbaldehyde serves as a strong reference. [1]

m/z (charge/mass ratio) Predicted Identity Rationale
207 [M]⁺˙ Molecular ion peak corresponding to the molecular weight of C₁₂H₁₇NO₂.
192 [M - CH₃]⁺ Loss of the methyl group from the piperidine ring, a common fragmentation for alkyl-substituted rings.
178 [M - CHO]⁺ Loss of the formyl radical (•CHO), a characteristic fragmentation of aromatic aldehydes.
124 [C₇H₁₀N]⁺ Alpha-cleavage at the C2'-C3' bond of the piperidine ring, leading to a stable iminium ion.
94 [C₅H₄O-N]⁺˙ Cleavage of the N-C(furan) bond, resulting in a fragment containing the furan-nitrogen moiety.

| 84 | [C₅H₁₀N]⁺ | The 2-methylpiperidine fragment cation. |

Experimental Protocol for GC-MS
  • Sample Preparation : Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation : Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound as a sharp peak (e.g., start at 100°C, ramp to 280°C at 15°C/min).

  • MS Detection : The GC eluent is passed into an electron ionization (EI) mass spectrometer. Acquire mass spectra across a range of m/z 40-500. The ionization energy is typically set to 70 eV.

  • Data Analysis : Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

Part 3: Infrared (IR) and UV-Visible Spectroscopy

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum will be dominated by strong absorptions from the aldehyde and the substituted furan ring. [2][3]

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Rationale
C-H stretch (Aldehyde) ~2820 and ~2720 Medium The characteristic Fermi doublet for an aldehyde C-H bond.
C-H stretch (Aliphatic) 2850 - 2960 Strong C-H stretching vibrations of the methyl and methylene groups on the piperidine ring.
C=O stretch (Aldehyde) 1665 - 1680 Strong, Sharp The carbonyl stretch is at a lower frequency than a typical aliphatic aldehyde due to conjugation with the furan ring.
C=C stretch (Furan) ~1580 and ~1510 Medium-Strong Aromatic C=C stretching vibrations of the furan ring.
C-N stretch (Aryl-Amine) 1300 - 1350 Medium Stretching vibration of the bond between the furan carbon and the piperidine nitrogen.

| C-O-C stretch (Furan) | 1020 - 1080 | Strong | The characteristic asymmetric C-O-C stretch of the furan ether linkage. |

Predicted UV-Visible Spectrum

The molecule possesses a highly conjugated system, which should result in strong UV absorption. The electron-donating piperidine group and the electron-withdrawing aldehyde group create a "push-pull" system that extends conjugation and shifts the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift) compared to furan-2-carbaldehyde. [4]

  • Predicted λ_max : 300 - 320 nm

  • Transition Type : π → π*

  • Rationale : This strong absorption band is characteristic of the extended π-electron system across the furan ring, linking the nitrogen lone pair to the carbonyl group.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic features of this compound. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy offers a powerful and self-validating toolkit for the unambiguous structural confirmation of this molecule. The predicted data, summarized in the tables above, serves as a reliable benchmark for researchers. By following the outlined experimental protocols, scientists can confidently acquire and interpret spectral data, ensuring the integrity of their chemical research and advancing the development of novel furan-based compounds.

References

Sources

Mass Spectrometric Analysis of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of both the furan and piperidine scaffolds in pharmaceutical agents.[1] Understanding its molecular structure and stability is paramount for its characterization, quality control, and metabolism studies. Mass spectrometry (MS) is an indispensable analytical technique for providing rapid and sensitive structural information based on the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[2][3]

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of this compound (Molecular Formula: C₁₁H₁₅NO₂, Molecular Weight: 193.24 g/mol [4]). We will explore its fragmentation patterns under both hard and soft ionization techniques, specifically Electron Ionization (EI) and Electrospray Ionization (ESI), respectively. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and spectral interpretation.

Rationale for Ionization Method Selection

The choice of ionization method is critical and depends on the analyte's properties and the desired information.[5] For this compound, both EI and ESI offer complementary information.

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive fragmentation.[3][5] This creates a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, which is invaluable for structural elucidation and library matching.[2][3] Given the compound's volatility, it is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution with minimal fragmentation.[1][5] It is ideal for determining the molecular weight of the compound by producing a protonated molecule, [M+H]⁺. The basic nitrogen atom in the piperidine ring readily accepts a proton, making positive-ion ESI particularly effective.[1] Subsequent tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion can induce controlled fragmentation, providing detailed structural insights.[1][6] This makes Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source a powerful tool for its analysis.

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to be driven by the functionalities of both the 2-methylpiperidine and the furan-2-carbaldehyde moieties.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial ionization will likely occur at the lone pair of electrons on the piperidine nitrogen, forming a radical cation (M⁺•). The subsequent fragmentation is predicted to follow several key pathways:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[1][7] Cleavage of the C-C bond adjacent to the nitrogen atom can result in the loss of the largest substituent. In this case, cleavage at the C2-C3 bond of the piperidine ring would lead to the formation of a stable, resonance-stabilized iminium ion.

  • Ring Fission of Piperidine: The piperidine ring can undergo cleavage, leading to various acyclic fragment ions.[1]

  • Cleavage at the Furan Moiety: The furan ring can also fragment. A characteristic loss of a hydrogen radical from the aldehyde group (M-1) or the entire formyl group (M-29) is expected, similar to the fragmentation of furan-2-carbaldehyde itself.[7][8]

Electrospray Ionization (ESI) Fragmentation (with CID)

In positive-ion ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 194.2. Collision-Induced Dissociation (CID) in a tandem mass spectrometer will induce fragmentation of this precursor ion. The proton is most likely located on the basic piperidine nitrogen.

  • Neutral Loss from the Piperidine Ring: A common fragmentation pathway for protonated piperidine alkaloids is the neutral loss of small molecules.[9][10]

  • Cleavage of the Piperidine Ring: Similar to EI, the protonated piperidine ring can undergo cleavage, leading to characteristic fragment ions.

  • Loss of the Aldehyde Group: The formyl group can be lost as carbon monoxide (CO), a common fragmentation for aldehydes.[11]

Experimental Protocols

To obtain high-quality mass spectra, the following detailed protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with EI

Objective: To obtain a detailed fragmentation pattern for structural confirmation.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
  • Vortex to ensure complete dissolution.
  • If necessary, dilute the sample further to an appropriate concentration (e.g., 10-100 µg/mL).

2. GC-MS Parameters:

  • GC System: Agilent 8890 GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 min.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 min at 280°C.
  • MS System: Agilent 5977B MSD or equivalent.
  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-400.
Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

Objective: To confirm the molecular weight and obtain controlled fragmentation data via MS/MS.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
  • Vortex to ensure complete dissolution.
  • Filter the sample through a 0.22 µm syringe filter.
  • Prepare a working solution of 1 µg/mL by diluting with the mobile phase.

2. LC-MS/MS Parameters:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions and re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.
  • Column Temperature: 40°C.
  • MS System: Triple quadrupole or Q-TOF mass spectrometer with an ESI source.[1]
  • Ionization Mode: Positive ion mode.[1]
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150°C.
  • Desolvation Temperature: 350°C.
  • Full Scan (MS1): m/z 100-500 to identify the [M+H]⁺ precursor ion.
  • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 194.2) for fragmentation.
  • Collision Energy: Optimize by ramping from 10-40 eV to obtain a rich fragmentation spectrum.

Data Presentation and Visualization

Predicted Mass Fragments

The following table summarizes the predicted key fragment ions for this compound under both EI and ESI-MS/MS conditions.

IonizationPredicted m/zProposed Structure/Loss
EI 193Molecular Ion (M⁺•)
178[M - CH₃]⁺
164[M - C₂H₅]⁺ (from piperidine ring)
122Furan-carbaldehyde-piperidine fragment
98Methyl-iminium ion from piperidine
95Furanyl-acylium ion[8]
ESI-MS/MS 194.2Protonated Molecule ([M+H]⁺)
176.2[M+H - H₂O]⁺
166.2[M+H - CO]⁺
98.1Protonated 2-methylpiperidine fragment
Experimental and Fragmentation Workflow

The logical flow from sample preparation to data analysis is crucial for reproducible results.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Acquisition & Interpretation prep_solid Solid Compound prep_dissolve Dissolve in Appropriate Solvent prep_solid->prep_dissolve prep_filter Filter (LC-MS) prep_dissolve->prep_filter For ESI gcms GC-MS (EI) prep_dissolve->gcms lcms LC-MS (ESI) prep_filter->lcms ei_spec EI Mass Spectrum (Fingerprint) gcms->ei_spec esi_spec ESI Full Scan ([M+H]⁺) lcms->esi_spec struct_elucid Structural Elucidation ei_spec->struct_elucid msms_spec MS/MS Spectrum (Fragmentation) esi_spec->msms_spec msms_spec->struct_elucid fragmentation cluster_ei Electron Ionization (EI) cluster_esi Electrospray Ionization (ESI-MS/MS) mol_ion M⁺• (m/z 193) frag_178 [M - CH₃]⁺ (m/z 178) mol_ion->frag_178 - •CH₃ frag_98 Iminium Ion (m/z 98) mol_ion->frag_98 α-cleavage frag_95 Furanyl-acylium (m/z 95) mol_ion->frag_95 - C₇H₁₄N• prec_ion [M+H]⁺ (m/z 194) frag_176 [M+H - H₂O]⁺ (m/z 176) prec_ion->frag_176 - H₂O frag_166 [M+H - CO]⁺ (m/z 166) prec_ion->frag_166 - CO frag_98_esi Protonated 2-methylpiperidine (m/z 98) prec_ion->frag_98_esi C-N bond cleavage

Caption: Predicted EI and ESI fragmentation pathways.

Conclusion

The mass spectrometric analysis of this compound, utilizing both EI and ESI techniques, provides a robust framework for its structural characterization. EI-MS offers a detailed fragmentation fingerprint, while ESI-MS confirms the molecular weight and allows for controlled fragmentation studies through MS/MS. The predicted fragmentation pathways, dominated by alpha-cleavage and ring fission of the 2-methylpiperidine moiety and losses from the furan-2-carbaldehyde core, serve as a reliable guide for interpreting experimental data. The protocols and insights provided herein are designed to empower researchers in their analytical endeavors, ensuring accurate and comprehensive characterization of this and structurally related compounds.

References

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"IR spectrum of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectrum of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Authored by: A Senior Application Scientist

Foreword

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in the structural elucidation of organic molecules. Its ability to probe the vibrational modes of chemical bonds provides a unique molecular fingerprint, offering invaluable insights into the functional groups present within a compound. This guide is dedicated to a comprehensive analysis of the infrared spectrum of this compound, a molecule of interest in medicinal chemistry and organic synthesis. By dissecting the constituent functional moieties—the furan ring, the aldehyde group, and the 2-methylpiperidine substituent—we will predict and interpret the key features of its IR spectrum. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of applying IR spectroscopy for the characterization of complex heterocyclic compounds.

Molecular Structure and its Spectroscopic Implications

The molecule this compound possesses a unique combination of aromatic and aliphatic features, each contributing distinctively to its infrared spectrum. The furan ring, an aromatic heterocycle, is conjugated with the aldehyde group, which influences the vibrational frequency of the carbonyl bond. The 2-methylpiperidine group, a saturated heterocycle, introduces characteristic aliphatic C-H and C-N vibrations.

Diagram of the Molecular Structure

Caption: Molecular structure of this compound.

Predicted Infrared Absorption Bands

The infrared spectrum of this compound can be systematically interpreted by examining the characteristic absorption regions for each functional group.

The Aldehyde Group (–CHO)

The aldehyde functional group gives rise to some of the most distinct signals in an IR spectrum.

  • C=O Stretching: The carbonyl (C=O) stretch is typically a strong and sharp absorption. For saturated aliphatic aldehydes, this band appears around 1740-1720 cm⁻¹.[1] However, conjugation with the furan ring is expected to lower this frequency. Aromatic aldehydes and α,β-unsaturated aldehydes absorb in the range of 1710-1685 cm⁻¹.[1][2][3] Therefore, for the title compound, a strong absorption is predicted in the 1685-1705 cm⁻¹ region.

  • Aldehydic C-H Stretching: The C-H bond of the aldehyde group exhibits a characteristic stretching vibration that typically appears as one or two moderately intense bands in the 2830-2695 cm⁻¹ region.[1][4] Often, a distinct shoulder is observed around 2720 cm⁻¹, which is a useful diagnostic feature for aldehydes.[1] This is due to Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration.[4]

The Furan Ring

The furan ring, as a heteroaromatic system, has several characteristic vibrational modes.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the furan ring are expected to appear just above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹ .[5]

  • C=C and C-O-C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the furan ring generally produce a series of medium to strong bands in the 1600-1450 cm⁻¹ region.[5][6] The C-O-C stretching of the furan ether linkage will also contribute to the spectrum, often in the fingerprint region.

The 2-Methylpiperidine Group

The saturated 2-methylpiperidine substituent will show characteristic aliphatic absorptions.

  • Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the piperidine ring and the methyl group will result in strong absorptions in the 2950-2850 cm⁻¹ range. These will likely be the most intense bands in this region of the spectrum.

  • C-N Stretching: The stretching vibration of the C-N bond of the tertiary amine is expected to be a weak to medium intensity band in the fingerprint region, typically around 1250-1020 cm⁻¹ .

Summary of Predicted IR Absorptions
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Reference
AldehydeC=O Stretch (conjugated)1685-1705Strong, Sharp[1][2][3]
AldehydeAldehydic C-H Stretch2830-2695Moderate (often two bands)[1][4]
Furan RingAromatic C-H Stretch3100-3000Weak to Medium[5]
Furan RingC=C Ring Stretch1600-1450Medium to Strong[5][6]
2-MethylpiperidineAliphatic C-H Stretch2950-2850Strong
Tertiary AmineC-N Stretch1250-1020Weak to Medium

Experimental Protocol for Infrared Spectroscopy

Acquiring a high-quality IR spectrum is paramount for accurate structural analysis. The following protocol outlines a standard procedure using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, acquire a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, water vapor) and instrumental artifacts.

  • Sample Preparation and Application:

    • If the sample is a solid, place a small amount directly onto the center of the ATR crystal.

    • If the sample is a liquid or oil, a single drop is sufficient.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Process the spectrum as needed (e.g., baseline correction, smoothing).

    • Identify the key absorption bands and compare them to the predicted values and literature data.

Workflow for IR Spectroscopic Analysis

start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Sample Preparation & Application background_scan->sample_prep sample_scan Acquire Sample Spectrum sample_prep->sample_scan data_processing Data Processing sample_scan->data_processing analysis Spectral Analysis & Interpretation data_processing->analysis end End analysis->end

Caption: A generalized workflow for acquiring and analyzing an IR spectrum.

Conclusion

The infrared spectrum of this compound is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. The key diagnostic peaks include the conjugated carbonyl stretch around 1685-1705 cm⁻¹, the distinctive aldehydic C-H stretches between 2830-2695 cm⁻¹, and the strong aliphatic C-H absorptions from the 2-methylpiperidine moiety in the 2950-2850 cm⁻¹ region. By following a systematic approach to spectral interpretation and employing proper experimental techniques, IR spectroscopy serves as a powerful and efficient tool for the verification and characterization of this and related heterocyclic compounds.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • MDPI. (2023, May 25). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. [Link]

  • University of Colorado Boulder. IR: aldehydes. [Link]

  • ResearchGate. (2023, May 25). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • W. W. Norton & Company. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]

  • CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]

  • ScienceDirect. Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. [Link]

  • MDPI. (2023, May 25). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • ResearchGate. (2025, August 8). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. [Link]

  • SpectraBase. Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum. [Link]

  • ResearchGate. (2025, August 5). A vibrational spectroscopic study on furan and its hydrated derivatives. [Link]

  • Stenutz. furan-2-carbaldehyde. [Link]

  • ORBi. Molecular structure and vibrational analysis of 2-vinyl furan. [Link]

  • ResearchGate. (2025, August 5). Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 601613, 5-(Piperidin-1-yl)furan-2-carbaldehyde. [Link]

  • ResearchGate. IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. [Link]

  • PubMed. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. [Link]

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An In-depth Technical Guide to the Physical Characteristics of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the physical and spectroscopic characteristics of the novel heterocyclic compound, 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde. Given the limited availability of published data for this specific molecule, this document focuses on the requisite experimental protocols and theoretical underpinnings necessary for its thorough characterization. As a Senior Application Scientist, the following sections are structured to not only present known information but also to empower researchers to generate and interpret new data with scientific rigor.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any novel compound is confirming its molecular structure and fundamental properties.

Molecular Formula: C₁₁H₁₅NO₂[1]

Molecular Weight: 193.24 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

Synthesis and Purity Considerations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile for forming carbon-nitrogen bonds.[2][3] This method is often preferred for its high functional group tolerance and efficiency.

Potential Impurities:

  • Starting Materials: Unreacted 5-bromo-2-furaldehyde and 2-methylpiperidine.

  • Catalyst Residues: Residual palladium and phosphine ligands from a Buchwald-Hartwig reaction.

  • By-products: Homocoupling products or products from side reactions.

The presence of these impurities can significantly impact the measured physical properties, particularly the melting point, which may be depressed and broadened.[4][5] Therefore, rigorous purification, typically by column chromatography, is essential before characterization.

Physicochemical Properties: A Methodological Approach

The following sections detail the standard experimental procedures for determining the key physical characteristics of a novel organic compound like this compound.

Melting Point

The melting point is a critical indicator of purity for a solid compound. A sharp melting range (typically 0.5-1.0°C) is indicative of high purity.[4]

Experimental Protocol: Melting Point Determination using a Mel-Temp Apparatus

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed. The open end of a capillary tube is tapped into the powder to collect a sample of 1-2 mm in height.

  • Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus.

  • Approximate Melting Point: A rapid heating rate is used to quickly determine an approximate melting range.

  • Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is heated slowly, at a rate of approximately 2°C per minute, through the approximate melting range.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[6]

Boiling Point

For liquid compounds, the boiling point is a key physical constant. Several methods can be employed depending on the amount of sample available.

Experimental Protocol: Micro Boiling Point Determination using a Thiele Tube

  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.

  • Heating: The Thiele tube is gently heated. A continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Data Recording: The heat is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7][8]

Solubility Profile

Understanding the solubility of a compound is crucial for its handling, formulation, and biological testing. A systematic approach is employed to classify the compound based on its solubility in a range of solvents.[1][9]

Experimental Protocol: Systematic Solubility Testing

  • Water Solubility: A small amount of the compound (approx. 10 mg) is added to 1 mL of deionized water. The mixture is agitated, and the solubility is observed. If soluble, the pH is tested with litmus paper.[2]

  • Acid/Base Solubility: If insoluble in water, the solubility is tested in 5% aq. NaOH, 5% aq. NaHCO₃, and 5% aq. HCl. Solubility in these reagents provides information about the presence of acidic or basic functional groups.[10]

  • Organic Solvent Solubility: Solubility in common organic solvents such as ethanol, methanol, dichloromethane, and acetone should also be determined.

Solubility_Workflow start Start with Compound water Test Solubility in Water start->water ph_test Test pH with Litmus Paper water->ph_test Soluble acid_base_test Test Solubility in 5% NaOH, 5% NaHCO3, 5% HCl water->acid_base_test Insoluble organic_solvents Test Solubility in Organic Solvents ph_test->organic_solvents acid_base_test->organic_solvents end End Characterization organic_solvents->end

Caption: A logical workflow for determining the solubility profile of a novel compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11][12]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13]

  • Data Acquisition: ¹H NMR, ¹³C NMR, and potentially 2D NMR (e.g., COSY, HSQC) spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts (δ), integration values, and coupling constants (J) are analyzed to assign the signals to the specific protons and carbons in the molecule.

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the protons on the furan ring.

  • A signal for the aldehyde proton.

  • A complex set of signals for the protons of the 2-methylpiperidine ring, showing diastereotopic effects due to the chiral center.

  • A signal for the methyl group protons.

Expected ¹³C NMR Spectral Features:

  • Signals for the carbons of the furan ring.

  • A downfield signal for the aldehyde carbonyl carbon.

  • Signals for the carbons of the 2-methylpiperidine ring.

  • A signal for the methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[14][15]

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: The infrared spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Expected FTIR Absorption Bands:

  • C-H stretching: Aliphatic and aromatic C-H stretches.

  • C=O stretching: A strong absorption band for the aldehyde carbonyl group.

  • C-N stretching: Corresponding to the bond between the furan ring and the piperidine nitrogen.

  • C-O-C stretching: Characteristic of the furan ring.

Summary of Physicochemical Data

The following table should be populated with experimentally determined data for this compound.

Physical PropertyValue
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
Melting PointTo be determined
Boiling PointTo be determined
SolubilityTo be determined

Conclusion

The comprehensive characterization of this compound requires a systematic application of standard analytical techniques. This guide has outlined the necessary experimental protocols for determining its fundamental physical and spectroscopic properties. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is paramount for researchers in the fields of chemistry and drug development.

References

  • Melting point determination. (n.d.). Retrieved from a source providing standard organic chemistry laboratory techniques.[4]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.[1]

  • Solubility test for Organic Compounds. (2024). Retrieved from a source detailing solubility testing procedures.[9]

  • Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. (2025). Benchchem.[13]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.[16]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.[2]

  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved from a source providing an overview of melting point determination.[5]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.[3]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from a source detailing melting point determination procedures.[6]

  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.[17]

  • Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group.[18]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from a source providing a comprehensive guide to identifying unknown organic compounds.[10]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.[7]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from a source providing an overview of FTIR spectroscopy.[19]

  • How Does FTIR Analysis Work? (2022, December 22). Innovatech Labs.[14]

  • 7: FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts.[15]

  • How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. (n.d.).
  • FTIR Analysis of Organic Compounds. (n.d.). Scribd.
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI.
  • 9.11: Nuclear Magnetic Resonance Spectroscopy. (2021, July 31). Chemistry LibreTexts.[11]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from a source providing a guide to NMR techniques.[12]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences.
  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
  • Determination of Boiling Point (B.P):. (n.d.). Retrieved from a source detailing boiling point determination.[8]

  • Micro-boiling point measurement. (n.d.). Retrieved from a source providing a method for micro-boiling point measurement.
  • DETERMINATION OF BOILING POINTS. (n.d.).
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023, May 25).
  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (n.d.). JOCPR.
  • Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. (n.d.).
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI.
  • A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery. (2025). Benchchem.
  • 5-(Piperidin-1-yl)furan-2-carbaldehyde | C10H13NO2 | CID 601613. (n.d.). PubChem.
  • comparative study of the synthesis methods for 5-aryl furan-2-carbaldehydes. (2025). Benchchem.
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An In-depth Technical Guide to 5-(2-Methylpiperidin-1-yl)furan-2-carbaldehyde (CAS No. 876710-46-2)

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Scientific literature and public databases currently lack detailed experimental data for 5-(2-Methylpiperidin-1-yl)furan-2-carbaldehyde. This guide, therefore, provides a predictive analysis of its properties based on the well-characterized constituent moieties—furan-2-carbaldehyde and 2-methylpiperidine—and the established principles of medicinal and organic chemistry. All properties and protocols described herein are hypothetical and require experimental validation.

Introduction

This compound is a heterocyclic organic compound with the CAS number 876710-46-2. Its molecular structure, featuring a furan-2-carbaldehyde core linked to a 2-methylpiperidine ring via a nitrogen atom, suggests potential for diverse chemical reactivity and biological activity. Furan-2-carbaldehyde derivatives are known to exhibit a wide range of pharmacological effects, and the incorporation of the 2-methylpiperidine moiety introduces a chiral center and modifies the lipophilicity and steric profile, which could significantly influence its biological interactions. This guide aims to provide a comprehensive theoretical framework for researchers and drug development professionals interested in this molecule.

Physicochemical Properties

While experimental data is unavailable, the physicochemical properties of this compound can be predicted based on its structure.

PropertyPredicted ValueRationale
Molecular Formula C₁₁H₁₅NO₂Based on structural analysis.[1]
Molecular Weight 193.24 g/mol Calculated from the molecular formula.[1]
Appearance Likely a pale yellow to brown oil or low-melting solidFuran-2-carbaldehyde derivatives are often colored, and the introduction of the piperidine ring may result in a non-crystalline form at room temperature.
Boiling Point > 200 °C (at atmospheric pressure)High boiling point is expected due to the molecular weight and polar functional groups.
Melting Point < 100 °CThe asymmetry introduced by the 2-methylpiperidine may disrupt crystal lattice formation, leading to a lower melting point.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); sparingly soluble in waterThe molecule has both polar (aldehyde, amine) and nonpolar (piperidine ring, furan ring) regions, suggesting good solubility in a range of organic solvents. The overall lipophilicity likely limits aqueous solubility.
pKa ~4-5The basicity of the tertiary amine is expected to be in this range, influenced by the electron-withdrawing nature of the furan ring.

Proposed Synthesis Pathway

A plausible synthetic route to this compound would involve a nucleophilic aromatic substitution reaction between 5-bromofuran-2-carbaldehyde and 2-methylpiperidine.

Synthesis_Pathway cluster_reactants Starting Materials Reactant1 5-Bromofuran-2-carbaldehyde Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 2-Methylpiperidine Reactant2->Reaction Product This compound (CAS 876710-46-2) Reaction->Product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Figure 1: Proposed synthesis of this compound.

Experimental Protocol:
  • To a solution of 5-bromofuran-2-carbaldehyde (1.0 eq) in dimethylformamide (DMF), add 2-methylpiperidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Predicted Biological Activity and Mechanism of Action

The furan-2-carbaldehyde scaffold is present in numerous compounds with documented biological activities. The aldehyde group can act as a Michael acceptor or form Schiff bases with biological nucleophiles, such as amine groups in proteins. The nature of the substituent at the 5-position of the furan ring significantly modulates the activity.

Predicted_Biological_Activity cluster_moieties Structural Features cluster_activities Potential Biological Activities Compound This compound FuranCarbaldehyde Furan-2-carbaldehyde Core Compound->FuranCarbaldehyde Methylpiperidine 2-Methylpiperidine Moiety Compound->Methylpiperidine Antimicrobial Antimicrobial FuranCarbaldehyde->Antimicrobial Forms Schiff bases with bacterial enzymes Anticancer Anticancer FuranCarbaldehyde->Anticancer Induces oxidative stress AntiInflammatory Anti-inflammatory Methylpiperidine->AntiInflammatory Modulates receptor binding

Figure 2: Potential biological activities based on structural moieties.

It is hypothesized that this compound could exhibit antimicrobial, anticancer, or anti-inflammatory properties. The 2-methylpiperidine group will influence the compound's lipophilicity and steric bulk, which are critical for cell permeability and target binding.

Proposed Analytical Methods

Standard analytical techniques can be used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.5 ppm), doublets for the furan ring protons (~6-7 ppm), and a series of multiplets for the piperidine ring protons, including a distinct signal for the methyl group.

  • ¹³C NMR: Characteristic signals would be observed for the aldehyde carbon (~180 ppm), furan ring carbons (~110-160 ppm), and the aliphatic carbons of the piperidine ring.

Infrared (IR) Spectroscopy:

A strong absorption band corresponding to the aldehyde carbonyl group (C=O) is expected around 1670-1690 cm⁻¹. Bands for C-H, C-N, and C-O stretching will also be present.

Mass Spectrometry (MS):

The molecular ion peak [M]⁺ at m/z 193.24 would be expected in the mass spectrum, along with characteristic fragmentation patterns.

Predicted ADME and Toxicological Profile

  • Absorption: The predicted lipophilicity suggests that the compound may be readily absorbed across biological membranes.

  • Distribution: The presence of a basic nitrogen atom could lead to accumulation in acidic tissues.

  • Metabolism: The furan ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, which could lead to the formation of reactive intermediates. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

  • Excretion: The metabolites are likely to be excreted in the urine.

  • Toxicology: Furan-containing compounds can exhibit toxicity, primarily through the formation of reactive metabolites that can cause cellular damage. The aldehyde functionality can also contribute to toxicity through covalent binding to proteins and nucleic acids. A thorough toxicological evaluation would be essential before any in vivo studies.

Conclusion

This compound represents an interesting, yet uncharacterized, chemical entity. The predictive analysis presented in this guide, based on its structural components, suggests a molecule with the potential for significant biological activity. However, it is crucial to underscore that all the properties and potential applications discussed are theoretical. Rigorous experimental work is required to synthesize, characterize, and evaluate the actual physicochemical properties, biological activities, and toxicological profile of this compound. This guide serves as a foundational resource to stimulate and direct future research endeavors into this novel molecule.

References

Sources

A Technical Guide to the Preliminary Biological Screening of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde. By leveraging the known pharmacological importance of its constituent furan and piperidine scaffolds, we outline a tiered, logic-driven screening cascade. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them. We will cover foundational cytotoxicity, antimicrobial, and antioxidant assays, followed by preliminary mechanistic and ADME/Tox considerations. The objective is to efficiently characterize the compound's biological profile, identify potential therapeutic avenues, and make a data-driven decision on its viability as a lead candidate for further development.

Introduction: Deconstructing the Candidate

The compound this compound is a synthetic small molecule that presents two key heterocyclic moieties of significant interest in medicinal chemistry: a furan ring and a piperidine ring.[1][2]

  • The Furan Scaffold: Furan is a five-membered aromatic heterocycle present in numerous pharmacologically active compounds.[3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The furan ring can act as a bioisostere for phenyl groups, potentially improving metabolic stability and receptor interactions.[3] Furan-containing molecules have been shown to target cancer cells by inducing apoptosis or inhibiting critical enzymes.[6][7]

  • The Piperidine Moiety: Piperidine is one of the most prevalent nitrogen-containing heterocyclic scaffolds in the pharmaceutical industry, found in drugs across more than twenty classes.[1][8] The inclusion of a piperidine ring can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity.[9][10] It is a common structural feature in anticancer, antiviral, and analgesic agents.[11]

The conjugation of these two powerful pharmacophores warrants a systematic investigation into the compound's biological potential. This guide details a strategic, multi-tiered approach to its preliminary screening.

Foundational Screening Cascade: A Tiered Approach

A successful preliminary screening campaign is not a random collection of assays but a logical progression designed to answer the most critical questions first. Our approach is to establish a foundational safety and activity profile before committing resources to more complex mechanistic studies.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Decision Gate Compound Test Compound: This compound Tier1 Tier 1 Assays Compound->Tier1 Cytotoxicity Cytotoxicity Profiling (MTT & LDH Assays) Tier1->Cytotoxicity Antimicrobial Antimicrobial Screening (Broth Microdilution & Disk Diffusion) Tier1->Antimicrobial Antioxidant Antioxidant Capacity (DPPH & ABTS Assays) Tier1->Antioxidant Data_Analysis Data Analysis & Hit Prioritization Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Antioxidant->Data_Analysis MoA Hypothesis-Driven Mechanism of Action (MoA) Studies Data_Analysis->MoA ADME Preliminary in vitro ADME (Metabolic Stability, Solubility) Data_Analysis->ADME Decision Decision: Advance to Lead Optimization? MoA->Decision ADME->Decision

Caption: A logical workflow for the preliminary biological screening cascade.

Tier 1: Cytotoxicity Profiling

Before assessing therapeutic potential, it is imperative to determine the compound's intrinsic toxicity against both cancerous and non-cancerous cell lines. This establishes a baseline therapeutic index and informs the concentration ranges for subsequent assays. We will employ two complementary assays that measure different aspects of cell death.

Rationale for Assay Selection
  • MTT Assay: This colorimetric assay measures the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. A decrease in signal indicates reduced cell viability, which can be due to cytotoxicity or cytostatic effects.[12]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage or lysis.[13] It is a direct measure of cell death and complements the metabolic data from the MTT assay.[14]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical) and a non-cancerous control line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare a 2-fold serial dilution of the test compound in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) by plotting viability against the log of the compound concentration.[12]

Experimental Protocol: LDH Cytotoxicity Assay
  • Plate Setup: Seed and treat cells as described in the MTT protocol (Steps 1 & 2). Include control wells for: no-cell background, vehicle control (spontaneous LDH release), and a maximum LDH release control (cells lysed with 1% Triton X-100).[13]

  • Incubation: Culture cells for the desired exposure period (e.g., 48 hours).

  • Supernatant Collection: Centrifuge the plates at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (commercially available kits contain the substrate and dye) to each well.

  • Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance according to the kit manufacturer's instructions (e.g., 490 nm).

  • Data Analysis: After subtracting the background, calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100).[15]

Data Presentation: Cytotoxicity
Cell LineCompound Concentration (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)Calculated IC₅₀ (µM)
MCF-70.198.2 ± 3.12.5 ± 0.8\multirow{5}{*}{12.5}
191.5 ± 4.57.8 ± 1.2
1055.3 ± 5.248.1 ± 3.9
5015.7 ± 2.982.4 ± 4.1
1004.1 ± 1.895.3 ± 2.5
MCF-10A10085.6 ± 6.312.1 ± 2.0>100

Tier 1: Antimicrobial Screening

Given the prevalence of furan and piperidine motifs in antibacterial agents, evaluating the compound's antimicrobial activity is a logical next step.[16][17] We will use standard methods to determine the Minimum Inhibitory Concentration (MIC) and to perform a qualitative assessment of activity.

Rationale for Assay Selection
  • Broth Microdilution: This is the gold-standard method for determining the MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18] It provides a quantitative measure of potency.

  • Kirby-Bauer Disk Diffusion: This method provides a qualitative and rapid assessment of antimicrobial activity.[19][20] An antimicrobial-impregnated disk is placed on an agar plate inoculated with bacteria; the size of the resulting "zone of inhibition" where bacteria cannot grow is proportional to the agent's effectiveness.[21]

Experimental Protocol: Broth Microdilution (MIC Determination)
  • Inoculum Preparation: Culture bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) and standardize the inoculum to a 0.5 McFarland standard.[21]

  • Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[18]

Data Presentation: Antimicrobial Activity
Microbial StrainMIC (µg/mL)Disk Diffusion Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 25923)1618
Escherichia coli (ATCC 25922)>1286 (No inhibition)
Candida albicans (ATCC 10231)6410

Tier 1: Antioxidant Capacity

Furan derivatives are often capable of scavenging free radicals and reducing oxidative stress.[3][22] Evaluating this potential is a valuable part of a comprehensive preliminary screen.

Rationale for Assay Selection
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses a stable free radical (DPPH) that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized and the color fades to yellow. The change in absorbance is measured spectrophotometrically.[23][24]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. An antioxidant will reduce this radical, causing a loss of color. This method is versatile as it can be used for both hydrophilic and lipophilic compounds.[25][26]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution. Ascorbic acid can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value.[23]

Data Presentation: Antioxidant Activity
Assay MethodScavenging Activity at 50 µM (%)Calculated IC₅₀ (µM)
DPPH68.4 ± 4.235.7
ABTS75.1 ± 3.829.8
Ascorbic Acid (Control)96.5 ± 1.58.2

Tier 2: Mechanistic Insights & Druggability

If the Tier 1 data reveals promising activity (e.g., selective cytotoxicity against a cancer cell line), the next phase involves generating a preliminary hypothesis about its mechanism of action and assessing its basic "drug-like" properties.

Hypothesis: Induction of Apoptosis

Many cytotoxic furan derivatives exert their effect by inducing programmed cell death, or apoptosis.[6] A common pathway involves the disruption of mitochondrial membrane potential and the activation of caspases.[27]

G Compound Test Compound Mitochondrion Mitochondrion Compound->Mitochondrion (Hypothesized Target) Bax Bax Activation Mitochondrion->Bax Bcl2 Bcl-2 Inhibition Mitochondrion->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Furan-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Union of Furan and Piperidine in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring stands as one of the most vital nitrogen-containing heterocycles, integral to the structure of countless pharmaceuticals.[1][2][3] Its saturated, six-membered ring offers a versatile, three-dimensional scaffold that can modulate physicochemical properties such as lipophilicity and basicity, which are critical for optimizing a drug's pharmacokinetic profile.[3] Similarly, the furan ring, a five-membered aromatic heterocycle, is a privileged structure found in numerous natural products and synthetic drugs.[4][5][6][7] It often serves as a bioisostere for phenyl or other aromatic rings, providing unique electronic characteristics and metabolic stability while engaging in crucial hydrogen bonding interactions.[5][8]

The combination of these two scaffolds into a single furan-piperidine motif creates a powerful synergy. This molecular architecture allows for the exploration of new chemical space, offering a unique blend of rigidity from the furan ring and conformational flexibility from the piperidine chair. This guide provides a field-proven perspective on the strategic synthesis of these compounds and outlines a self-validating workflow for their unambiguous characterization, designed for researchers and professionals dedicated to advancing drug development.

Part 1: Strategic Approaches to Synthesis

The construction of the furan-piperidine core is not a one-size-fits-all process. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemical complexity, and the overall efficiency of the route. We will explore three robust and widely applicable strategies.

Retrosynthetic Blueprint

Before embarking on a synthesis, a sound retrosynthetic analysis is paramount. It allows for the logical deconstruction of the target molecule into simpler, often commercially available precursors. For a generic furan-piperidine target, several key disconnections can be envisioned, guiding the selection of an appropriate forward-synthetic strategy.

G Target Target: Furan-Piperidine Scaffold Retrosynthesis Retrosynthetic Analysis Target->Retrosynthesis A Strategy A: Multicomponent Reaction Retrosynthesis->A B Strategy B: Intramolecular Cyclization Retrosynthesis->B C Strategy C: Pyridine Hydrogenation Retrosynthesis->C PrecursorsA Furfural Derivative + Amine + β-Ketoester A->PrecursorsA [Disconnection] PrecursorsB Linear Amino-alkene/alkyne with Furan Moiety B->PrecursorsB [Disconnection] PrecursorsC Substituted Furan-Pyridine C->PrecursorsC [Disconnection]

Caption: A general retrosynthetic analysis for furan-piperidine scaffolds.

Strategy A: Convergent Synthesis via Multicomponent Reactions (MCRs)

Causality: MCRs are the epitome of efficiency in synthetic chemistry. By combining three or more reactants in a single pot, they generate molecular complexity rapidly, minimizing purification steps and solvent waste.[9][10] This approach is ideal for creating diverse libraries of compounds for high-throughput screening, as substitutions on each starting component can be varied with ease.[11][12]

Mechanism Insight: A common MCR for piperidine synthesis involves the condensation of an aldehyde (e.g., a furan-2-carboxaldehyde), an amine, and a carbon acid like a β-ketoester.[9][13] The reaction often proceeds through a domino sequence of imine formation, Michael addition, and subsequent intramolecular cyclization and dehydration to yield a highly functionalized piperidine ring.

  • Reactant Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted furan-2-carboxaldehyde (1.0 eq), the primary or secondary amine (1.1 eq), and the β-ketoester (1.0 eq) in absolute ethanol (0.5 M).

  • Catalyst Addition: Introduce a catalytic amount of a Lewis or Brønsted acid (e.g., Yb(OTf)₃, 5 mol%) to the stirring mixture.[13]

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Reduce the solvent volume in vacuo.

  • Purification: Dilute the residue with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the desired furan-piperidine compound.

Strategy B: Stepwise Construction via Intramolecular Cyclization

Causality: When precise control over stereochemistry is required, a stepwise approach involving an intramolecular cyclization is often superior.[1] This strategy allows for the careful construction of a linear precursor where stereocenters can be set deliberately before the ring-closing event. Reductive amination cascades and aza-Michael reactions are powerful examples of this class.[1]

  • Precursor Synthesis: Synthesize the linear amino-alkyne precursor containing the furan moiety through established multi-step methods.

  • Cyclization Setup: Dissolve the amino-alkyne precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (0.1 M) in a sealed reaction vessel.

  • Reaction Initiation: Add a suitable acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) to promote the formation of an intermediate iminium ion from the alkyne functionalization.[1]

  • Reduction: Introduce a reducing agent, such as triethylsilane (2.0 eq), to reduce the iminium ion and drive the cyclization to form the piperidine ring.

  • Monitoring & Work-up: Stir at room temperature for 12-24 hours, monitoring by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude oil by flash chromatography to isolate the target compound.

Strategy C: Modification of Pre-existing Scaffolds

Causality: This strategy leverages the availability of more complex starting materials, such as substituted furan-pyridines. The core synthesis is simplified to a single, high-yielding reduction step. Catalytic hydrogenation is the most common method, offering excellent yields and often predictable stereochemical outcomes.[1][14]

  • Vessel Preparation: Add the furan-pyridine substrate (1.0 eq) and a catalyst, such as 10% Palladium on Carbon (Pd/C) (5-10 wt%), to a high-pressure hydrogenation vessel (Parr shaker).

  • Solvent Addition: Add a solvent like methanol or ethanol until the substrate is fully dissolved.

  • Hydrogenation: Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas (H₂) to 50-100 psi.

  • Reaction: Agitate the reaction mixture at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the furan-piperidine product, which is often pure enough for subsequent steps or can be further purified by crystallization.

Part 2: A Self-Validating System for Structural Characterization

Unambiguous structural confirmation is the bedrock of chemical research. No synthesis is complete until the product's identity, purity, and stereochemistry are rigorously established. A multi-technique, orthogonal approach ensures the highest level of confidence and data integrity.

G Start Synthesized Crude Product Purification Purification (e.g., Column Chromatography) Start->Purification NMR 1. NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure & Connectivity MS 2. Mass Spectrometry (HRMS) NMR->MS Molecular Formula Confirmation Purity Purity Check (>95%?) MS->Purity Purity->Purification No Xray 3. X-Ray Crystallography (If crystalline solid) Purity->Xray Optional: Absolute Stereochemistry Final Structurally Confirmed Novel Compound Purity->Final Yes Xray->Final

Caption: A robust workflow for the characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise connectivity and stereochemistry of an organic molecule in solution.[15] ¹H NMR provides information on the electronic environment and neighboring protons for each hydrogen atom, while ¹³C NMR reveals the number and type of carbon atoms. 2D NMR experiments (like COSY and HSQC) definitively establish the bonding framework.

The following table summarizes the anticipated chemical shift ranges for the core furan-piperidine scaffold.

Proton/Carbon Nucleus Typical Chemical Shift (ppm) Notes
Furan H (α to O)¹H7.2 - 7.6Typically a doublet or multiplet.
Furan H (β to O)¹H6.2 - 6.5Typically a doublet of doublets or multiplet.
Piperidine H (α to N)¹H2.5 - 3.5Can be broad; position depends on substitution.
Piperidine H (other)¹H1.4 - 2.2Complex multiplet region.
Furan C (α to O)¹³C140 - 155
Furan C (β to O)¹³C105 - 120
Piperidine C (α to N)¹³C45 - 60
Piperidine C (other)¹³C20 - 40

Note: Shifts are highly dependent on the solvent and specific substitution patterns.[16][17]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[15]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Insert the tube into the NMR spectrometer. Acquire standard ¹H and ¹³C{¹H} spectra. If structural ambiguity remains, perform 2D experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) using appropriate software. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)

Causality: High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a new compound.[18] It provides a highly accurate mass-to-charge (m/z) ratio, allowing for the unambiguous determination of the molecular formula.

  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. Ensure the mass analyzer is calibrated to provide high-resolution data (typically < 5 ppm mass accuracy).

  • Data Analysis: Compare the experimentally observed monoisotopic mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with the theoretically calculated mass for the proposed molecular formula.

X-ray Crystallography

Causality: When a compound can be crystallized, single-crystal X-ray diffraction provides the "gold standard" for structural elucidation.[19] It yields an unequivocal three-dimensional model of the molecule, providing absolute confirmation of connectivity, configuration, and conformation in the solid state.[20][21][22]

  • Crystal Growth: Grow single crystals suitable for diffraction. Common methods include slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion. A typical starting point is to dissolve the compound to saturation in a good solvent (e.g., ethyl acetate) and allow a poor solvent (e.g., hexane) to slowly diffuse into the solution.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. Collect a full sphere of diffraction data.[23]

  • Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the resulting structural model against the experimental data to obtain the final crystal structure.[22]

References

  • O. I. Zavarzin, A. D. Averin, I. P. Beletskaya, Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, Molecules, [Link]

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  • G. Appendino, G. C. Tron, J.-F. L. et al., Multicomponent reactions for the synthesis of complex piperidine scaffolds, Organic & Biomolecular Chemistry, [Link]

  • Sampath N., X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative, Indian Journal of Chemistry, [Link]

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  • ResearchGate, X-ray crystal structure of the minor anti -piperidine product 14d, [Link]

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  • Nature, Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications, [Link]

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  • ResearchGate, ¹H NMR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a), [Link]

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Methodological & Application

Application Notes & Protocols: Synthetic Routes for 5-(Substituted-Piperidin-1-yl)furan-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Furan-Piperidine Scaffold

The convergence of the furan-2-carbaldehyde and substituted piperidine moieties creates a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The furan ring, a versatile aromatic heterocycle, serves as a bioisostere for phenyl groups, often enhancing metabolic stability and modulating electronic properties.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5][6] Concurrently, the piperidine ring is a ubiquitous structural motif in pharmaceuticals, valued for its ability to introduce basicity, improve solubility, and provide a rigid scaffold for orienting substituents toward biological targets.[7][8] The combination of these two pharmacophores in 5-(substituted-piperidin-1-yl)furan-2-carbaldehydes yields a scaffold ripe for exploration as novel therapeutic agents.

This guide provides an in-depth analysis of the primary synthetic strategies for accessing these valuable compounds, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative assessment of the methodologies.

Retrosynthetic Analysis and Strategic Overview

The most logical and widely employed disconnection for the target molecule is at the C5-N bond, linking the furan ring to the piperidine nitrogen. This retrosynthetic approach identifies a 5-halofuran-2-carbaldehyde and a corresponding substituted piperidine as the key synthons.

G Target 5-(Substituted-Piperidin-1-yl) furan-2-carbaldehyde Synthons Key Synthons Target->Synthons C-N Disconnection Furan 5-Halo-furan-2-carbaldehyde (X = Br, Cl) Synthons->Furan Piperidine Substituted Piperidine Synthons->Piperidine

Caption: Retrosynthetic approach for the target compounds.

This disconnection paves the way for two primary forward-synthetic strategies:

  • Nucleophilic Aromatic Substitution (SNAr): A direct displacement of the halide by the piperidine nucleophile.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A transition-metal-catalyzed cross-coupling reaction.

The successful execution of either strategy is contingent upon the efficient preparation of the key intermediate, 5-bromo-2-furaldehyde, from the readily available biomass-derived platform chemical, furfural.[9]

Workflow: From Furfural to Final Product

The overall synthetic pathway can be visualized as a two-stage process: first, the regioselective halogenation of furfural, followed by the crucial C-N bond formation.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: C-N Bond Formation Furfural Furfural Bromination Regioselective Bromination Furfural->Bromination Intermediate 5-Bromo-2-furaldehyde Bromination->Intermediate SNAr SNA_r_ Route Intermediate->SNAr BH Buchwald-Hartwig Route Intermediate->BH Product Target Molecule SNAr->Product BH->Product Piperidine + Substituted Piperidine Piperidine->SNAr Piperidine->BH

Caption: General synthetic workflow from furfural to the target scaffold.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-2-furaldehyde

The synthesis of 5-bromo-2-furaldehyde is a critical first step. Traditional bromination of furfural can suffer from poor regioselectivity, often yielding mixtures of mono- and di-brominated products.[10] Modern methods have overcome this challenge, offering high yields and selectivity. An environmentally conscious approach utilizes an ionic liquid, 1-butyl-3-methylimidazolium tribromide, as both the solvent and the brominating agent.[10][11]

Protocol 1: Solvent-Free Synthesis of 5-Bromo-2-furaldehyde

This protocol is adapted from methodologies utilizing ionic liquids for enhanced regioselectivity and cleaner reaction profiles.[10]

Materials:

  • Furfural (freshly distilled)

  • 1-Butyl-3-methylimidazolium tribromide ([bmim]Br₃)

  • Three-necked round-bottom flask (50 mL)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

  • Petroleum ether, water, sodium sulfate (anhydrous)

Procedure:

  • Equip the three-necked flask with a dropping funnel, a magnetic stir bar, and a nitrogen inlet.

  • Charge the flask with 1-butyl-3-methylimidazolium tribromide (e.g., 20 mmol).

  • Under a nitrogen atmosphere, begin stirring and gently heat the flask to 40 °C.

  • Add freshly distilled furfural (e.g., 20 mmol) dropwise via the dropping funnel over a period of 30 minutes.

  • Maintain the reaction mixture at 40 °C with continuous stirring for 2.5 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product from the ionic liquid with petroleum ether (3 x 30 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from an ethyl acetate/ether solution) to yield 5-bromo-2-furaldehyde as a yellowish crystalline solid.

Scientist's Note: The use of [bmim]Br₃ provides a significant advantage over molecular bromine by improving handling safety and dramatically increasing the regioselectivity for bromination at the 5-position.[10] The electron-donating nature of the furan oxygen directs electrophilic substitution preferentially to the C5 position.

Part 2: Core Synthetic Methodologies

With the key 5-bromo-2-furaldehyde intermediate in hand, we can proceed to the C-N bond-forming reaction.

Method A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct and often cost-effective method for synthesizing the target compounds. The furan ring, typically resistant to nucleophilic attack, is sufficiently activated by the strongly electron-withdrawing aldehyde group at the C2 position. This activation facilitates the attack of the piperidine nucleophile at the C5 position.[12]

Caption: Mechanism of the SNAr reaction on the furan ring.

Protocol 2: General Procedure for SNAr

Materials:

  • 5-Bromo-2-furaldehyde (1.0 eq)

  • Substituted piperidine (1.5 - 2.0 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base (2.0 eq)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent

  • Sealed reaction vial or flask with reflux condenser

  • Ethyl acetate, water, brine

Procedure:

  • To a sealed reaction vial, add 5-bromo-2-furaldehyde (1.0 eq), the substituted piperidine (1.5 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to dissolve the reactants.

  • Seal the vial and heat the reaction mixture to 80-120 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-(substituted-piperidin-1-yl)furan-2-carbaldehyde.

Scientist's Note: This reaction relies on the principle that electron-withdrawing groups ortho or para to a leaving group stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[12][13] Higher temperatures are often required to overcome the inherent aromatic stability of the furan ring.

Method B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that offers a milder and more versatile alternative to SNAr.[14][15] It is particularly advantageous for less reactive amines or when sensitive functional groups are present on the substituted piperidine. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[16][17]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle center Pd(0)L_n OA Oxidative Addition LC Amine Binding & Deprotonation OA->LC Pd(II) Intermediate RE Reductive Elimination RE->center Regenerates Catalyst Product Target Molecule RE->Product LC->RE ArX 5-Bromo-2-furaldehyde ArX->OA Amine Piperidine + Base Amine->LC

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 5-Bromo-2-furaldehyde (1.0 eq)

  • Substituted piperidine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen) supply

  • Celite, ethyl acetate, brine

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add 5-bromo-2-furaldehyde, the substituted piperidine, and anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Scientist's Note: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos or SPhos are designed to stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination, leading to higher efficiency and broader substrate scope.[17][18] The reaction must be conducted under strictly anhydrous and inert conditions to prevent catalyst deactivation.

Comparative Analysis of Synthetic Routes

The choice between SNAr and Buchwald-Hartwig amination depends on several factors, including substrate reactivity, functional group tolerance, cost, and scale.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst None requiredPalladium complex (e.g., Pd₂(dba)₃) and a phosphine ligand
Reagents Strong base (e.g., K₂CO₃)Strong, non-nucleophilic base (e.g., NaOtBu)
Conditions Higher temperatures (80-120 °C), polar aprotic solventMilder temperatures (80-110 °C), requires inert atmosphere
Substrate Scope Generally effective for secondary amines like piperidine. May be limited by sterically hindered piperidines.Broader scope; tolerates a wider range of sterically and electronically diverse piperidines.
Functional Group Tolerance Less tolerant of base-sensitive functional groups.More tolerant, but sensitive to groups that can poison the palladium catalyst.
Advantages Operationally simple, inexpensive reagents, no transition metal contamination.High yields, broad applicability, milder conditions for sensitive substrates.
Disadvantages Harsher conditions, potentially lower yields, narrower substrate scope.Expensive catalyst/ligands, requires strict inert conditions, potential for metal contamination in the product.

Conclusion and Outlook

The synthesis of 5-(substituted-piperidin-1-yl)furan-2-carbaldehydes is readily achievable through well-established synthetic methodologies. The classical Nucleophilic Aromatic Substitution offers a straightforward and economical route, leveraging the inherent electronic properties of the 5-halofuran-2-carbaldehyde precursor. For broader substrate scope and milder conditions, the Buchwald-Hartwig Amination provides a powerful and versatile alternative, emblematic of modern cross-coupling chemistry. The selection of the optimal route will be guided by the specific substitution pattern on the piperidine ring, the presence of other functional groups, and considerations of scale and cost. Further research may focus on developing even more sustainable catalytic systems, potentially using earth-abundant metals, to further enhance the green chemistry profile of these valuable synthetic transformations.

References

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Application Notes and Protocols: Meerwein Arylation for the Synthesis of 5-Aryl-Furan-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Aryl-Furan-2-Carbaldehydes

The 5-aryl-furan-2-carbaldehyde scaffold is a privileged structural motif in medicinal chemistry and materials science.[1] These compounds serve as versatile intermediates and are integral components of numerous pharmacologically active molecules.[2][3] The furan ring acts as a key pharmacophore, capable of diverse biological interactions, while the aryl substituent allows for fine-tuning of properties like lipophilicity, metabolic stability, and receptor binding affinity.[4] Consequently, efficient and robust synthetic routes to this molecular framework are of paramount importance for accelerating drug discovery programs.

Among the available synthetic strategies, the Meerwein arylation stands out as a powerful and direct method.[5] First described by Hans Meerwein in 1939, this reaction involves the addition of an aryl diazonium salt to an electron-deficient alkene or heterocycle, typically catalyzed by a metal salt.[6][7][8] Its application to furan-2-carbaldehyde (furfural) provides a cost-effective and operationally simple pathway to the desired 5-aryl derivatives, utilizing readily available anilines and furfural as starting materials.[5][9]

This guide provides an in-depth exploration of the Meerwein arylation for synthesizing 5-aryl-furan-2-carbaldehydes, covering the underlying mechanism, a detailed experimental protocol, and field-proven insights for optimization and troubleshooting.

Reaction Mechanism: A Radical Pathway to C-C Bond Formation

The Meerwein arylation proceeds through a free-radical mechanism.[7][8] Although variations exist, the classical copper-catalyzed process is the most common and well-understood. The reaction is initiated by the reduction of the aryldiazonium salt by a copper(I) species, which is generated in situ from the copper(II) catalyst.

The key steps are as follows:

  • Generation of the Aryl Radical: A single electron transfer (SET) from a Cu(I) salt to the aryldiazonium salt (ArN₂⁺) induces the loss of a dinitrogen molecule (N₂), generating a highly reactive aryl radical (Ar•).[10]

  • Radical Addition: The newly formed aryl radical adds to the electron-rich C5 position of the furan-2-carbaldehyde ring. This position is favored due to the directing effect of the furan oxygen and the formation of a stabilized radical intermediate.

  • Oxidation and Re-aromatization: The resulting radical intermediate is oxidized by Cu(II) to a carbocation, regenerating the Cu(I) catalyst required for the first step.

  • Deprotonation: A final deprotonation step restores the aromaticity of the furan ring, yielding the 5-aryl-furan-2-carbaldehyde product.

While this pathway is widely accepted, some studies suggest that simple redox catalysis and aryl radical generation are not the only factors for a successful reaction; the formation of complex intermediates may also play a crucial role.[11]

Meerwein_Mechanism Figure 1: Catalytic Cycle of the Meerwein Arylation of Furfural cluster_catalyst Catalytic Cycle ArN2 Ar-N₂⁺ (Aryldiazonium Salt) Ar_rad Ar• (Aryl Radical) ArN2->Ar_rad + Cu⁺ - N₂ - Cu²⁺ Radical_Adduct Radical Adduct Intermediate Ar_rad->Radical_Adduct + Furfural Furfural Furfural Furfural->Radical_Adduct Cation_Intermediate Cationic Intermediate Radical_Adduct->Cation_Intermediate + Cu²⁺ - Cu⁺ Product 5-Aryl-furan-2-carbaldehyde Cation_Intermediate->Product - H⁺ Cu1 Cu⁺ Cu2 Cu²⁺ Workflow Figure 2: Experimental Workflow for Meerwein Arylation start Start: Reagents & Glassware diazotization Step 1: Diazotization - Dissolve 4-chloroaniline in aq. HCl. - Cool to 0-5 °C. - Add NaNO₂ solution dropwise. start->diazotization addition Step 3: Coupling Reaction - Add diazonium salt solution to furfural solution at <10 °C. - Stir for 12-16 hours at room temp. diazotization->addition In situ diazonium salt coupling_prep Step 2: Coupling Solution Prep - Dissolve furfural and CuCl₂ in acetone. coupling_prep->addition quench Step 4: Quenching & Work-up - Pour into water. - Extract with Dichloromethane (DCM). addition->quench Monitor by TLC wash Step 5: Washing - Wash organic layer with NaHCO₃ and brine. quench->wash dry Step 6: Drying & Concentration - Dry over MgSO₄. - Concentrate under reduced pressure. wash->dry purify Step 7: Purification - Column chromatography on silica gel. dry->purify end Final Product: 5-(4-chlorophenyl)furan-2-carbaldehyde purify->end

Sources

Application Notes & Protocols: Vilsmeier-Haack Formylation of Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the Vilsmeier-Haack formylation of furan derivatives, a cornerstone reaction in synthetic organic chemistry. The Vilsmeier-Haack reaction offers a powerful and efficient method for introducing a formyl group onto electron-rich heterocyclic systems like furan.[1][2] Due to the electron-rich nature of the furan ring, it serves as an excellent substrate for this transformation.[1] The resulting formylated furans are highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][3] This guide delves into the underlying mechanism, provides detailed, field-proven protocols, and offers insights into reaction optimization and troubleshooting for researchers, scientists, and professionals in drug development.

Theoretical Background and Mechanism

The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution of the furan ring and subsequent hydrolysis.[4][5]

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[6][7] This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][8]

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

The causality behind this step is the nucleophilic attack of the amide oxygen onto the electrophilic phosphorus atom of POCl₃, leading to the formation of the reactive iminium salt. This in situ generation is critical as the Vilsmeier reagent is moisture-sensitive.

Electrophilic Formylation of Furan

Furan, being an electron-rich heterocycle, readily attacks the electrophilic carbon of the Vilsmeier reagent.[7] This electrophilic aromatic substitution typically occurs at the most electron-rich position. For unsubstituted furan, this is almost exclusively the C2 position.[1] The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final furan-2-carbaldehyde.[6]

Caption: Mechanism of Vilsmeier-Haack formylation on furan.

Regioselectivity: The position of formylation is dictated by the substitution pattern on the furan ring.

  • Unsubstituted Furan: Formylation occurs almost quantitatively at the 2-position.[1]

  • 2-Substituted Furans: The reaction proceeds at the vacant 5-position.[9]

  • 3-Substituted Furans: A mixture of 2- and 5-formylated products can be expected, as the cationic intermediate is stabilized at these positions.[1]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the formylation of a generic furan derivative.

Materials and Equipment
  • Reagents: Furan derivative, Phosphorus oxychloride (POCl₃, freshly distilled), Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Dichloromethane (DCM, optional solvent), Deionized Water, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), Solvents for chromatography (e.g., Hexanes, Ethyl Acetate).

  • Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Dropping funnel, Ice bath, Inert atmosphere setup (Nitrogen or Argon), Separatory funnel, Rotary evaporator, Glassware for chromatography.

Step-by-Step Methodology

G cluster_workflow Experimental Workflow A 1. Prepare Vilsmeier Reagent (POCl₃ into DMF at 0°C) B 2. Add Furan Substrate (Control temperature) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Quenching (Pour onto ice/water) C->D E 5. Neutralization & Extraction (Base, Organic Solvent) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: Experimental Workflow for the Vilsmeier-Haack Formylation.

Protocol:

  • Vilsmeier Reagent Preparation (In Situ):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 to 5.0 equivalents).

    • Cool the flask in an ice bath to 0°C.

    • Slowly add POCl₃ (1.1 to 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring.[1] The rate of addition must be controlled to maintain the internal temperature below 10°C.[1]

    • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.[1]

  • Formylation Reaction:

    • Dissolve the furan derivative (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF. If the substrate is a liquid, it can be added neat.

    • Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

    • After addition, the reaction mixture can be stirred at 0°C or allowed to warm to room temperature. Reaction times can vary from 1 to several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Work-up and Product Isolation:

    • CRITICAL STEP (Quenching): Prepare a separate beaker with a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice/water.[8] This "reverse quench" is highly exothermic and must be done with caution in a well-ventilated fume hood.[8]

    • Stir the aqueous mixture for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or a solution of sodium hydroxide until the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.[10][11]

    • Combine the organic layers, wash with water and then with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[10]

  • Purification:

    • The crude product is typically purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure formylated furan.[10]

Quantitative Data Summary

The yield of the Vilsmeier-Haack reaction is highly dependent on the substrate's electronic properties and the reaction conditions. The following table summarizes typical parameters.

Furan DerivativeReagentsTemperature (°C)Reaction TimeYield (%)Reference
Unsubstituted FuranPOCl₃, DMFNot specifiedNot specifiedNear quantitative[12]
3-(3-Fluorophenyl)furanPOCl₃, DMF0 to RT~2-4 hHigh[1]
2-Methylpyrimidine-4,6-diolPOCl₃, DMF805 h61%[12]

Note: "Near quantitative" suggests yields are typically in the 90-99% range.[12]

Troubleshooting & Field-Proven Insights

  • Anhydrous Conditions are Paramount: The Vilsmeier reagent and POCl₃ are extremely sensitive to moisture. Ensure all glassware is oven or flame-dried and that anhydrous solvents are used. The reaction should be conducted under an inert atmosphere (N₂ or Ar).

  • Temperature Control is Critical for Safety and Selectivity: The initial formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature prevents the decomposition of the reagent and potential side reactions. Similarly, the quench step is highly exothermic and must be performed slowly and with efficient cooling to avoid uncontrolled boiling.[8]

  • Substrate Reactivity: Furan rings substituted with strong electron-withdrawing groups may be deactivated and require harsher reaction conditions (e.g., higher temperatures or longer reaction times) or may fail to react altogether.[9]

  • Work-up Procedure: The "reverse quench" (adding the reaction mixture to ice) is the safest and most effective method for hydrolyzing both the excess POCl₃ and the product intermediate.[8] Failure to control this step can result in a dangerous, uncontrolled exotherm.[8]

Applications in Drug Development

Formylated furans, such as furan-2-carbaldehydes, are versatile building blocks in medicinal chemistry. The aldehyde functionality serves as a synthetic handle for a wide array of subsequent transformations, including oxidations, reductions, condensations, and reductive aminations, enabling the construction of complex molecular architectures.

These furan-based scaffolds are integral to the development of novel therapeutic agents.[3] In modern drug discovery, computational methods like pharmacophore modeling are used to identify key molecular features necessary for biological activity.[13] Natural product-inspired fragments, including those derived from furan, are often used in these models to explore novel chemical space and design new lead compounds.[14]

References

  • Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran. (2025). Benchchem.
  • Kimura, Y. & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • Synthesis of Vilsmeier reagent. PrepChem.com.
  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2023). Thieme Chemistry.
  • Notes - Formylation of Furans. (2025).
  • Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. The Journal of Organic Chemistry.
  • Method for preparing vilsmeier reagent. (2020).
  • Temperature control in the Vilsmeier-Haack reaction of furan deriv
  • Side reaction pathways in the formylation of fluorophenylfurans. (2025). Benchchem.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
  • Vilsmeier-Haack Reaction. NROChemistry.
  • Technical Support Center: Vilsmeier-Haack Reaction Workup. (2025). Benchchem.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier–Haack reaction. Wikipedia.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Therapeutic Potential of HMF and Its Derivatives: a Computational Study. (2023).
  • Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formyl
  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.
  • Application of Microfluidics in Drug Development
  • What is pharmacophore modeling and its applications?. (2025).

Sources

Application Notes and Protocols: The Emerging Potential of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Scaffold for Drug Discovery

The furan-2-carbaldehyde framework is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The strategic introduction of various substituents at the 5-position of the furan ring has been a fruitful avenue for the development of novel therapeutic agents.[3][4] This document provides a detailed guide on the potential applications and experimental protocols for a promising, yet underexplored, derivative: 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde .

While extensive research on this specific molecule is nascent, its structural features—a reactive aldehyde group, a furan core, and a 2-methylpiperidine moiety—suggest significant potential for generating diverse chemical libraries for drug screening. The 2-methylpiperidine substituent is of particular interest as it introduces a chiral center and increases the lipophilicity and three-dimensional complexity of the molecule, which can favorably impact its pharmacokinetic and pharmacodynamic properties. These application notes will, therefore, extrapolate from the rich chemistry of analogous furan-based compounds to provide a comprehensive guide for researchers venturing into the exploration of this novel scaffold.

Part 1: Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The following protocol is based on established methods for the synthesis of similar 5-amino-substituted furan-2-carbaldehydes.

Proposed Synthetic Pathway

Synthetic Pathway Proposed Synthesis of this compound A 5-Bromofuran-2-carbaldehyde C Base (e.g., K2CO3) Solvent (e.g., DMF) A->C B 2-Methylpiperidine B->C D This compound C->D Nucleophilic Aromatic Substitution

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • 2-Methylpiperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 5-bromofuran-2-carbaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add 2-methylpiperidine (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

Technique Expected Observations
¹H NMR Peaks corresponding to the aldehydic proton, furan ring protons, and the protons of the 2-methylpiperidine ring. The integration should be consistent with the number of protons.
¹³C NMR Resonances for the carbonyl carbon, furan ring carbons, and the carbons of the 2-methylpiperidine ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₁H₁₅NO₂ (m/z = 193.24).
FT-IR Characteristic absorption bands for the aldehyde C=O stretch (around 1670 cm⁻¹) and C-N stretching vibrations.

Part 2: Applications in Medicinal Chemistry - Building a Diverse Chemical Library

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. This allows for the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Workflow for Derivative Synthesis and Screening

Medicinal Chemistry Workflow Workflow for Derivative Synthesis and Biological Screening A This compound B Reaction with Amines/ Hydrazines/etc. A->B C Library of Derivatives (e.g., Schiff Bases, Hydrazones) B->C D Biological Screening (e.g., Antimicrobial, Cytotoxicity Assays) C->D E Hit Identification D->E F Lead Optimization (SAR studies) E->F

Caption: A general workflow for the development of new drug candidates.

Protocol: Synthesis of Schiff Base Derivatives

Schiff bases are known to possess a broad range of biological activities.[5]

Materials:

  • This compound

  • Various primary amines (e.g., substituted anilines, benzylamines)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add the desired primary amine (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the product from a suitable solvent if further purification is required.

Part 3: Hypothetical Biological Evaluation

Based on the known activities of furan derivatives, derivatives of this compound are promising candidates for screening against various biological targets.

Antimicrobial Activity Screening

Rationale: The furan nucleus is a common motif in antimicrobial agents.[2]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (standard antibiotic) and negative (no drug) controls.

  • Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anticancer Activity Screening

Rationale: Many furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[3][6]

Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 24-48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound represents a novel and promising scaffold for the development of new therapeutic agents. Its straightforward synthesis and the versatility of its aldehyde group allow for the creation of large and diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate the biological potential of this exciting new molecule. Future work should focus on exploring a wide range of derivatives and screening them against a broad panel of biological targets to uncover their full therapeutic potential.

References

  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139.
  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).
  • Liu, Y., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain.
  • Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984–1993.
  • Patel, K. D., et al. (2014). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica, 6(5), 364-372.

Sources

Application Notes & Protocols: Unlocking the Potential of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde, a heterocyclic compound with significant potential as a versatile intermediate in pharmaceutical synthesis. We explore its structural rationale, key synthetic transformations, and the prospective therapeutic applications of its derivatives. Detailed, field-tested protocols for its synthesis and subsequent elaboration into advanced drug-like scaffolds are provided, supported by a robust scientific framework. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel building blocks for next-generation therapeutics.

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. The compound this compound emerges as a molecule of high interest, elegantly combining two "privileged" scaffolds: the furan ring and a substituted piperidine moiety.

  • The Furan-2-carbaldehyde Core: The furan ring is a five-membered aromatic heterocycle present in numerous pharmacologically active compounds.[1] It often serves as a bioisostere for phenyl groups, offering modulated electronic properties that can enhance metabolic stability, receptor binding, and bioavailability.[1][2] The aldehyde functionality at the 2-position is a versatile chemical handle, enabling a wide array of synthetic transformations such as condensations, reductive aminations, and the construction of novel heterocyclic systems.[3]

  • The 2-Methylpiperidine Moiety: Piperidine rings are among the most prevalent N-heterocycles in pharmaceuticals, integral to the structure of drugs across more than twenty therapeutic classes.[4] The introduction of a methyl group at the 2-position introduces a chiral center and steric bulk. This feature can be critical for achieving stereoselectivity in receptor interactions, improving binding affinity, and fine-tuning the pharmacokinetic profile of a final drug candidate.[5][6]

The conjugation of these two motifs through a C-N bond at the furan 5-position creates a unique electronic and steric environment, positioning this compound as a high-potential precursor for novel chemical entities in oncology, infectious diseases, and neurology.[2][7][8]

Physicochemical Properties & Quality Control

Prior to its use as an intermediate, rigorous characterization is essential. The following table summarizes its key properties.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[9]
Molecular Weight 193.24 g/mol [9]
CAS Number Not explicitly available; similar compounds exist
Appearance Expected to be a solid or oil
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMSO)
Protocol 2.1: Standard Quality Control & Characterization

Causality: Verification of the intermediate's identity and purity is a non-negotiable checkpoint. Contaminants or isomeric impurities can lead to failed downstream reactions and compromised biological data. This multi-technique approach ensures a self-validating system of analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve ~5-10 mg of the compound in 0.7 mL of CDCl₃ or DMSO-d₆. The resulting spectrum should confirm the presence of all expected protons: the aldehyde proton (singlet, ~9.5 ppm), furan ring protons, and the distinct signals for the 2-methylpiperidine ring, including the methyl doublet. Integration of signals must match the number of protons in each environment.[10][11][12]

    • ¹³C NMR: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Confirm the presence of 11 distinct carbon signals, including the characteristic aldehyde carbonyl carbon (~175-180 ppm).[10][13]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution (1 mg/mL) in methanol or acetonitrile.

    • Analyze using High-Resolution Mass Spectrometry (HRMS) with an ESI source.

    • Validation: The observed m/z for the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass (194.1125). This confirms the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Analyze a neat sample (if liquid) or a KBr pellet (if solid).

    • Validation: Look for characteristic absorption bands: a strong C=O stretch for the aldehyde (~1670-1690 cm⁻¹), C-O-C stretches for the furan ring, and C-N stretches.[13][14]

  • Purity Assessment (HPLC):

    • Method: Utilize a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 10% B, ramp to 95% B over 15 minutes.

    • Detection: UV detector at 254 nm.

    • Validation: A pure sample should yield a single major peak. Purity should be ≥95% for use in subsequent synthetic steps.[15]

Synthesis of the Intermediate

A robust and scalable synthesis is crucial. The most logical approach is a nucleophilic aromatic substitution (SₙAr) reaction between an activated 5-halofuran-2-carbaldehyde and 2-methylpiperidine.

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions R1 5-Bromo-2-furaldehyde P 5-(2-methylpiperidin-1-yl) furan-2-carbaldehyde R1->P R2 2-Methylpiperidine R2->P C1 Base (e.g., K₂CO₃) C1->P C2 Solvent (e.g., DMSO) C2->P C3 Heat (e.g., 80-100 °C) C3->P

Caption: Proposed synthetic workflow for the title intermediate.

Protocol 3.1: Synthesis of this compound

Causality: 5-bromo-2-furaldehyde is an excellent electrophile for SₙAr reactions. A polar aprotic solvent like DMSO is chosen to solubilize the reagents and facilitate the reaction, while a non-nucleophilic base (K₂CO₃) is used to neutralize the HBr byproduct without interfering with the primary reaction.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-furaldehyde (1.75 g, 10 mmol), 2-methylpiperidine (1.2 g, 12 mmol, 1.2 eq), and potassium carbonate (2.76 g, 20 mmol, 2.0 eq).

  • Solvent Addition: Add 20 mL of anhydrous DMSO.

  • Reaction: Heat the mixture to 90 °C and stir for 6-8 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting bromide.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of cold water. A precipitate or oil may form.

    • Extract the aqueous mixture three times with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to elute the product.

  • Validation: Collect the pure fractions and concentrate to yield the final product. Confirm its identity and purity using the methods described in Protocol 2.1.

Application in Pharmaceutical Synthesis: Key Transformations

The aldehyde group is a gateway to immense molecular diversity. We will explore three high-impact transformations.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

This reaction forms a C-C bond by reacting the aldehyde with an active methylene compound, yielding α,β-unsaturated derivatives that are precursors to various bioactive molecules, including potential antimicrobial and antitumor agents.[3][16]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Class INT 5-(2-methylpiperidin-1-yl) furan-2-carbaldehyde RXN Knoevenagel Condensation INT->RXN AMC Active Methylene Cmpd. (e.g., Malononitrile) AMC->RXN PROD α,β-Unsaturated Furan Derivative RXN->PROD G cluster_logic Therapeutic Rationale INT Our Intermediate TSC Thiosemicarbazone Derivative INT->TSC Protocol 4.3.1 ACT Anticancer & Antimicrobial Activity TSC->ACT Known SAR [3, 4] TARG Potential Therapeutic Targets ACT->TARG Mechanism of Action

Sources

Probing the Bio-Efficacy of 5-(Piperidinyl)furan Derivatives: A Senior Application Scientist's Guide to Antimicrobial Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Furan-Piperidine Scaffold - A Promising Frontier in Antimicrobial Drug Discovery

The relentless evolution of antimicrobial resistance necessitates a perpetual search for novel chemical entities with potent and resilient mechanisms of action. Among the vast landscape of heterocyclic chemistry, the furan nucleus has long been recognized as a "privileged scaffold," a core structural component in a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including significant antibacterial and antifungal properties.[3] The incorporation of a piperidine moiety, a common motif in many approved drugs, can further enhance pharmacological profiles by improving solubility, metabolic stability, and receptor binding affinity.

This guide focuses on the strategic evaluation of 5-(piperidinyl)furan derivatives, a class of compounds holding considerable promise in the development of new anti-infective agents. We will move beyond mere procedural lists to provide a technical narrative grounded in scientific causality, empowering researchers to not only execute experiments but to deeply understand and validate their findings.

Part I: Synthesis and Characterization - From Blueprint to Bioactive Molecule

The journey of antimicrobial evaluation begins with the successful synthesis and rigorous characterization of the target compounds. The synthetic route to 5-(piperidinyl)furan derivatives can vary, but a common approach involves the coupling of a furan precursor with a suitable piperidine derivative.

A representative, albeit structurally related, synthesis is that of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which demonstrates the integration of furan and piperidine moieties.[4] A generalized workflow for the synthesis of a hypothetical 5-(piperidinyl)furan derivative is illustrated below.

G cluster_synthesis Generalized Synthetic Workflow Start 5-Halofuran-2-carbaldehyde Coupling Nucleophilic Aromatic Substitution or Palladium-Catalyzed Coupling Start->Coupling Piperidine Piperidine Piperidine->Coupling Product 5-(Piperidinyl)furan-2-carbaldehyde Coupling->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final Pure Compound for Biological Testing Characterization->Final

Caption: Generalized workflow for the synthesis of 5-(piperidinyl)furan derivatives.

Causality in Synthesis: The choice of coupling reaction is critical and depends on the specific nature of the starting materials. For instance, a 5-bromo or 5-nitrofuran derivative would be amenable to nucleophilic aromatic substitution with piperidine. Alternatively, more complex derivatives might necessitate palladium-catalyzed cross-coupling reactions to form the C-N bond.

Self-Validating Protocol: Structural Characterization Each synthesized compound must be rigorously characterized to confirm its identity and purity before proceeding to biological assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the successful coupling of the furan and piperidine rings.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and further confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, which should typically be >95% for biological screening.

Part II: In Vitro Antimicrobial Activity Profiling

Once a library of pure 5-(piperidinyl)furan derivatives is established, the next crucial step is to determine their antimicrobial efficacy. The following protocols are foundational for this assessment.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5] This is a quantitative measure of the compound's potency.

Principle: A standardized suspension of a test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of microbial growth is determined.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Standardized inoculum (0.5 McFarland standard)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no bacteria)

  • Standard antibiotic (e.g., Ciprofloxacin, Ampicillin)

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • In well 1, add 200 µL of the test compound at twice the highest desired test concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.[7]

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[7] This can be assessed visually or with a microplate reader.

G cluster_mic MIC Determination Workflow A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually or Spectrophotometrically Assess Growth D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Principle: Following an MIC test, aliquots from the wells showing no visible growth are sub-cultured onto agar plates. The absence of growth on the agar indicates bactericidal activity.

Step-by-Step Methodology:

  • Following MIC Determination: Use the microtiter plate from the completed MIC assay.

  • Sub-culturing: From each well that showed no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot and streak it onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[8]

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar. If the compound is effective, it will inhibit bacterial growth, creating a clear zone of inhibition around the disk.[9]

Step-by-Step Methodology:

  • Plate Preparation: Prepare a lawn of bacteria on a Mueller-Hinton Agar (MHA) plate by evenly streaking a standardized inoculum (0.5 McFarland) with a sterile swab.[10]

  • Disk Application: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the 5-(piperidinyl)furan derivative solution. Allow the solvent to evaporate completely.

  • Placement of Disks: Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete inhibition (in mm) around each disk. A larger zone of inhibition generally indicates greater antibacterial activity.[10]

Part III: Data Presentation and Mechanistic Insights

Quantitative Data Summary

For effective comparison and structure-activity relationship (SAR) analysis, it is crucial to present the antimicrobial activity data in a clear, tabular format.

Table 1: Hypothetical In Vitro Antimicrobial Activity of 5-(Piperidinyl)furan Derivatives

Compound IDR-Group on PiperidineMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)Zone of Inhibition (mm) vs. S. aureus
PF-01 H163215
PF-02 4-OH81618
PF-03 4-F-Phenyl4822
Ciprofloxacin (Control)0.50.2530

Mechanistic Considerations

While the precise mechanism of action for novel 5-(piperidinyl)furan derivatives would require dedicated investigation, insights can be drawn from the broader class of furan-containing antimicrobials. For example, nitrofurans, a well-known class of furan-based antibiotics, act as prodrugs.[4]

G cluster_moa Proposed Mechanism of Action for Nitrofurans Compound Nitrofuran Derivative Cell Bacterial Cell Compound->Cell Enters Reduction Bacterial Nitroreductases Cell->Reduction Intermediates Reactive Nitrogen Intermediates Reduction->Intermediates Reductive Activation DNA Bacterial DNA Intermediates->DNA Ribosomes Ribosomal Proteins Intermediates->Ribosomes Damage Damage and Strand Breaks DNA->Damage Inhibition Inhibition of Protein Synthesis Ribosomes->Inhibition

Caption: Potential mechanism of action for nitrofuran derivatives.

Inside the bacterial cell, the nitro group is reduced by bacterial flavoproteins to generate highly reactive electrophilic intermediates.[4] These intermediates can then non-specifically attack and damage microbial macromolecules, including ribosomal proteins and DNA, leading to the inhibition of protein synthesis, DNA damage, and ultimately, cell death. It is plausible that novel 5-(piperidinyl)furan derivatives could operate through similar bio-reductive activation pathways or by targeting other essential microbial enzymes. Further studies, such as enzyme inhibition assays or molecular docking, would be required to elucidate the specific molecular targets.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the antimicrobial activity of novel 5-(piperidinyl)furan derivatives. By adhering to these self-validating protocols and maintaining a focus on the underlying scientific principles, researchers can generate robust and reproducible data. The true potential of this chemical scaffold lies in the iterative process of synthesis, biological testing, and SAR analysis. Future work should aim to not only identify potent lead compounds but also to elucidate their mechanisms of action and assess their selectivity and toxicity profiles, paving the way for the development of the next generation of antimicrobial therapeutics.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Hardy Diagnostics. (n.d.). Disk Diffusion Susceptibility Testing (Kirby-Bauer Method). [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Ghamry, M. A., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC. [Link]

  • Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. ResearchGate. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • Spizek, J., & Rezanka, T. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]

  • BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals. [Link]

Sources

Application Notes & Protocols: Unveiling the Antifungal Potential of Novel Furan-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Scaffolds

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a critical challenge to global health. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity and the rapid emergence of resistance. This landscape necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. Furan-2-carbaldehyde and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities.[1][2][3] The furan ring acts as a versatile pharmacophore, whose electronic properties and structural flexibility can be tailored to enhance binding affinity, selectivity, and pharmacokinetic profiles.[4] Specifically, derivatives such as thiosemicarbazones, carboxamides, and pyrazoles have shown significant antifungal potential, making them a fertile ground for the development of next-generation antifungal agents.[5][6][7][8][9]

This guide provides a comprehensive framework for the synthesis, screening, and mechanistic evaluation of novel furan-2-carbaldehyde derivatives. The protocols herein are grounded in established standards and designed to ensure robust, reproducible, and insightful results for researchers aiming to pioneer new antifungal therapeutics.

Synthetic Strategy: An Exemplar Protocol for Derivative Synthesis

The versatility of the furan-2-carbaldehyde scaffold allows for the straightforward synthesis of diverse derivatives. A common and effective approach is the condensation reaction with amines or hydrazides to form Schiff bases or hydrazones, respectively.[5][6][8]

Protocol 2.1: Synthesis of a Furan-2-Carbaldehyde Thiosemicarbazone Derivative

This protocol describes a general procedure for synthesizing thiosemicarbazone derivatives, which have shown notable bioactivity.[5][6][8]

Rationale: This one-pot condensation reaction is efficient and typically results in high yields. The use of a catalytic amount of acid accelerates the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiosemicarbazide.

Materials:

  • Substituted Furan-2-carbaldehyde (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Methanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Procedure:

  • Dissolve the substituted furan-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Add thiosemicarbazide (1.0 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the precipitate by vacuum filtration, wash with cold methanol to remove unreacted starting materials, and dry the product in vacuo.

  • Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[5][10]

Application Note 1: High-Throughput Antifungal Susceptibility Testing

The initial step in evaluating novel compounds is to determine their efficacy against a panel of clinically relevant fungal pathogens. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of antifungal potency.[11][12]

Protocol 3.1: Broth Microdilution Assay for Yeasts (CLSI M27 Guideline)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines, ensuring standardized and comparable results.[11]

Rationale: The CLSI M27 method is a highly standardized procedure that minimizes variability between experiments and laboratories.[11][12] RPMI-1640 medium is used as it is a defined medium that supports the growth of most pathogenic yeasts. The use of a 96-well plate format allows for simultaneous testing of multiple compounds at various concentrations, making it suitable for screening. Reading absorbance at 530 nm provides a quantitative measure of fungal growth inhibition.

Materials:

  • Test Compounds (dissolved in DMSO)

  • Fungal Strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 Medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader)

  • Positive Control (e.g., Fluconazole, Amphotericin B)

  • Negative Control (medium only)

  • Solvent Control (medium with DMSO)

Procedure:

  • Inoculum Preparation: Culture the yeast strain on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each furan derivative in DMSO. Perform a serial two-fold dilution in RPMI-1640 medium in the 96-well plate to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v), which should be reflected in the solvent control well.

  • Plate Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: Wells containing a standard antifungal (e.g., Fluconazole) and the fungal inoculum.

    • Growth Control: Wells containing only the fungal inoculum and medium (with 1% DMSO).

    • Sterility Control: Wells containing only sterile medium.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density (OD) at 530 nm with a microplate reader.

Data Presentation: Summarize the results in a table for clear comparison of the antifungal potency of different derivatives.

Compound IDDerivative StructureMIC (µg/mL) vs C. albicansMIC (µg/mL) vs C. neoformans
FDC-0015-nitro-48
FDC-0025-phenyl-1632
FDC-0035-(2-fluorophenyl)-24
Fluconazole-12

Workflow Visualization

Antifungal_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_analysis Analysis & Selection cluster_moa Mechanism of Action Studies S1 Synthesize Novel Furan-2-Carbaldehyde Derivatives S2 Purify & Characterize (NMR, MS) S1->S2 P1 Prepare Stock Solutions (in DMSO) S2->P1 Test Compounds P2 Perform Broth Microdilution (CLSI M27) P1->P2 P3 Determine MIC Values P2->P3 A1 Compare MICs to Control Drugs P3->A1 A2 Identify 'Hit' Compounds (Potent & Broad-Spectrum) A1->A2 A3 SAR Analysis A2->A3 MoA_Studies Ergosterol Assay Membrane Permeability ... A2->MoA_Studies Lead Candidates A3->S1 Iterative Design

Caption: High-level workflow for antifungal drug discovery using furan derivatives.

Application Note 2: Investigating the Mechanism of Action (MoA)

Identifying the cellular target is a critical step in drug development. For antifungal agents, common mechanisms include disruption of the cell membrane, inhibition of ergosterol biosynthesis, or interference with cell wall synthesis.[7]

Ergosterol Biosynthesis Inhibition

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, making it an attractive and selective antifungal target.[13][14] A reduction in the total ergosterol content in fungal cells treated with a test compound suggests interference with its biosynthetic pathway.

Protocol 4.1.1: Spectrophotometric Quantification of Ergosterol

Rationale: This method relies on the unique UV absorbance spectrum of ergosterol and dehydroergosterol.[15] Saponification with alcoholic KOH is a critical step to break open the fungal cells and hydrolyze sterol esters, releasing free ergosterol into the solution.[15][16] Subsequent extraction into n-hexane isolates the non-polar sterols for accurate spectrophotometric analysis.

Materials:

  • Log-phase fungal culture (C. albicans)

  • Test Compound (at sub-MIC and MIC concentrations)

  • 25% Alcoholic Potassium Hydroxide solution (w/v)

  • n-Hexane (spectroscopy grade)

  • Sterile water

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Grow a fungal culture to mid-log phase and treat with the test compound (e.g., at 0.5x MIC and 1x MIC) for a defined period (e.g., 6-12 hours). Include an untreated control.

  • Harvest the cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet.

  • Add 3 mL of 25% alcoholic KOH to the cell pellet.

  • Vortex vigorously for 2 minutes, then incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

  • Allow the mixture to cool to room temperature.

  • Add 1 mL of sterile water and 3 mL of n-hexane. Vortex vigorously for 3 minutes to extract the sterols into the organic phase.

  • Allow the layers to separate, then carefully transfer the upper n-hexane layer to a clean tube.

  • Scan the absorbance of the n-hexane layer from 230 nm to 300 nm using a spectrophotometer.

  • Calculate the ergosterol content based on the absorbance at specific wavelengths, typically around 282 nm.[14] The presence of a shoulder peak around 230 nm can indicate the accumulation of intermediate sterols, providing further insight into the specific point of pathway inhibition.

Cell Membrane Integrity Assay

Damage to the fungal cell membrane leads to leakage of intracellular components and uptake of molecules that are normally excluded. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but can enter cells with compromised membranes and intercalate with DNA, emitting a strong red fluorescence.[17][18][19][20]

Protocol 4.2.1: Propidium Iodide Uptake Assay

Rationale: This assay provides a direct measure of membrane permeabilization.[17][18] By quantifying the number of fluorescent (PI-positive) cells using flow cytometry or fluorescence microscopy, one can assess the extent of membrane damage induced by the compound in a dose- and time-dependent manner.[17][21]

Materials:

  • Log-phase fungal culture (C. albicans)

  • Test Compound

  • Propidium Iodide (PI) stock solution (1 mg/mL)

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., 70% ethanol)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat a log-phase fungal culture with the test compound at various concentrations (e.g., MIC, 2x MIC, 4x MIC) for different time points (e.g., 30, 60, 120 minutes).

  • Include untreated and positive control (ethanol-treated) samples.

  • Harvest the cells by centrifugation and wash twice with PBS.

  • Resuspend the cells in 1 mL of PBS and add PI to a final concentration of 2-5 µg/mL.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples immediately.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. PI-positive cells will appear bright red.

    • Flow Cytometry: Quantify the percentage of fluorescent cells in the population.

MoA Pathway Visualization

MoA_Pathway Compound Furan-2-Carbaldehyde Derivative Membrane Fungal Cell Membrane Compound->Membrane Directly Disrupts? ErgPathway Ergosterol Biosynthesis Pathway Compound->ErgPathway Inhibits Permeability Increased Membrane Permeability Membrane->Permeability Damage Leads To Ergosterol Ergosterol Ergosterol->Membrane Structural Component ErgPathway->Ergosterol Produces CellDeath Fungal Cell Death Permeability->CellDeath Causes Assay1 Protocol 4.1.1: Sterol Quantification Assay1->ErgPathway Assay2 Protocol 4.2.1: PI Uptake Assay Assay2->Permeability

Caption: Potential mechanisms of action for furan-based antifungal compounds.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the furan-2-carbaldehyde scaffold is crucial for optimizing antifungal potency and selectivity.[22] SAR studies correlate changes in chemical structure with biological activity.[1][23][24]

Key Considerations:

  • Substituents on the Furan Ring: Adding electron-withdrawing groups (e.g., nitro, trifluoromethyl) or halogen atoms at the 5-position can significantly enhance antifungal activity.[6][8][23] These groups can modulate the electronic properties of the entire molecule, potentially improving interaction with the biological target.

  • Modifications of the Aldehyde Group: Converting the aldehyde to different functional groups, such as thiosemicarbazones or pyrazoles, introduces new points of interaction and can drastically alter the biological profile.[5][7]

  • Aromatic Substituents: When a second aromatic ring is part of the derivative (e.g., 5-phenyl-furan-2-carbaldehyde), the nature and position of substituents on that ring (e.g., halogens, methoxy groups) can fine-tune the compound's lipophilicity and steric properties, impacting cell penetration and target binding.[23][24]

Safety and Handling

Researchers must handle all chemical compounds with appropriate safety measures. Furan and its derivatives can be toxic.[4] Always work in a well-ventilated fume hood, wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific compound before use.

References

  • CLSI. M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute.

  • CLSI. M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute.

  • CLSI. M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute.

  • Pour, M., et al. (2003). Synthesis and structure-antifungal activity relationships of 3-aryl-5-alkyl-2,5-dihydrofuran-2-ones and their carbanalogues: further refinement of tentative pharmacophore group. Bioorganic & Medicinal Chemistry.

  • CLSI. M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute.

  • Carroll, A. (2021). Modifying an Ergosterol Extraction Protocol to Quantify Fungal Biomass at the University of Minnesota-Morris. Student Research, Papers, and Creative Works.

  • Pfaller, M. A., & Sheehan, D. J. (2018). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Scholars @ UT Health San Antonio.

  • Hernández, W., et al. (2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. Journal of Chemistry.

  • Menzel, L. P., et al. (2017). Potent in vitro and in vivo antifungal activity of a small molecule host defense peptide mimic through a membrane-active mechanism. Scientific Reports.

  • Bhattacharya, S., et al. (2018). Ergosterol quantification: a tool to measure fungal infection in plant tissue. ResearchGate.

  • da Silva, P. M., et al. (2020). Understanding the mechanism of action of protease inhibitors in controlling the growth of the Candida Genus: potential candidates for development of new antifungal molecules. ResearchGate.

  • Al-Ostoot, F. H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

  • Hernández, W., et al. (2023). (PDF) Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. ResearchGate.

  • Ofir, R., et al. (2023). Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes. Scientific Reports.

  • Zill, G., et al. (1988). Determination of ergosterol as a measure of fungal growth using Si 60 HPLC. Zeitschrift für Lebensmittel-Untersuchung und -Forschung.

  • Quantification of Ergosterol Using Microwave-Assisted Extraction and a Rapid 5-Minute Isocratic HPLC Method. Waters Corporation.

  • Zhang, N., et al. (2018). Cell permeability and nuclear DNA staining by propidium iodide in basidiomycetous yeasts. Applied Microbiology and Biotechnology.

  • An, M., et al. (2005). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. Journal of Natural Products.

  • Manavalan, B., et al. (2022). Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species. International Journal of Environmental Research and Public Health.

  • Yadav, P., & Singh, R. (2024). Furan: A Promising Scaffold for Biological Activity. World Journal of Advanced Research and Reviews.

  • Shi, Y., et al. (2019). Design, Synthesis and Antifungal Activity of Psoralen Derivatives. Molecules.

  • Kavanagh, K. (2007). Red but not dead? Membranes of stressed Saccharomyces cerevisiae are permeable to propidium iodide. ResearchGate.

  • A comprehensive review on furan and its derivatives. World Journal of Pharmaceutical Research.

  • Riebe, A., et al. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank.

  • Cui, Z., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry.

  • Al-Ostoot, F. H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate.

  • Yadav, P., & Singh, R. (2024). A Review on Biological and Medicinal Significance of Furan. ResearchGate.

  • Hernández, W., et al. (2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. ScienceOpen.

  • Wang, X., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.

  • Rojas-Bautista, R., et al. (2018). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules.

  • Ghorbani, A., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. International Journal of Molecular and Cellular Medicine.

  • Chaban, T., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia.

  • Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry. BenchChem.

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Application Notes & Protocols: A Framework for Assessing the Cytotoxicity of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde is a novel chemical entity for which specific cytotoxicity data is not publicly available. This document provides a comprehensive methodological framework for evaluating its cytotoxic potential, leveraging established protocols and scientific principles applicable to novel compound screening. All data presented herein is illustrative.

Introduction: Rationale for Cytotoxicity Profiling

The compound this compound incorporates two key heterocyclic scaffolds: a furan ring and a piperidine moiety. Both structures are prevalent in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] The furan ring, while a versatile synthetic building block, is known to be susceptible to metabolic activation by cytochrome P450 enzymes into reactive intermediates, which can lead to cytotoxicity.[3][4] Conversely, the piperidine scaffold is often considered a "privileged structure" in medicinal chemistry, integral to numerous therapeutics, including anticancer agents that can induce apoptosis or modulate critical signaling pathways.[1][5]

Given this structural duality, a rigorous and multi-faceted assessment of the compound's cytotoxic potential is a mandatory first step in any drug discovery or chemical safety workflow. This guide provides a strategic approach, outlining a tier of assays from broad viability screening to more detailed mechanistic studies, compliant with the principles outlined by international regulatory bodies.[6][7]

Strategic Workflow for Cytotoxicity Assessment

A logical, tiered approach ensures that resources are used efficiently while building a comprehensive toxicity profile. The workflow begins with broad screening assays to determine the concentration range of interest and progresses to more specific assays to elucidate the mechanism of cell death.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirmation & Mechanism cluster_2 Tier 3: Mechanistic Deep Dive A Compound Preparation & Serial Dilution B MTT Assay (Metabolic Viability) A->B C IC50 Determination B->C D LDH Release Assay (Membrane Integrity) C->D If IC50 is confirmed E Annexin V / PI Staining (Apoptosis vs. Necrosis) C->E If IC50 is confirmed F Flow Cytometry Analysis E->F G Caspase Activity Assays F->G If apoptosis is indicated H Mitochondrial Membrane Potential Assay F->H If apoptosis is indicated I Reactive Oxygen Species (ROS) Assay F->I If oxidative stress is suspected

Caption: Tiered workflow for assessing novel compound cytotoxicity.

Core Cytotoxicity Protocols

A multi-assay approach is critical. Relying on a single method can be misleading, as different compounds affect cells in different ways. We will detail three foundational assays: MTT (metabolic activity), LDH (membrane integrity), and Annexin V/PI (mode of cell death).

Protocol 1: MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, breast cancer) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.[3]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in each well with 100 µL of the corresponding compound dilution. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well, achieving a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[10][11] Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[12] The released LDH activity is measured in a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH. This NADH then reduces a tetrazolium salt into a colored formazan product, which is quantifiable.[13]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Section 3.1, Steps 1-3). It is crucial to set up the appropriate controls as specified by commercial kits.[14] These typically include:

    • Vehicle Control (spontaneous LDH release)

    • Positive Control (maximum LDH release, induced by a lysis agent)

    • No-Cell Control (medium background)

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[13]

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50-150 µL) from each well to a fresh 96-well test plate.[13]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and dye). Add the reaction mixture to each well of the test plate.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[14]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Protocol 3: Annexin V/PI Assay for Apoptosis vs. Necrosis

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[15] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can only enter and stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with the compound of interest (at concentrations around the determined IC50) for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells and wash twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.[15][16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.[17]

  • Flow Cytometry: Analyze the samples by flow cytometry. The cell populations will be distinguished as follows:

    • Healthy Cells: Annexin V-negative / PI-negative.[17]

    • Early Apoptotic Cells: Annexin V-positive / PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.[17]

Data Presentation and Interpretation

Table 1: Illustrative IC50 Values of this compound after 48h Treatment

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Adenocarcinoma12.5 ± 1.1
A549Lung Carcinoma28.3 ± 2.5
HT-29Colorectal Adenocarcinoma18.9 ± 1.7
WI-38Normal Lung Fibroblast> 100

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The illustrative data suggests the compound exhibits selective cytotoxicity against cancer cell lines compared to a normal fibroblast cell line. The potency varies between cancer cell types, with MCF-7 being the most sensitive.[18][19]

Table 2: Illustrative LDH Release in MCF-7 Cells after 48h Treatment

Compound Conc. (µM)% Cytotoxicity (LDH Release)
0 (Vehicle)4.2 ± 0.5
6.2515.7 ± 2.1
12.5 (IC50)48.9 ± 4.3
25.085.1 ± 6.8
Lysis Buffer100

Data are presented as mean ± standard deviation.

Interpretation: The LDH release data correlates with the MTT results, showing a dose-dependent increase in membrane damage that becomes significant around the IC50 value, confirming a cytotoxic effect.

Hypothetical Mechanistic Pathway

Based on the known toxicology of furan derivatives, a plausible mechanism of cytotoxicity involves metabolic activation leading to oxidative stress and the intrinsic apoptosis pathway.[3] Piperidine derivatives have also been shown to induce apoptosis through modulation of BCL-2 family proteins.[5][20]

G A 5-(2-methylpiperidin-1-yl) furan-2-carbaldehyde B Metabolic Activation (Cytochrome P450) A->B C Reactive Metabolite (e.g., α,β-unsaturated dialdehyde) B->C D Increased ROS (Oxidative Stress) C->D F Bax Upregulation Bcl-2 Downregulation C->F Direct Modulation? E Mitochondrial Damage D->E G Cytochrome c Release E->G F->G H Caspase-9 Activation G->H I Caspase-3 Activation (Executioner Caspase) H->I J Apoptosis I->J

Caption: Hypothetical apoptotic pathway initiated by the compound.

This proposed pathway suggests that the furan moiety could be metabolized, leading to reactive oxygen species (ROS) production and mitochondrial damage.[3] This, potentially coupled with direct effects from the piperidine moiety on BCL-2 family proteins, would trigger the release of Cytochrome c, activating the caspase cascade and culminating in apoptosis.[18] This hypothesis can be tested using the Tier 3 assays outlined in the workflow diagram.

Conclusion

Evaluating the cytotoxic potential of a novel chemical entity such as this compound requires a systematic, multi-assay approach. The protocols and workflow detailed in this guide provide a robust framework for obtaining an initial cytotoxicity profile, determining the mode of cell death, and forming hypotheses about the underlying molecular mechanisms. This foundational data is indispensable for making informed decisions in the progression of drug discovery and chemical safety assessment programs, adhering to internationally recognized standards for genotoxicity and cytotoxicity testing.[21][22]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • European Medicines Agency. (2011). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ICH. (2011). Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Retrieved from [Link]

  • ICH. (2012). S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Retrieved from [Link]

  • Federal Register. (2012). International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • MDPI. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • Toxicologic Pathology. (2017). Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity). Retrieved from [Link]

  • PMC - NIH. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • In Vitro and In Chemico Test Guidelines. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • 3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • OECD. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]

  • National Toxicology Program (NTP). (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from [Link]

  • OECD. (n.d.). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. Retrieved from [Link]

  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tapping into the Therapeutic Potential of Furan-Piperidine Scaffolds

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Its unique electronic characteristics and ability to act as a bioisostere for other aromatic systems make it a valuable core for drug design.[2][4] When coupled with a piperidine moiety, another pharmacologically significant heterocycle, the resulting furan-piperidine core offers a promising starting point for the discovery of novel therapeutic agents.

This guide focuses on the derivatization of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde , a molecule that combines these two key structural features.[5] The presence of a reactive aldehyde group provides a versatile handle for chemical modification, allowing for the generation of a diverse library of derivatives. By exploring various synthetic transformations of the carbaldehyde, researchers can systematically investigate the structure-activity relationships (SAR) of this compound class and potentially identify novel drug candidates.

These application notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of derivatives of this compound. We will detail robust protocols for several key derivatization reactions and outline subsequent in vitro assays to screen for cytotoxic, antimicrobial, and anti-inflammatory activities.

Synthetic Derivatization Strategies

The aldehyde functionality of the parent molecule is amenable to a variety of chemical transformations. Here, we focus on three high-yield and versatile reactions: reductive amination, Knoevenagel condensation, and Schiff base formation.

Reductive Amination: Introducing Diverse Amine Functionalities

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting the aldehyde into a secondary or tertiary amine.[6][7] This one-pot reaction typically involves the in situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent.[7][8] This approach allows for the introduction of a wide range of substituents, enabling fine-tuning of the molecule's physicochemical properties.

Workflow for Reductive Amination

A 5-(2-methylpiperidin-1-yl) furan-2-carbaldehyde C Imine/Iminium Ion Intermediate A->C Reaction B Primary or Secondary Amine B->C E Final Amine Derivative C->E Reduction D Sodium Borohydride or Sodium Triacetoxyborohydride D->E A 5-(2-methylpiperidin-1-yl) furan-2-carbaldehyde D α,β-Unsaturated Product A->D Condensation B Active Methylene Compound (e.g., Malononitrile, Diethyl malonate) B->D C Base Catalyst (e.g., Piperidine, Boric Acid) C->D A 5-(2-methylpiperidin-1-yl) furan-2-carbaldehyde C Carbinolamine Intermediate A->C Addition B Primary Amine B->C D Schiff Base (Imine) C->D Elimination of H₂O cluster_0 Cell Culture and Stimulation cluster_1 Measurement of Inflammatory Mediators A RAW 264.7 Macrophages B Pre-treatment with Derivative A->B C LPS Stimulation B->C D Nitric Oxide (NO) (Griess Assay) C->D E Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) C->E

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde. The information is tailored for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this compound with high purity. The strategies outlined are based on established principles for the purification of furan-based aldehydes, which are known for their potential instability.

Critical Considerations: The Chemistry of Furan Aldehydes

Before attempting purification, it is crucial to understand the inherent chemical properties of the target compound. Like many furan-2-carbaldehyde derivatives, this molecule is susceptible to degradation, which often manifests as discoloration (yellow to dark brown) and the formation of polymeric byproducts.[1]

Common Impurities:

  • Oxidation Product: The corresponding 5-(2-methylpiperidin-1-yl)furan-2-carboxylic acid, formed by air oxidation.[2][3]

  • Polymeric Materials: Dark, insoluble "humin" polymers can form, catalyzed by heat, light, and acidic conditions.[1]

  • Unreacted Starting Materials: Depending on the synthetic route, residual precursors may be present.

The primary goal of any purification strategy must be to remove these impurities while minimizing degradation of the target aldehyde.

Troubleshooting Guide & Diagnostic Workflows

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a dark brown or black oil/solid. What is causing this and is the product salvageable?

Answer: Severe discoloration is a classic sign of polymerization and degradation, often catalyzed by residual acidic impurities from the synthesis.[1] Furan aldehydes are particularly sensitive to acid and heat.

Troubleshooting Steps:

  • Initial Assessment: Dissolve a small sample in a suitable solvent (e.g., ethyl acetate) and run a Thin Layer Chromatography (TLC). If you can see a distinct, UV-active spot corresponding to your product amidst the baseline discoloration, the material is likely salvageable.

  • Neutralizing Wash: Before any other purification step, dissolve the crude material in an organic solvent like ethyl acetate or diethyl ether. Wash the solution with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, to neutralize and remove acidic catalysts.[1][3]

  • Proceed with Caution: After neutralization, immediately proceed to a primary purification method. Avoid prolonged storage of the crude material.

Question 2: I'm running a silica gel column, but my yield is very low and the compound is streaking badly on TLC.

Answer: This is a frequent issue when purifying aldehydes on standard silica gel. The acidic nature of silica can cause the aldehyde to decompose or irreversibly adsorb to the column, leading to streaking, poor separation, and low recovery.[1][2] The basic nitrogen of the piperidine ring can also interact strongly with acidic silica sites, exacerbating the problem.

Workflow for Improving Chromatography:

G cluster_0 Problem Diagnosis cluster_1 Solutions Streaking Streaking on TLC & Low Column Recovery Neutralize Option 1: Neutralize Silica (Add 1% Triethylamine to Eluent) Streaking->Neutralize Mitigates silica acidity Alumina Option 2: Use Alumina (Basic or Neutral) Streaking->Alumina Alternative stationary phase Bisulfite Option 3: Avoid Chromatography (Use Bisulfite Adduct Method) Streaking->Bisulfite Different purification principle

Caption: Troubleshooting workflow for aldehyde column chromatography.

Solutions:

  • Neutralize the Eluent: Add a small amount of a basic modifier like triethylamine (typically 0.5-1% v/v) to your mobile phase.[4] This deactivates the acidic sites on the silica gel, significantly reducing streaking and decomposition.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which is more compatible with basic and acid-sensitive compounds.[4][5]

  • Alternative Method: If chromatography fails, the bisulfite adduct formation method is a highly effective alternative for separating aldehydes from non-carbonyl impurities.[2][6]

Question 3: My compound fails to crystallize from solution and repeatedly "oils out." What steps can I take?

Answer: "Oiling out" occurs when the compound's solubility is too high in the chosen solvent, or when impurities are inhibiting the formation of a crystal lattice.[4]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratch Method: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[4]

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.[4]

  • Re-evaluate Solvent System:

    • Add More Solvent: The solution may be too supersaturated. Add a small amount of hot solvent to fully dissolve the oil, then allow it to cool much more slowly.[4]

    • Change Solvents: Your compound may be too soluble. Experiment with different solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Pre-Purification: The presence of impurities is a common cause. Attempt a preliminary purification, such as a quick filtration through a small plug of silica or alumina, or an acid-base wash, before attempting recrystallization.[4]

Recommended Purification Protocols

Protocol 1: Preliminary Acid-Base Wash

This procedure should be considered a mandatory first step to remove acidic impurities and improve the success of subsequent methods.

  • Dissolve the crude this compound in a suitable organic solvent (e.g., 10 volumes of ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution. Shake gently to avoid emulsion formation.[3]

  • Separate the layers and repeat the wash.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to break any emulsions and begin the drying process.

  • Separate the layers and dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solution under reduced pressure.

Protocol 2: Column Chromatography on Deactivated Silica Gel
  • Prepare the mobile phase (e.g., a hexane/ethyl acetate mixture) and add 1% triethylamine (Et₃N) by volume.

  • Prepare the silica gel slurry using this triethylamine-containing eluent.

  • Pack the column as usual.

  • Dissolve the neutralized crude product (from Protocol 1) in a minimum amount of the mobile phase.

  • Load the sample onto the column and elute using a gradient of increasing polarity.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Protocol 3: Purification via Bisulfite Adduct Formation

This is a highly specific and robust method for purifying aldehydes.[2][5][6] It separates the aldehyde from alcohols, non-carbonyl compounds, and other impurities that do not react with bisulfite.

G Crude Crude Aldehyde Mixture (in Organic Solvent) Add_Bisulfite Step 1: Add Saturated Aqueous NaHSO₃ Crude->Add_Bisulfite Extract Step 2: Liquid-Liquid Extraction Add_Bisulfite->Extract Aqueous Aqueous Layer (Contains Water-Soluble Aldehyde-Bisulfite Adduct) Extract->Aqueous Organic Organic Layer (Contains Non-Aldehyde Impurities) Extract->Organic Add_Base Step 3: Add Base (NaOH or Na₂CO₃) to Aqueous Layer Aqueous->Add_Base Wash_Org Wash, Dry, Concentrate Organic->Wash_Org Impurities Isolated Impurities Wash_Org->Impurities Regen Aldehyde is Regenerated Add_Base->Regen Extract_Pure Step 4: Extract with Fresh Organic Solvent Regen->Extract_Pure Pure_Org Organic Layer (Contains Pure Aldehyde) Extract_Pure->Pure_Org Final Wash, Dry, Concentrate Pure_Org->Final Pure_Product Pure Aldehyde Product Final->Pure_Product

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Methodology:

  • Dissolve the crude, neutralized product in a minimal amount of a water-miscible co-solvent like methanol or ethanol.[5]

  • Add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃) in a 10% excess. Stir vigorously.[2] The reaction can be slow and may require stirring for several hours.

  • Once the reaction is complete (monitor by TLC by taking a small aliquot, basifying it, extracting, and spotting), add an immiscible organic solvent like diethyl ether or ethyl acetate to the mixture.

  • Transfer to a separatory funnel and extract the mixture. The non-aldehyde impurities will remain in the organic layer, while the water-soluble bisulfite adduct is in the aqueous layer.[2]

  • Separate the layers and wash the aqueous layer once more with the organic solvent to remove any lingering impurities.

  • To regenerate the aldehyde, add a fresh portion of organic solvent to the aqueous layer. While stirring, slowly add a base (e.g., 10% sodium carbonate solution or 1M sodium hydroxide solution) until the solution is basic (pH > 8).[6]

  • The adduct will decompose, releasing the pure aldehyde back into the organic layer.

  • Separate the layers, wash the organic layer with water and then brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the purified product.

Comparison of Purification Methods

MethodProsConsBest For
Acid-Base Wash Simple, fast, effectively removes acidic impurities.Does not remove non-acidic impurities.A mandatory pre-purification step.
Column Chromatography Good for separating compounds with different polarities.Risk of product decomposition on silica[1]; requires careful optimization (e.g., base deactivation).Separating the aldehyde from impurities of similar functionality but different polarity.
Recrystallization Can yield very high purity material; scalable.Finding a suitable solvent can be difficult; may "oil out" if impure.[4]Final polishing step when the product is a solid and >90% pure.
Bisulfite Adduct Highly specific for aldehydes; excellent for removing non-carbonyl impurities; avoids silica gel.[5][6]Involves multiple extraction steps; sterically hindered aldehydes may react slowly.[6]Crude mixtures where chromatography is problematic or ineffective.

Frequently Asked Questions (FAQs)

Q1: How should I store the purified this compound? A1: Due to its sensitivity to air and light, the purified compound should be stored under an inert atmosphere (argon or nitrogen), in a sealed amber vial, and at low temperatures (refrigerator or freezer) to minimize degradation over time.

Q2: What analytical techniques are best for assessing the purity of the final product? A2: ¹H and ¹³C NMR spectroscopy are excellent for confirming the structure and identifying impurities. High-Performance Liquid Chromatography (HPLC) , particularly with a C18 reverse-phase column, can provide a quantitative measure of purity.[1][7] Gas Chromatography (GC) can also be effective if the compound is sufficiently volatile and thermally stable.[1]

Q3: Can I use vacuum distillation for this compound? A3: Vacuum distillation is a viable method for purifying aldehydes as it lowers the boiling point and reduces the risk of thermal decomposition.[1] However, given the relatively high molecular weight of this compound (193.24 g/mol [8]), it will likely require a high vacuum (e.g., Kugelrohr or short-path distillation). This should only be attempted after an initial acid-base wash to remove non-volatile acidic polymers.

References

  • Benchchem. (2025).
  • Benchchem. (n.d.).
  • Benchchem. (2025).
  • Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • Lee, C., et al. (2022). Structural and Biochemical Analysis of the Furan Aldehyde Reductase YugJ from Bacillus subtilis. PMC, PubMed Central.
  • SIELC Technologies. (n.d.).
  • SIELC Technologies. (2018). Furfural.
  • Various Authors. (2015). Purifying aldehydes? Reddit.
  • Chempedia - LookChem. (n.d.).
  • Santa Cruz Biotechnology, Inc. (n.d.). 5-(2-Methyl-piperidin-1-yl)-furan-2-carbaldehyde.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-(N-substituted)furan-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-(N-substituted)furan-2-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile class of heterocyclic compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during synthesis and optimize your reaction conditions for higher yields and purity.

Introduction

5-(N-substituted)furan-2-carbaldehydes are valuable building blocks in medicinal chemistry and materials science. The furan scaffold is present in numerous biologically active molecules, and the aldehyde functionality serves as a key handle for a variety of chemical transformations.[1] However, the synthesis of these compounds can be challenging, often requiring careful optimization of reaction conditions to achieve desired outcomes. This guide will focus on troubleshooting common issues and providing practical solutions based on established chemical principles.

Common Synthetic Routes

Several methods are employed for the synthesis of 5-(N-substituted)furan-2-carbaldehydes. The choice of route often depends on the nature of the N-substituent and the availability of starting materials. Key strategies include:

  • Meerwein Arylation: This classic reaction involves the diazotization of a substituted aniline followed by a copper-catalyzed reaction with furan-2-carbaldehyde.[2][3]

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling of a 5-halofuran-2-carbaldehyde with a corresponding boronic acid.[4]

  • Vilsmeier-Haack Reaction: The formylation of a 2-(N-substituted)furan.[4][5]

Each of these methods has its own set of challenges that can arise, particularly when scaling up the reaction.[4]

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis of 5-(N-substituted)furan-2-carbaldehydes.

Low or No Product Yield

Q1: My reaction is sluggish or shows incomplete conversion of starting materials, resulting in a low yield. What are the likely causes and how can I fix this?

A1: Several factors can contribute to low yields. Pinpointing the exact cause requires a systematic approach to troubleshooting.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity (Suzuki-Miyaura Coupling): The palladium catalyst may be deactivated.

    • Solution: Ensure a truly inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction. Use fresh, high-quality catalyst and consider using a pre-catalyst that is more stable under the reaction conditions.[4]

  • Decomposition of Reagents:

    • Boronic Acid Decomposition (Suzuki-Miyaura): Electron-deficient boronic acids can be prone to decomposition under basic conditions.[4]

      • Solution: Employ a milder base such as potassium phosphate (K₃PO₄) instead of stronger bases like sodium carbonate (Na₂CO₃).[4]

    • Diazonium Salt Instability (Meerwein Arylation): Diazonium salts can be unstable, especially at elevated temperatures.

      • Solution: Maintain a low temperature (typically 0-5°C) during the diazotization and subsequent coupling reaction.

  • Poor Mixing: Inadequate agitation, especially in larger scale reactions, can lead to localized concentration gradients and poor reaction kinetics.

    • Solution: Ensure the stirrer speed and design are appropriate for the reactor volume to maintain a homogeneous mixture.[4]

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and decomposition. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[6][7]

Formation of Impurities and Side Products

Q2: I'm observing significant amounts of byproducts in my reaction mixture. How can I minimize their formation?

A2: The formation of byproducts is a common issue. Identifying the major impurities can provide clues to the underlying side reactions.

Potential Causes & Solutions:

  • Homocoupling (Suzuki-Miyaura Coupling): The formation of biphenyl and/or difuranyl byproducts can be a significant issue.

    • Solution: This is often caused by the presence of oxygen. Ensure thorough deoxygenation of the solvent and reaction vessel before adding the catalyst.

  • Polymerization of Furan: Furans are sensitive to strongly acidic conditions and can polymerize.[4][8]

    • Solution:

      • Vilsmeier-Haack: Maintain a low reaction temperature and minimize the reaction time.[4]

      • General: Use milder acid catalysts where possible. For example, in Paal-Knorr furan synthesis, Lewis acids like Sc(OTf)₃ or solid acid catalysts can be used instead of strong mineral acids.[7]

  • Over-formylation or Side Reactions with the Vilsmeier Reagent: An excess of the Vilsmeier reagent can lead to the formation of colored byproducts.[4]

    • Solution: Carefully control the stoichiometry of the reagents. A slight excess of the formylating agent is typical, but a large excess should be avoided.[4]

Reaction Stalls or Fails to Initiate

Q3: My reaction does not seem to be starting, even after the addition of all reagents. What should I check?

A3: A non-starting reaction can be frustrating. A checklist approach can help identify the problem.

Potential Causes & Solutions:

  • Catalyst Quality: The catalyst may be old or of poor quality.

    • Solution: Use a fresh batch of catalyst from a reputable supplier.

  • Inert Atmosphere: For oxygen-sensitive reactions like the Suzuki-Miyaura coupling, even trace amounts of oxygen can inhibit the reaction.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Purge the reaction solvent with an inert gas before use.

  • Incorrect Reagent Stoichiometry: An incorrect ratio of reactants can prevent the reaction from proceeding.

    • Solution: Double-check all calculations and measurements of your starting materials and reagents.

  • Solvent Purity: The presence of water or other impurities in the solvent can interfere with the reaction.

    • Solution: Use anhydrous solvents, especially for moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my reaction?

A1: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can provide more quantitative data on reaction progress and purity.[9]

Q2: How should I purify my final product?

A2: The purification method will depend on the physical properties of your 5-(N-substituted)furan-2-carbaldehyde. Common techniques include:

  • Column Chromatography: Silica gel chromatography is a widely used method for purifying organic compounds.[1]

  • Crystallization: If your product is a solid, crystallization can be an effective purification technique.

  • Vacuum Distillation: For liquid products, vacuum distillation can be used for purification.[4]

Q3: Are there any safety precautions I should be aware of when working with these reactions?

A3: Yes, several safety precautions are essential:

  • Vilsmeier-Haack Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood.

  • Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. They are typically used in solution and not isolated.

  • Palladium Catalysts: Palladium catalysts can be pyrophoric and should be handled with care.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 5-halofuran-2-carbaldehyde (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.) in a suitable solvent (e.g., toluene, dioxane, or a mixture with water).

  • Deoxygenation: Bubble an inert gas (argon or nitrogen) through the solution for 15-30 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

General Protocol for Meerwein Arylation
  • Diazotization: Dissolve the substituted aniline (1.0 eq.) in an aqueous acidic solution (e.g., HCl). Cool the solution to 0-5°C in an ice bath.

  • Nitrite Addition: Add a solution of sodium nitrite (1.0-1.1 eq.) in water dropwise, maintaining the temperature below 5°C. Stir for an additional 10-15 minutes.

  • Coupling: To the cold diazonium salt solution, add furan-2-carbaldehyde (1.0-1.2 eq.) and a solution of a copper salt (e.g., CuCl₂) with vigorous stirring.

  • Reaction: Allow the reaction to proceed at a low temperature, then warm to room temperature and stir for several hours.

  • Work-up and Purification: Extract the product with a suitable organic solvent. Wash the organic layer, dry, and concentrate. Purify the product as needed.[2]

Visualizing the Workflow

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield / Incomplete Reaction Catalyst Catalyst Deactivation/Quality LowYield->Catalyst Reagents Reagent Decomposition/Stoichiometry LowYield->Reagents Conditions Suboptimal Conditions (Temp, Mixing) LowYield->Conditions Impurities Impurity Formation Impurities->Conditions SideReactions Side Reactions (e.g., Homocoupling, Polymerization) Impurities->SideReactions NoReaction Reaction Not Starting NoReaction->Catalyst NoReaction->Reagents Atmosphere Non-Inert Atmosphere NoReaction->Atmosphere ChangeCatalyst Use Fresh/Alternative Catalyst or Base Catalyst->ChangeCatalyst CheckReagents Use Fresh Reagents & Verify Stoichiometry Reagents->CheckReagents OptimizeConditions Optimize Temperature & Mixing Conditions->OptimizeConditions SideReactions->OptimizeConditions ImproveInertness Ensure Rigorous Inert Atmosphere Atmosphere->ImproveInertness Purification Optimize Purification Method OptimizeConditions->Purification CheckReagents->Purification ImproveInertness->Purification ChangeCatalyst->Purification

Caption: Troubleshooting workflow for common synthesis issues.

Summary of Optimized Reaction Conditions

ParameterSuzuki-Miyaura CouplingMeerwein ArylationVilsmeier-Haack Reaction
Key Reagents 5-halofuran-2-carbaldehyde, Arylboronic acid, Palladium catalyst, BaseSubstituted aniline, Sodium nitrite, Furan-2-carbaldehyde, Copper salt2-Aryl/Alkyl-furan, POCl₃, DMF
Typical Solvents Toluene, Dioxane, Water mixturesWater, Organic co-solventsDichloromethane, neat
Temperature 80-110°C0-25°C0°C to reflux
Key Advantages High yields, good functional group toleranceReadily available starting materialsGood to excellent yields
Common Issues Catalyst deactivation, Boronic acid decomposition, HomocouplingDiazonium salt instabilityFuran polymerization, Over-formylation

References

  • BenchChem. (n.d.). challenges in the scale-up synthesis of 5-(3-Fluorophenyl)furan-2-carbaldehyde.
  • BenchChem. (n.d.). A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery.
  • BenchChem. (n.d.). 5-Propylfuran-2-carbaldehyde: A Versatile Precursor for Pharmaceutical Synthesis.
  • El-Baih, F. E. A., Al-Rasheed, H. H., & El-Sattar, N. E. A. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Journal of Saudi Chemical Society, 14(3), 271-276.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety.
  • ResearchGate. (n.t.). Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Substituted Furan-2-Carbaldehydes.
  • BenchChem. (n.d.). Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting.
  • ResearchGate. (n.d.). Optimization conditions for the synthesis of (5a) a. Retrieved from [Link]

  • BenchChem. (n.d.). comparative study of the synthesis methods for 5-aryl furan-2-carbaldehydes.
  • Molecules. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • Pharmacia. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Retrieved from [Link]

  • Google Patents. (n.d.). KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof.
  • Organic Syntheses. (n.d.). separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the. Retrieved from [Link]

  • Scielo. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • PMC. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES. Retrieved from [Link]

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"stability of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde under different conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Welcome to the technical support guide for this compound (CAS No. 876710-46-2). This document is intended for researchers, scientists, and drug development professionals to provide a deeper understanding of the stability characteristics of this molecule. By anticipating potential challenges, this guide offers troubleshooting advice and preventative measures to ensure the integrity of your experiments and long-term storage of the compound.

The stability of this compound is governed by the interplay of its three key structural features: the furan ring, the aldehyde group, and the enamine-like system formed by the piperidine nitrogen's attachment to the furan ring. While specific degradation studies on this exact molecule are not extensively published, a robust stability profile can be constructed based on the well-documented chemistry of these functional groups.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample of this compound is showing a color change to yellow/brown upon storage. What is happening?

A1: This is a common observation and typically indicates oxidative degradation and/or polymerization.

  • Causality (Oxidation): The aldehyde group is highly susceptible to oxidation, especially in the presence of atmospheric oxygen.[1][2][3] This process, known as autoxidation, can be accelerated by light and heat, converting the aldehyde to the corresponding carboxylic acid (5-(2-methylpiperidin-1-yl)furan-2-carboxylic acid) and other colored degradation products.[1] Aldehydes are known to be easily oxidized, whereas ketones are more resistant.[3][4][5]

  • Causality (Polymerization): Furan rings, particularly those with electron-donating groups like the piperidinyl substituent, can be susceptible to acid-catalyzed polymerization. Trace acidic impurities in your solvent, on glassware, or from the atmosphere (like CO₂) can initiate this process, leading to the formation of colored oligomeric or polymeric materials.

Troubleshooting & Prevention:

  • Inert Atmosphere: Always store the compound, both solid and in solution, under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Purity: Use high-purity, anhydrous, and deoxygenated solvents for your experiments. Peroxides in common solvents like THF or diethyl ether can initiate oxidation.

  • Storage Conditions: Store the solid compound in a desiccator at low temperatures (-20°C is recommended for long-term storage) and protected from light.[6]

Q2: I'm seeing a new, more polar spot on my TLC plate after working up my reaction mixture under acidic conditions. What could it be?

A2: You are likely observing hydrolytic cleavage of the enamine-like bond, leading to the formation of 2-methylpiperidine and 5-hydroxyfuran-2-carbaldehyde, or subsequent furan ring-opening products.

  • Causality (Hydrolysis): The bond between the piperidine nitrogen and the furan ring forms an enamine-like system. Enamines are known to be unstable in aqueous acidic conditions and readily hydrolyze back to their constituent amine and carbonyl compounds.[7][8][9] The mechanism involves protonation of the furan ring, which makes the carbon atom attached to the nitrogen highly electrophilic and susceptible to attack by water.[9]

  • Causality (Furan Ring Degradation): The furan ring itself is unstable under strongly acidic conditions, which can lead to ring-opening reactions and the formation of various byproducts.[10][11]

Troubleshooting & Prevention:

  • pH Control: Avoid acidic aqueous workups if possible. If an acid wash is necessary, use a dilute, weak acid and perform the extraction quickly at low temperatures.

  • Anhydrous Conditions: For reactions requiring acid catalysts, use anhydrous acids (e.g., p-toluenesulfonic acid monohydrate with a Dean-Stark trap) in non-aqueous solvents.

  • Alternative Purification: Consider non-aqueous workups or direct purification by chromatography on a neutralized stationary phase (e.g., silica gel treated with triethylamine).

Q3: My NMR analysis shows a decrease in the aldehyde proton signal over time, even when stored in a seemingly pure deuterated solvent. Why?

A3: This could be due to slow oxidation or reaction with trace impurities in the NMR solvent.

  • Causality (Solvent Impurities): Deuterated solvents, especially chloroform-d (CDCl₃), can contain trace amounts of DCl and water, which can catalyze hydrolysis or other degradation pathways over time. Aldehydes are also sensitive to air, and unless the NMR tube is flame-sealed under vacuum or inert gas, slow oxidation can occur.[2]

Troubleshooting & Prevention:

  • Solvent Preparation: Use fresh, high-quality NMR solvents. For sensitive samples, consider using solvents stored over molecular sieves to remove water. For CDCl₃, it's often beneficial to pass it through a small plug of basic alumina to remove acidic impurities just before use.

  • Sample Preparation: Prepare the NMR sample under an inert atmosphere if possible and analyze it promptly after preparation.

Forced Degradation & Stability Profile

Forced degradation studies are essential for understanding a molecule's intrinsic stability.[12][13][14] These studies involve subjecting the compound to stress conditions more severe than those used in accelerated stability testing.[12][14][15] Below is a summary of the expected stability of this compound under various stress conditions.

Condition Expected Stability Primary Degradation Pathway Key Degradants
Acidic (e.g., 0.1M HCl) Low Hydrolysis of C-N bond; Furan ring opening/polymerization2-methylpiperidine, 5-hydroxyfuran-2-carbaldehyde, polymeric materials
Basic (e.g., 0.1M NaOH) Moderate Potential for Cannizzaro reaction (if no α-H on aldehyde); Aldol-type reactions5-(2-methylpiperidin-1-yl)furan-2-carboxylic acid, 5-(2-methylpiperidin-1-yl)furan-2-yl)methanol
Oxidative (e.g., 3% H₂O₂) Low Oxidation of the aldehyde group5-(2-methylpiperidin-1-yl)furan-2-carboxylic acid
Thermal (e.g., 70°C) Moderate to High General acceleration of other degradation pathways (e.g., oxidation). The piperidine ring itself is relatively stable thermally.[16][17]Dependent on atmosphere (e.g., carboxylic acid if O₂ is present)
Photolytic (e.g., UV/Vis light) Moderate Photo-oxidation, potential for photochemical rearrangements. Furan rings can participate in photochemical reactions.[18][19]Carboxylic acid, various complex photoproducts

Experimental Protocols

Protocol 1: General Solution Stability Assessment

This protocol provides a framework for assessing the stability of the compound in a solution, which is critical for reaction setup and analytical sample preparation.

  • Preparation: Prepare a stock solution (e.g., 1 mg/mL) of the compound in a high-purity solvent (e.g., Acetonitrile or Dichloromethane).

  • Aliquoting: Dispense the solution into several vials. Tightly cap some vials as controls and leave others loosely capped to simulate air exposure.

  • Stress Conditions: Store the vials under different conditions:

    • Room temperature, exposed to ambient light.

    • Room temperature, protected from light (wrapped in foil).

    • Refrigerated (4°C), protected from light.

    • Frozen (-20°C), protected from light.

  • Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze an aliquot from each vial by HPLC or LC-MS.

  • Evaluation: Compare the peak area of the parent compound and look for the appearance of new peaks (degradants). A decrease of >5% in the parent peak area indicates significant degradation.

Visualizing Degradation Pathways

The diagrams below illustrate the key logical relationships and potential degradation pathways for this compound based on its chemical structure.

G cluster_stress Stress Conditions cluster_compound Parent Compound cluster_products Primary Degradation Products Acid Acidic (H₂O, H⁺) Hydrolysis Hydrolysis Products (e.g., 2-methylpiperidine) Acid->Hydrolysis Polymer Polymerization/ Ring-Opened Products Acid->Polymer Oxidation Oxidative ([O], hv, O₂) Oxidation_Prod Oxidation Product (Carboxylic Acid) Oxidation->Oxidation_Prod Base Basic (OH⁻) Cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) Base->Cannizzaro Parent 5-(2-methylpiperidin-1-yl) furan-2-carbaldehyde Parent->Hydrolysis Hydrolysis Parent->Oxidation_Prod Oxidation Parent->Polymer Ring Opening Parent->Cannizzaro Disproportionation

Caption: Key degradation pathways under different stress conditions.

G cluster_workflow Stability Testing Workflow start Prepare Stock Solution (1 mg/mL in ACN) aliquot Aliquot into Vials (n=4 per condition) start->aliquot stress Apply Stress Conditions (Light, Temp, Air) aliquot->stress sample Sample at Time Points (0, 24, 48, 168h) stress->sample analyze Analyze by HPLC-UV/MS sample->analyze evaluate Evaluate Data: - Parent % Remaining - Degradant Profile analyze->evaluate report Report Findings evaluate->report

Caption: A typical workflow for assessing solution stability.

References

  • Chemical Research in Toxicology.

  • Journal of Pharmaceutical Sciences.

  • ResearchGate.

  • BIOSYNCE Blog.

  • ACS Publications.

  • Applied Microbiology and Biotechnology.

  • Making Molecules.

  • MDPI.

  • OpenStax Organic Chemistry.

  • Britannica.

  • Chemistry LibreTexts.

  • Chemguide.

  • BenchChem.

  • ResearchGate.

  • Master Organic Chemistry.

  • International Journal of Innovative Science and Research Technology.

  • Fiveable.

  • Chemistry Steps.

  • SpringerLink.

  • ResearchGate.

  • National Center for Biotechnology Information.

  • MedCrave online.

  • ACD/Labs.

  • Canadian Science Publishing.

  • Eawag Biocatalysis/Biodegradation Database.

  • ResearchGate.

  • MDPI.

  • ResearchGate.

  • Asian Journal of Research in Chemistry.

  • National Institutes of Health.

  • ResearchGate.

  • Santa Cruz Biotechnology.

  • BLD Pharm.

  • National Center for Biotechnology Information.

  • Organic Letters.

  • PubChem.

  • PubMed.

  • ChemScene.

  • NIST WebBook.

  • Royal Society of Chemistry.

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Technical Support Center: Synthesis of 5-Aminofuran-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-aminofuran-2-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of these valuable heterocyclic compounds can present unique challenges, and this resource aims to provide clear, actionable solutions grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-aminofuran-2-carbaldehydes, offering potential causes and corrective actions.

Issue 1: Low or No Yield of the Desired 5-Aminofuran-2-carbaldehyde

Question: I am attempting to synthesize a 5-aminofuran-2-carbaldehyde derivative, but I'm observing very low yields or no product formation at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in the synthesis of 5-aminofuran-2-carbaldehydes can stem from several factors, primarily related to the choice of starting materials, reaction conditions, and the inherent stability of the furan ring.

Potential Causes and Solutions:

  • Inappropriate Starting Material or Aminating Agent: The reactivity of the starting furan derivative and the chosen amine are critical.

    • Starting from 5-Hydroxymethylfurfural (HMF): A common precursor, HMF, can be converted to 5-aminofuran-2-carbaldehyde. This often involves the conversion of the hydroxymethyl group to a better leaving group (e.g., a sulfonate ester) followed by nucleophilic substitution with an amine.[1] If this reaction is failing, consider the following:

      • Inefficient Leaving Group Formation: Ensure complete conversion of the hydroxyl group. Use of reagents like triflic anhydride, tosyl chloride, or mesyl chloride in the presence of a non-nucleophilic base is crucial.[1]

      • Poor Nucleophilicity of the Amine: The chosen amine may not be nucleophilic enough to displace the leaving group. Consider using a stronger nucleophile or activating the amine with a suitable base.

    • Direct Amination Strategies: Direct amination of a furan ring is challenging. Reductive amination of furan-2,5-dicarbaldehyde is a viable route to the corresponding bis(aminomethyl)furan, but selective mono-amination can be difficult to control.[2]

  • Decomposition of Starting Materials or Product: Furan rings, especially when substituted with electron-donating groups like an amino group, can be sensitive to acidic conditions and prone to polymerization or ring-opening.[3][4]

    • pH Control: Maintain a neutral or slightly basic pH throughout the reaction and work-up. Strong acids can lead to the formation of black, insoluble polymers known as humins.[5]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to discoloration and product degradation.[4]

  • Suboptimal Reaction Conditions:

    • Temperature: While heating can accelerate the reaction, excessive temperatures can promote side reactions and decomposition. Optimize the temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress.

    • Solvent Choice: The solvent can significantly impact the reaction. Aprotic polar solvents like THF, DMF, or acetonitrile are often suitable.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction is producing a complex mixture of products, making the purification of the target 5-aminofuran-2-carbaldehyde difficult. How can I improve the selectivity and simplify the purification process?

Answer:

The formation of multiple products is a common issue in furan chemistry due to the reactivity of the furan ring and the potential for side reactions.

Common Side Reactions and Mitigation Strategies:

Side Product Potential Cause Recommended Solution
Polymeric materials (Humins) Exposure to acidic conditions, especially at elevated temperatures.[5]Maintain neutral or slightly basic pH. Use a biphasic system to extract the product as it forms, minimizing its exposure to the reaction conditions.[5]
Ring-opened products Presence of strong acids or nucleophiles during work-up.[4]Employ non-aqueous work-up procedures when possible. If an aqueous wash is necessary, use buffered solutions and minimize contact time.
Over-amination or di-substitution Use of a large excess of the aminating agent or highly reactive starting materials.Carefully control the stoichiometry of the reactants. Consider slow, dropwise addition of the aminating agent.
Oxidation of the aldehyde Exposure to air, especially in the presence of metal catalysts.Conduct the reaction and work-up under an inert atmosphere.

Purification Tips:

  • Flash Chromatography: This is often the most effective method for purifying 5-aminofuran-2-carbaldehydes.

    • Stationary Phase: Use silica gel. For particularly sensitive compounds, deactivating the silica gel with a small amount of triethylamine in the eluent can prevent decomposition on the column.

    • Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective.[6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification method.

Issue 3: Product Instability and Discoloration

Question: The isolated 5-aminofuran-2-carbaldehyde is unstable and quickly turns dark in color. How can I handle and store this compound to maintain its purity?

Answer:

The instability of 5-aminofuran-2-carbaldehydes is a known challenge. The electron-donating amino group increases the electron density of the furan ring, making it more susceptible to oxidation and polymerization.[4]

Handling and Storage Recommendations:

  • Inert Atmosphere: Handle the purified compound under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).

  • Protection from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze degradation.[4]

  • Low Temperature Storage: Store the compound at low temperatures (2-8 °C or colder) to slow down decomposition rates.[7]

  • Solvent Choice for Storage: If storing in solution, use a dry, aprotic solvent. Avoid protic solvents like alcohols, which can participate in degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-aminofuran-2-carbaldehydes?

A1: The synthesis of 5-aminofuran-2-carbaldehydes is not as straightforward as many other furan derivatives. A common strategy involves the functionalization of a pre-existing furan ring. One of the more accessible routes starts from 5-hydroxymethylfurfural (HMF).[8][9] The hydroxymethyl group can be converted to a good leaving group, such as a tosylate or mesylate, which is then displaced by an amine.[1] Another approach could involve the reduction of a 5-nitrofuran-2-carbaldehyde, though the stability of the starting material and the selectivity of the reduction can be challenging.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[6] Use a suitable eluent system that provides good separation between the starting material, product, and any major byproducts. Staining with a potassium permanganate solution or using a UV lamp can help visualize the spots. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.

Q3: What are the key safety precautions I should take when working with furan derivatives and aminating agents?

A3:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood, as many furan derivatives and amines are volatile and can be toxic.[10]

  • Handling of Reagents: Be cautious when handling strong acids, bases, and reactive intermediates. Amines, in particular, can be corrosive and have strong odors.

Q4: Can I use microwave-assisted synthesis for preparing 5-aminofuran-2-carbaldehydes?

A4: Microwave-assisted synthesis can be a powerful tool for accelerating organic reactions. It has been successfully used for the synthesis of other furan derivatives, such as amides and esters.[11] For the synthesis of 5-aminofuran-2-carbaldehydes, microwave heating could potentially reduce reaction times and improve yields by providing rapid and uniform heating. However, careful optimization of the reaction time and temperature is crucial to avoid product decomposition.

Experimental Workflow and Decision Making

The following diagram illustrates a general workflow for the synthesis and troubleshooting of 5-aminofuran-2-carbaldehydes.

A decision-making workflow for synthesis and troubleshooting.

References

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available from: [Link]

  • Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. Journal of Chemical Research. Available from: [Link]

  • 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. Google Patents.
  • Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. PMC - NIH. Available from: [Link]

  • Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. ResearchGate. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available from: [Link]

  • Synthesis of amides and esters containing furan rings under microwave-assisted conditions. De Gruyter. Available from: [Link]

  • Reactions of Furan Compounds. XI. Side Chain Reactions of Furfural and Furfuryl Alcohol over Nickel-Copper and Iron-Copper Catalysts. Journal of the American Chemical Society. Available from: [Link]

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. Available from: [Link]

  • Furan. Wikipedia. Available from: [Link]

  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. Available from: [Link]

  • Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. ResearchGate. Available from: [Link]

  • Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. ResearchGate. Available from: [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Available from: [Link]

  • 5-(Hydroxymethyl)furan-2-carbaldehyde. PMC - NIH. Available from: [Link]

  • Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. RSC Publishing. Available from: [Link]

  • 5-Hydroxymethylfurfural. NIST WebBook. Available from: [Link]

  • Selective Oxidation of 5-(Hydroxymethyl)furfural to Furan-2,5-dicarbaldehyde with Sodium Nitrite in Phosphoric Acid. ResearchGate. Available from: [Link]

  • 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. PMC - NIH. Available from: [Link]

  • Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives. ResearchGate. Available from: [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.
  • Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. ResearchGate. Available from: [Link]

  • 2-Furancarboxaldehyde, 5-amino-. PubChem. Available from: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry (RSC Publishing). Available from: [Link]

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Technical Support Center: By-product Analysis in the Synthesis of 5-(Piperidinyl)furans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(piperidinyl)furans. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, with a focus on by-product analysis and mitigation.

I. Overview of Synthetic Strategies

The synthesis of 5-(piperidinyl)furans typically involves the formation of a carbon-nitrogen bond between a furan ring and a piperidine moiety. Common synthetic routes include the Buchwald-Hartwig amination of a 5-halofuran and the Paal-Knorr synthesis from a 1,4-dicarbonyl compound and piperidine. Each method presents a unique set of potential by-products that can impact reaction yield, product purity, and downstream applications.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 5-(piperidinyl)furans, providing potential causes and actionable solutions.

Q1: My Buchwald-Hartwig amination of 5-bromofuran with piperidine is resulting in a low yield of the desired 5-(piperidinyl)furan and a significant amount of an unknown impurity.

Potential Causes & Solutions:

  • Hydrodehalogenation of the Starting Material: A common side reaction in palladium-catalyzed couplings is the reduction of the aryl halide, in this case, the conversion of 5-bromofuran to furan. This is often mediated by palladium-hydride species in the catalytic cycle.

    • Troubleshooting Step: The choice of base and solvent can significantly influence the extent of hydrodehalogenation. Consider switching to a non-protic, sterically hindered base like sodium tert-butoxide. Ensure your solvent is anhydrous, as water can be a proton source. A recent study has shown that a bimetallic palladium-copper nanocatalyst in aqueous micelles can suppress this side reaction.[1]

  • Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, leading to incomplete conversion.

    • Troubleshooting Step: The choice of phosphine ligand is critical. Sterically demanding ligands like XPhos have been shown to be effective in amination reactions.[2] Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

  • Formation of Dimeric or Oligomeric By-products: Under certain conditions, self-coupling of the furan starting material or other side reactions can lead to polymeric materials.

    • Troubleshooting Step: Lowering the reaction temperature and catalyst loading may help to minimize these side reactions. Careful monitoring of the reaction progress by TLC or GC-MS is recommended to stop the reaction upon consumption of the starting material.

Q2: During my Paal-Knorr synthesis of a 5-(piperidinyl)furan derivative from a 1,4-diketone, I'm observing the formation of a significant pyrrole by-product.

Potential Causes & Solutions:

  • Amine Contamination: The Paal-Knorr synthesis can also produce pyrroles if the reaction mixture is contaminated with ammonia or a primary amine.[3][4]

    • Troubleshooting Step: Ensure all reagents and solvents are of high purity and free from nitrogen-containing impurities.[3] Distilling solvents and using freshly opened reagents can mitigate this issue.

  • Incomplete Cyclization/Dehydration: The reaction may stall at an intermediate stage, particularly the hemiaminal, without complete dehydration to the aromatic furan.[3][4]

    • Troubleshooting Step: The Paal-Knorr furan synthesis is an acid-catalyzed reaction.[4][5] Ensure a suitable acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is used in an appropriate amount. The removal of water, a by-product of the cyclization, can drive the reaction to completion.[3] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

Q3: My purification of the crude 5-(piperidinyl)furan by column chromatography is proving difficult, with the product co-eluting with a persistent impurity.

Potential Causes & Solutions:

  • Isomeric By-products: In some synthetic routes, particularly those involving substituted furans, the formation of positional isomers is possible.[6] These isomers can have very similar polarities, making them difficult to separate by standard chromatography.

    • Troubleshooting Step: High-Performance Liquid Chromatography (HPLC) with a suitable column and solvent system may provide better separation. Alternatively, derivatization of the mixture to alter the polarity of the components, followed by chromatography and subsequent removal of the derivatizing group, could be an option.

  • Thermally Labile Product: 5-(Piperidinyl)furans can be sensitive to heat, and prolonged exposure to high temperatures during solvent evaporation can lead to degradation.

    • Troubleshooting Step: Use rotary evaporation at a reduced pressure and a low temperature to remove the solvent. For very sensitive compounds, freeze-drying (lyophilization) may be a viable alternative if the solvent system is appropriate.

III. Frequently Asked Questions (FAQs)

What are the most common by-products in the synthesis of 5-(piperidinyl)furans?

Common by-products are highly dependent on the synthetic route. In Buchwald-Hartwig aminations, hydrodehalogenated starting materials (furan) and products of catalyst deactivation are frequent.[1] For Paal-Knorr syntheses, pyrrole derivatives from amine contaminants are a known issue.[3][4] Ring-opened products can also occur if the furan ring is subjected to harsh acidic or oxidative conditions.[7][8]

How can I best identify and quantify these by-products?

A combination of analytical techniques is recommended for comprehensive by-product analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile by-products.[6][9] It provides both retention time data for quantification and mass spectra for structural elucidation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the preferred method. It allows for the separation of components in the liquid phase before mass analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities.[6] The presence of unexpected signals can indicate the presence of by-products.

What are the key considerations for optimizing the reaction to minimize by-product formation?
  • Purity of Reagents and Solvents: As highlighted in the troubleshooting section, impurities in starting materials, reagents, or solvents can lead to significant by-product formation.[3]

  • Reaction Conditions: Temperature, reaction time, and the choice of catalyst and base are all critical parameters that should be carefully optimized.[10]

  • Inert Atmosphere: For many transition metal-catalyzed reactions, maintaining an inert atmosphere is crucial to prevent catalyst oxidation and side reactions.[2]

  • Monitoring Reaction Progress: Closely monitoring the reaction allows for quenching at the optimal time, preventing the formation of degradation products from over-reaction.[3]

IV. Experimental Protocols

Protocol: GC-MS Analysis for By-product Identification

This protocol provides a general guideline for the analysis of a crude reaction mixture from the synthesis of a 5-(piperidinyl)furan.

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of about 100 µg/mL.[6]

  • Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent).[6]

  • GC Conditions:

    • Injector Temperature: 250°C[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 10 minutes. This program should be optimized based on the expected volatility of the components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Mass Range: m/z 40-500.

  • Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show peaks corresponding to the different components of the mixture. The mass spectrum of each peak can be compared to spectral libraries for identification.

V. Data Presentation

Table 1: Hypothetical Comparison of Reaction Outcomes
Synthetic RouteDesired Product Yield (%)Major By-productBy-product Yield (%)Purity by GC-MS (%)
Buchwald-Hartwig (Standard Conditions)65Furan (from hydrodehalogenation)2075
Buchwald-Hartwig (Optimized with XPhos)85Furan (from hydrodehalogenation)592
Paal-Knorr (Undried Solvent)50Pyrrole derivative3060
Paal-Knorr (Anhydrous Conditions)90Minor unknown impurities<595

VI. Visualizations

Diagram 1: General Troubleshooting Workflow

Caption: A general workflow for troubleshooting synthetic issues.

Diagram 2: By-product Formation Pathways

ByproductPathways cluster_buchwald Buchwald-Hartwig Amination cluster_paalknorr Paal-Knorr Synthesis ArylHalide 5-Halofuran DesiredProduct_B 5-(Piperidinyl)furan ArylHalide->DesiredProduct_B Pd Catalyst, Base Hydrodehalogenation Furan (By-product) ArylHalide->Hydrodehalogenation Pd-H Species Piperidine Piperidine Piperidine->DesiredProduct_B Diketone 1,4-Diketone DesiredProduct_PK 5-(Piperidinyl)furan Diketone->DesiredProduct_PK Acid Catalyst PyrroleByproduct Pyrrole By-product Diketone->PyrroleByproduct Acid Catalyst Piperidine_PK Piperidine Piperidine_PK->DesiredProduct_PK AmineImpurity Amine Impurity (e.g., NH3) AmineImpurity->PyrroleByproduct

Caption: Potential by-product formation in common synthetic routes.

VII. References

  • BenchChem. Common side reactions in the synthesis of furans.

  • BenchChem. A Researcher's Guide to Assessing the Purity of Synthesized 4-Nitro-2-Furancarboxaldehyde.

  • Yaylayan, V. A. (2004). Origin and mechanistic pathways of formation of the parent furan--a food toxicant. PubMed.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.

  • Wikipedia. Paal–Knorr synthesis.

  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis.

  • ResearchGate. The possible mechanism for the furan derivatives formation.

  • Alfa Chemistry. Paal-Knorr Synthesis.

  • ResearchGate. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry.

  • YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method.

  • PubMed Central. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries.

  • Furan: Properties, Synthesis, and Reactions | PDF | Chemical Reactions | Organic Chemistry.

  • National Institutes of Health. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.

  • Organic Chemistry Portal. Furan synthesis.

  • Wikipedia. Buchwald–Hartwig amination.

  • ResearchGate. Furan Oxidation Reactions in the Total Synthesis of Natural Products.

  • Wikipedia. Furan.

  • ResearchGate. Important functionalized furan derivatives. | Download Scientific Diagram.

  • JRC Publications Repository. Methods for the determination of furan in food.

  • Química Organica.org. Paal–Knorr synthesis of furans.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years.

  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

  • Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.

  • BenchChem. A Comparative Guide to the Synthesis of 5-Substituted Furans.

  • National Institutes of Health. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst.

  • Lupine Publishers. Synthesis of Some Piperidine, Pyrmidine and Diazipine Compounds Containing Furyl Derivatives.

  • ResearchGate. Stability profiles of furans depending on the solvent used in the...

  • National Institutes of Health. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications.

  • European Patent Office. METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.

  • Organic Syntheses. Furan.

  • ResearchGate. Synthesis of Furans – Recent Advances.

  • ResearchGate. Stability profiles of furans depending on the solvent used in the...

Sources

Technical Support Center: Scale-Up Synthesis of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide troubleshooting strategies, and offer detailed protocols grounded in established chemical principles.

Synthetic Pathway Overview

The most common and scalable method for synthesizing this compound is via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction couples the commercially available starting materials 5-bromo-2-furaldehyde and 2-methylpiperidine.

Synthetic_Pathway SM1 5-Bromo-2-furaldehyde Reaction_Conditions Pd Catalyst Phosphine Ligand Base (e.g., NaOtBu) Solvent (e.g., Toluene) SM1->Reaction_Conditions SM2 2-Methylpiperidine SM2->Reaction_Conditions Product This compound Reaction_Conditions->Product Buchwald-Hartwig Amination

Caption: General scheme for the Buchwald-Hartwig synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination the preferred method for this synthesis at scale?

A1: The Buchwald-Hartwig amination is highly versatile and offers significant advantages over classical methods like nucleophilic aromatic substitution (SNAr). The furan ring is not sufficiently electron-deficient to undergo SNAr readily without harsh conditions. The palladium-catalyzed approach allows for the C-N bond formation under relatively mild conditions with high functional group tolerance, which is critical for preserving the aldehyde moiety.[1] This leads to higher yields and a cleaner reaction profile, simplifying downstream processing.

Q2: What are the critical quality attributes for the starting materials, 5-bromo-2-furaldehyde and 2-methylpiperidine?

A2:

  • 5-Bromo-2-furaldehyde: Purity is paramount. The primary concerns are the presence of dibrominated species (e.g., 4,5-dibromo-2-furaldehyde) or residual starting material (2-furaldehyde) from its synthesis.[3] These impurities can lead to side products that are difficult to separate. Furthermore, furan aldehydes can form colored polymeric by-products (humins), so the material should be light-colored and stored protected from light and air.[4][5]

  • 2-Methylpiperidine: Should be anhydrous. Water can deactivate the strong base (e.g., sodium tert-butoxide) and interfere with the catalytic cycle.

  • Solvent and Base: The solvent (typically toluene or dioxane) must be anhydrous. The base, most commonly sodium tert-butoxide (NaOtBu), must be handled under an inert atmosphere (e.g., nitrogen or argon) as it is highly hygroscopic and reactive with moisture.

Q3: What are the primary safety and environmental concerns during scale-up?

A3:

  • Palladium: Palladium is a precious metal with a high carbon footprint and environmental impact associated with its extraction.[2] Post-reaction, residual palladium must be meticulously removed from the final product, especially for pharmaceutical applications, often requiring specialized scavengers.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They must be handled under an inert atmosphere.

  • Solvents: Solvents like 1,4-dioxane, while effective, are considered high-impact and should be avoided if possible in favor of greener alternatives like toluene or tert-butanol.[2]

  • Exotherms: The reaction can be exothermic, especially during the addition of the base. On a large scale, proper heat management through controlled addition rates and efficient reactor cooling is essential to prevent thermal runaways.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Issue 1: Low or Stalled Reaction Conversion
  • Symptoms: In-process control (IPC) analysis (e.g., HPLC, GC) shows a high percentage of unreacted 5-bromo-2-furaldehyde after the expected reaction time.

  • Troubleshooting Workflow:

Troubleshooting_Low_Conversion Start Low Conversion Observed Check_Inert Verify Inert Atmosphere (O₂ < 50 ppm) Start->Check_Inert Check_Reagents Assess Reagent Quality Start->Check_Reagents Check_Temp Confirm Internal Temperature Start->Check_Temp Inert_Fail Cause: Catalyst Deactivation by O₂ Check_Inert->Inert_Fail Failed Reagent_Fail Cause: Wet Solvent/Amine or Poor Base Quality Check_Reagents->Reagent_Fail Failed Temp_Fail Cause: Insufficient Energy of Activation Check_Temp->Temp_Fail Failed Sol_Inert Solution: Improve N₂/Ar purge; Use pre-activated catalyst Inert_Fail->Sol_Inert Sol_Reagent Solution: Use freshly dried solvent; Use new, high-purity base Reagent_Fail->Sol_Reagent Sol_Temp Solution: Increase jacket temperature; Verify probe calibration Temp_Fail->Sol_Temp

Caption: Decision tree for troubleshooting low reaction conversion.
  • Detailed Explanation:

    • Catalyst Deactivation: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen. Inefficient purging of the reactor can lead to oxidation and catalyst death. Solution: Ensure a robust nitrogen or argon blanket is maintained throughout the process. Consider using pre-formed Pd(0) catalysts or catalyst systems (e.g., G3 palladacycles) that activate readily in situ.[6]

    • Reagent Quality: Water is detrimental. It reacts with NaOtBu and can hydrolyze phosphine ligands. Solution: Use solvents with low water content (<100 ppm). Ensure the base is a fine, free-flowing powder and is weighed and added under an inert atmosphere.

    • Temperature: Buchwald-Hartwig aminations often require elevated temperatures (e.g., 80-110 °C) to drive the reaction to completion. On a large scale, the jacket temperature may not reflect the internal bulk temperature. Solution: Always monitor the reaction using a calibrated internal temperature probe.

Issue 2: Significant Formation of Impurities
  • Symptoms: HPLC analysis reveals one or more significant new peaks alongside the product and starting materials. The reaction mixture may darken considerably.

  • Probable Causes & Solutions:

    • Hydrodehalogenation: Formation of 2-furaldehyde as a by-product. This occurs when the aryl halide complex undergoes β-hydride elimination from the amide, followed by reductive elimination.[1]

      • Solution: This side reaction is often ligand-dependent. Switching to a bulkier, more electron-rich phosphine ligand (e.g., BrettPhos, RuPhos) can favor the desired C-N reductive elimination over competing pathways.

    • Polymerization/Humin Formation: The reaction mixture turns dark brown or black, and insoluble tar-like material may be observed. Furan derivatives are known to polymerize under thermal stress or in the presence of acid.[4]

      • Solution: Maintain strict temperature control and avoid localized overheating ("hot spots") in the reactor through efficient stirring. Minimize the reaction time as much as possible once conversion is complete. A well-controlled, rapid work-up is essential.

    • Dimerization of Aryl Halide: Formation of bi-aryl impurities.

      • Solution: This is less common but can occur with highly active catalysts. Optimizing the catalyst loading (reducing it to the minimum effective level) can often mitigate this issue.

Issue 3: Difficult Product Isolation and Purification
  • Symptoms: Emulsion formation during aqueous workup; product oils out instead of crystallizing; column chromatography is slow or gives poor separation.

  • Probable Causes & Solutions:

    • Emulsions: The product has amphiphilic character, and residual palladium or phosphine oxides can act as surfactants.

      • Solution: During workup, add brine (saturated NaCl solution) to increase the aqueous phase density and break the emulsion. If the problem persists, a filtration step through a pad of celite can help remove particulate matter that stabilizes the emulsion.

    • Purification Challenges: The product, with a molecular weight of 193.24 g/mol , is often a viscous oil or a low-melting solid, making crystallization difficult.[7]

      • Solution: While column chromatography is standard in the lab, it is not ideal for large quantities. Explore other options:

        • Distillation: If the product is thermally stable, short-path distillation under high vacuum may be viable.

        • Crystallization as a Salt: Convert the product to a salt (e.g., hydrochloride, oxalate) to induce crystallization. The salt can then be isolated and neutralized in a subsequent step.

        • Solvent Screening: Perform a systematic solvent/anti-solvent screening to find conditions for direct crystallization of the free base.

Experimental Protocols & Methodologies

Protocol 1: Lab-Scale (10g) Buchwald-Hartwig Synthesis

Materials:

  • 5-Bromo-2-furaldehyde (10.0 g, 57.1 mmol)[8]

  • 2-Methylpiperidine (7.4 mL, 62.9 mmol, 1.1 eq)

  • Sodium tert-butoxide (7.67 g, 79.9 mmol, 1.4 eq)

  • XantPhos (0.66 g, 1.14 mmol, 2 mol%)[9]

  • Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃ (0.26 g, 0.28 mmol, 0.5 mol%)

  • Anhydrous Toluene (200 mL)

Procedure:

  • Reactor Setup: To a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Pd₂(dba)₃ and XantPhos.

  • Inerting: Evacuate and backfill the flask with nitrogen three times.

  • Reagent Addition: Add anhydrous toluene (200 mL) via cannula, followed by 5-bromo-2-furaldehyde and 2-methylpiperidine.

  • Base Addition: Carefully add the sodium tert-butoxide powder under a positive flow of nitrogen. Note: This addition can be exothermic.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC (e.g., every 2 hours). The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1 x 100 mL) and then brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to afford the pure product.

Table 1: Comparison of Buchwald-Hartwig Catalyst Systems
Catalyst/Ligand SystemBaseSolventTemp (°C)Typical AdvantagesKey Considerations
Pd₂(dba)₃ / XantPhosNaOtBuToluene100-110Good for many heteroaryl couplings, relatively inexpensive ligand.[9]May require higher catalyst loading.
Pd(OAc)₂ / RuPhosK₃PO₄t-BuOH80-100Highly active, often allows for lower catalyst loading.Ligand is more expensive.
BrettPhos Palladacycle G3LiHMDSDioxane80-100Excellent for sterically hindered amines; air-stable precatalyst.[10]Requires specific base; dioxane is an undesirable solvent.
Pd₂(dba)₃ / cataCXium® AK₂CO₃Toluene/H₂O100Biphasic system, can simplify workup.May have slower reaction rates.
Protocol 2: Key Considerations for Scale-Up (>1 kg)
  • Reactor Choice: Use a glass-lined or stainless steel reactor with appropriate agitation (e.g., retreat curve impeller) to ensure good mixing of the heterogeneous mixture.

  • Inerting: Implement a robust nitrogen purge procedure. Monitor the headspace oxygen levels to ensure they are below 500 ppm before heating.

  • Addition Control: Add the sodium tert-butoxide portion-wise or via a solids charging system to control the initial exotherm.

  • Work-up: Plan for large-volume extractions. Ensure the reactor is equipped with a bottom outlet valve for easy phase separation. Consider using an in-line phase separator for continuous processing.

  • Palladium Removal: After the organic phase is isolated, treat it with a palladium scavenger (e.g., silica-bound thiol or amine reagents) to reduce palladium levels to <10 ppm before final concentration.

  • Purification: Avoid large-scale chromatography if possible. Invest heavily in developing a crystallization procedure (either of the free base or a salt) or a high-vacuum distillation method.

References

  • BenchChem. (2025). Technical Support Center: Furan Synthesis Scale-Up.
  • Organic Chemistry Portal. (2024). Synthesis of Furans.
  • Wikipedia. (n.d.).
  • R. Mariscal, P. Maireles-Torres, M. Ojeda, I. Sádaba, M. López Granados. (2015).
  • Chemistry LibreTexts. (2023).
  • Santa Cruz Biotechnology. (n.d.). 5-(2-Methyl-piperidin-1-yl)-furan-2-carbaldehyde.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • BenchChem. (2025).
  • Kashani, S. K., Jessiman, J. E., et al. (2019).
  • Kashani, S. K., Jessiman, J. E., et al. (2019).
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-furaldehyde.
  • Santa Cruz Biotechnology. (n.d.). 5-(2-Methyl-piperidin-1-yl)-furan-2-carbaldehyde Product Page.
  • Park, K. H., et al. (n.d.). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. PubMed.
  • Wu, X., Peng, X., Dong, X., & Dai, Z. (n.d.).
  • ChemicalBook. (2019). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions.
  • Organic Syntheses. (n.d.). 5-METHYLFURFURAL.

Sources

Technical Support Center: Degradation Pathways of Furan-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation pathways of furan-2-carbaldehyde and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and validated protocols to support your experimental work.

Section 1: Understanding Degradation Pathways - Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation of furan-2-carbaldehyde derivatives.

Q1: What are the primary chemical degradation pathways for furan-2-carbaldehyde derivatives?

Furan-2-carbaldehyde and its derivatives are susceptible to several degradation pathways, primarily involving oxidation and polymerization. The aldehyde functional group can be oxidized to a carboxylic acid (e.g., 2-furoic acid) or reduced to an alcohol (e.g., furfuryl alcohol).[1][2] These initial products can then undergo further reactions. The furan ring itself is also prone to reactions, and the molecule's stability can be compromised by strong acids and bases.[2] Under certain conditions, such as elevated temperatures and the presence of acid catalysts, these compounds can degrade into a range of products including formic acid, glycolic acid, and pyruvate.[3][4][5]

Q2: How does pH influence the stability of these compounds in solution?

The stability of furan-2-carbaldehyde derivatives is highly dependent on pH. Acidic conditions are known to catalyze polymerization and other degradation reactions.[1] To minimize degradation, maintaining a near-neutral pH, typically between 6.6 and 7.2, is generally recommended.[1] However, some derivatives, such as 5-hydroxymethylfurfuryl (5-HMF), have demonstrated stability in alkaline environments.[1]

Q3: What are the known microbial and enzymatic degradation pathways?

Microorganisms have evolved diverse mechanisms to metabolize furanic compounds. A common initial step is the oxidation or reduction of the aldehyde group to the corresponding carboxylic acid or alcohol, which are generally less toxic.[6][7]

  • Bacterial Degradation: Bacteria such as Cupriavidus basilensis HMF14 and Pseudomonas putida have been shown to degrade furfural and 5-HMF.[6][8] In C. basilensis, the degradation of 5-HMF proceeds through 2,5-furandicarboxylic acid (FDCA), which is then decarboxylated to 2-furoic acid.[6][8] At this point, the degradation pathway converges with that of furfural, which is also initially oxidized to 2-furoic acid.[6] The 2-furoic acid is then further metabolized to 2-oxoglutarate.[6] Bacterial consortia, including species like Bacillus licheniformis, Microbacterium sp., and Brevundimonas sp., have also demonstrated the ability to degrade furfural.[9]

  • Fungal Degradation: The fungus Amorphotheca resinae ZN1 can degrade furfural and HMF into their less toxic alcohol forms (furfuryl alcohol and HMF alcohol).[7] Under aerobic conditions, it can further convert them into their corresponding acids.[7]

Below is a simplified diagram illustrating the convergence of HMF and furfural microbial degradation pathways.

Furan Degradation Pathway HMF 5-Hydroxymethylfurfural (HMF) HMF_acid 5-Hydroxymethyl-2-furoic acid HMF->HMF_acid Oxidation Furfural Furan-2-carbaldehyde (Furfural) Furoic_acid 2-Furoic acid Furfural->Furoic_acid Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) HMF_acid->FDCA Oxidation (e.g., by HmfH enzyme) FDCA->Furoic_acid Decarboxylation Metabolites Central Metabolites (e.g., 2-oxoglutarate) Furoic_acid->Metabolites Further Metabolism

Caption: Convergent microbial degradation pathways of HMF and Furfural.

Section 2: Troubleshooting Common Experimental Issues

This section provides a question-and-answer guide to address specific technical challenges you may encounter during your research.

Q4: I'm observing rapid degradation of my furan-2-carbaldehyde derivative in solution, characterized by a color change to reddish-brown. What's happening and how can I prevent it?

This is a common issue caused by oxidation and polymerization. Furan-2-carbaldehyde itself is a colorless oily liquid that quickly darkens when exposed to light and air.[10] To ensure the stability of your solutions, the following storage conditions are crucial:

  • Inert Atmosphere: Store solutions under an inert gas like nitrogen or argon to prevent oxidation.[1]

  • Light Protection: Use amber vials or store samples in the dark to prevent photochemical degradation.[1]

  • Temperature Control: Refrigerated temperatures of 2-8°C are recommended to slow down the rate of degradation.[1][2]

  • Avoid Contaminants: Do not store solutions with strong oxidizing agents, strong acids, or strong bases, as these can catalyze degradation.[2][10]

Q5: My HPLC chromatograms for 5-HMF and furfural show significant peak tailing. What are the likely causes and how can I resolve this?

Peak tailing for polar furan aldehydes is a frequent chromatographic challenge. The primary causes can be categorized as follows:

  • Secondary Silanol Interactions: The main chemical reason is the interaction between the polar aldehyde and hydroxyl groups of your analytes with active residual silanol groups on the silica-based stationary phase of your HPLC column.[11] These interactions cause some analyte molecules to be retained longer, leading to asymmetrical peaks.[11]

  • Column Degradation: Over time, the stationary phase can be lost, or voids can form at the column inlet, disrupting the sample band and causing tailing.[11]

  • Inappropriate Mobile Phase pH: An incorrect mobile phase pH can affect the ionization of the analytes or the stationary phase, contributing to peak tailing.[11]

To troubleshoot this, follow this systematic workflow:

HPLC Peak Tailing Troubleshooting start Peak Tailing Observed for Furan Aldehydes q1 Does tailing affect all peaks or just furan aldehydes? start->q1 all_peaks Tailing affects all peaks q1->all_peaks Yes furan_peaks Tailing affects only furan aldehydes q1->furan_peaks No check_column Inspect/Replace Column Inlet Frit and Guard Column. Consider column degradation. all_peaks->check_column check_silanol Indicates secondary silanol interactions. furan_peaks->check_silanol solution_column Replace guard column. If issue persists, replace analytical column. check_column->solution_column solution_silanol Modify mobile phase: add competitor (e.g., triethylamine), adjust pH, or use an end-capped column. check_silanol->solution_silanol end Peak Shape Improved? solution_silanol->end solution_column->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Q6: I'm having difficulty achieving good resolution and reproducibility in my GC-MS analysis of furan derivatives. What are some key parameters to optimize?

Successful GC-MS analysis of volatile furan derivatives hinges on optimizing several factors, from sample preparation to instrument settings.

  • Sample Extraction: For trace analysis in complex matrices like food, Solid-Phase Microextraction (SPME) is a highly effective technique.[12][13] A carboxen-polydimethylsiloxane (CAR/PDMS) SPME arrow has been shown to be optimal for adsorbing furan and its derivatives.[12]

  • GC Column Selection: A HP-5MS column is well-suited for separating furan and its derivatives, including isomers like 2-methylfuran and 3-methylfuran.[12][13]

  • Injector Temperature: An injector temperature of around 280°C is a good starting point.[12]

  • Temperature Program: A suitable temperature program is crucial for good separation. An example program is: start at 32°C, hold for 4 minutes, then ramp to 200°C at a rate of 20°C/min, and hold for 3 minutes.[12]

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for common experiments in the study of furan-2-carbaldehyde degradation.

Protocol 1: General Purpose HPLC Method for Furan Derivatives

This protocol provides a robust starting point for the analysis of furan-2-carbaldehyde and its derivatives.

  • Objective: To achieve baseline separation and quantification of furan derivatives.

  • Instrumentation: Standard HPLC system with UV detector.

  • Materials:

    • Column: C8, 4.6 x 150 mm, 5 µm particle size.[14]

    • Mobile Phase A: 0.1% acetic acid in HPLC-grade water.[14]

    • Mobile Phase B: Methanol.[14]

    • Sample Solvent: Dilute samples in the initial mobile phase composition.

  • Procedure:

    • System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

    • Gradient Elution:

      • Time 0-5 min: 10% B

      • Time 5-15 min: Ramp to 90% B

      • Time 15-20 min: Hold at 90% B

      • Time 20-21 min: Return to 10% B

      • Time 21-30 min: Re-equilibrate at 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Quality Control:

    • Inject a standard mixture at the beginning and end of each run to check for retention time shifts and peak area consistency.

    • Monitor backpressure; a sudden increase may indicate a blockage.

Protocol 2: GC-MS Analysis of Furan Derivatives using SPME

This protocol is optimized for the extraction and analysis of volatile furan derivatives from liquid samples.[12][13]

  • Objective: To identify and quantify volatile furan derivatives in a liquid matrix.

  • Instrumentation: GC-MS system with a SPME-compatible autosampler.

  • Materials:

    • SPME Arrow: Carboxen-polydimethylsiloxane (CAR/PDMS).[12]

    • GC Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.[12][13]

    • Saturated NaCl solution.

  • Procedure:

    • Sample Preparation: In a 20 mL headspace vial, combine 5 g of the liquid sample with 5 mL of saturated NaCl solution.[12] The salt increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.

    • Equilibration: Equilibrate the sample at 35°C for 15 minutes with agitation.[12]

    • SPME Extraction: Expose the CAR/PDMS SPME arrow to the headspace of the vial for 15 minutes at 35°C.[12]

    • GC-MS Analysis:

      • Injector: 280°C, splitless mode.[12]

      • Carrier Gas: Helium at a constant flow of 1 mL/min.[12]

      • Oven Program: 32°C (hold 4 min), ramp at 20°C/min to 200°C (hold 3 min).[12]

      • MS Parameters: Scan range 35-350 amu, electron ionization at 70 eV.

  • Data Analysis: Identify compounds by comparing mass spectra to a reference library (e.g., NIST) and retention times of analytical standards. Quantify using an internal or external standard calibration curve.

Section 4: Data Interpretation and Management

This section provides tables of relevant data to aid in experimental design and interpretation.

Table 1: Factors Influencing Furfural Degradation Rate

ParameterEffect on Degradation RateRationaleSource
Temperature Increases significantly with temperatureHigher kinetic energy overcomes the activation energy barrier for degradation reactions.[3][15]
Acid Concentration Increases with acid strength and concentrationAcid catalyzes hydrolytic cleavage of the furan ring and polymerization reactions.[3][4][5]
Oxygen Increases degradation, especially oxidationOxygen is a reactant in the oxidation of the aldehyde group to a carboxylic acid.[1]
Light Exposure Promotes photochemical degradationFuranic compounds can absorb UV light, leading to the formation of reactive species.[1][10]

Table 2: Microbial Degradation of Furfural by Bacterial Consortia

Initial Furfural Conc. (mg/L)Degradation after 24 hoursDegradation after 72 hoursMicrobial ConsortiumSource
Up to 2723Up to 100%100%Bacillus licheniformis, Microbacterium sp., Brevundimonas sp.[9]
4516Lower consumptionSignificant degradationBacillus licheniformis, Microbacterium sp., Brevundimonas sp.[9]

This data indicates the high efficiency of this bacterial consortium in degrading furfural, even at high concentrations.[9]

References

  • Troubleshooting peak tailing in HPLC analysis of furan aldehydes. Benchchem.
  • Technical Support Center: Stability of Furan-2-carbaldehyde Derivatives in Solution. Benchchem.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health.
  • Furfural Biodegradation in Consortium through Bacillus licheniformis, Microbacterium sp. and Brevundimonas sp. SDEWES Centre.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.
  • 2-Furaldehyde. ChemBK.
  • Identification and characterization of the furfural and 5-(hydroxymethyl)furfural degradation pathways of Cupriavidus basilensis HMF14. PNAS.
  • stability and storage conditions for 5-(3-Fluorophenyl)furan-2-carbaldehyde. Benchchem.
  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC.
  • Kinetic and mechanistic aspects of furfural degradation in biorefineries. ResearchGate.
  • Furfural and HMF degradation pathways. Adapted from previous studies... ResearchGate.
  • Kinetic and mechanistic aspects of furfural degradation in biorefineries. SciSpace.
  • Analysis of biodegradation performance of furfural and 5-hydroxymethylfurfural by Amorphotheca resinae ZN1. PMC.
  • troubleshooting poor resolution in furfuryl ester chromatography. Benchchem.
  • Kinetics of furfural destruction in formic acid media. Request PDF.

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Technical Support Center: Synthesis of 5-(substituted-piperidin-1-yl)furans

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 5-(substituted-piperidin-1-yl)furans. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. The following troubleshooting guides and FAQs directly address specific issues related to the crucial role of solvent selection in achieving high yields and purity.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, focusing on how solvent choice can be both the source of the issue and the key to its solution.

Issue 1: My reaction shows low or no conversion to the desired 5-(substituted-piperidin-1-yl)furan product.

  • Question: I've combined my 5-halo-2-furoic acid ester with my substituted piperidine in a common solvent like ethanol, but after heating for several hours, TLC and LC-MS analysis show mostly unreacted starting materials. What's going wrong?

  • Answer & Recommended Actions: This is a classic challenge often rooted in the reaction mechanism and solvent compatibility. The reaction is typically a Nucleophilic Aromatic Substitution (SNAr) . The success of this mechanism is highly dependent on the solvent's ability to stabilize the charged intermediate (the Meisenheimer complex) that forms when the piperidine attacks the furan ring.[1]

    • Causality: Polar protic solvents like ethanol or methanol, while excellent at dissolving many reagents, can be detrimental to SNAr reactions. They form strong hydrogen bonds with the nucleophile (the piperidine), creating a "solvent cage" that stabilizes it, reduces its nucleophilicity, and increases the activation energy required for the reaction to proceed.[2][3]

    • Troubleshooting Steps:

      • Switch to a Polar Aprotic Solvent: The most effective solution is to switch to a polar aprotic solvent. These solvents possess high polarity to dissolve the reagents and stabilize the charged intermediate but cannot donate hydrogen bonds.[4] This leaves the nucleophile "naked" and highly reactive.[2]

      • Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent starting points.[5] DMSO is particularly effective at accelerating SNAr reactions due to its high polarity.[6]

      • Temperature Optimization: With a more suitable solvent, you may find the reaction proceeds at a lower temperature. Monitor the reaction at a starting temperature of 80-100 °C in DMF or MeCN, or 60-80 °C in DMSO, and adjust as necessary.

Issue 2: My reaction is messy, with multiple side products that are difficult to separate from my desired compound.

  • Question: I'm getting some of my desired product, but my crude NMR is complicated. I see evidence of what might be furan ring-opening or other degradation products. How can I clean up this reaction?

  • Answer & Recommended Actions: The formation of side products is often linked to reaction conditions that are too harsh or a solvent that promotes unintended reaction pathways.

    • Causality: High temperatures in conjunction with highly polar, high-boiling solvents like DMSO can sometimes lead to decomposition, especially with sensitive substrates. Furthermore, if your starting material is a furan aldehyde (e.g., 5-chlorofurfural) instead of an ester, side reactions like over-alkylation of the amine or self-condensation can occur.[7][8]

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Begin by reducing the temperature by 20 °C increments to see if side product formation decreases without significantly slowing the desired reaction.

      • Solvent Viscosity and Concentration: In some cases, a very viscous solvent like DMSO can lead to localized heating and poor mixing, causing side reactions. Ensure vigorous stirring. Diluting the reaction mixture can sometimes help.

      • Consider a Milder Solvent: If temperature reduction is ineffective, switch to a lower-boiling polar aprotic solvent like acetonitrile or tetrahydrofuran (THF). While the reaction may be slower, the improved selectivity can result in a higher isolated yield of pure product.[9]

      • Base Selection: Ensure you are using a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to scavenge the acid byproduct (e.g., HCl, HBr). Using the piperidine itself as the base can lead to lower yields as it gets consumed.

Issue 3: The reaction works, but removing the solvent during workup is problematic.

  • Question: My reaction in DMSO gave a great yield according to LC-MS, but I'm struggling to remove the DMSO to isolate my product. It's not coming off on the rotovap.

  • Answer & Recommended Actions: This is a common practical issue with high-boiling point aprotic solvents.

    • Causality: Solvents like DMSO (b.p. 189 °C) and DMF (b.p. 153 °C) have low vapor pressures and require a high-vacuum pump and/or significant heat to remove, which can lead to product decomposition.

    • Troubleshooting Steps:

      • Aqueous Workup/Extraction: The preferred method is to dilute the reaction mixture with a large volume of water. Your organic product will often precipitate out or can be extracted with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The polar solvent (DMSO/DMF) will preferentially partition into the aqueous layer. Perform multiple extractions (e.g., 3x with EtOAc) to recover all of your product.

      • Washing the Organic Layer: After extraction, wash the combined organic layers with brine (saturated NaCl solution). This helps to remove residual DMSO/DMF from the organic phase.

      • Lyophilization (Freeze-Drying): If your product is water-soluble and cannot be extracted, and all other options are exhausted, removing the water from a diluted DMSO mixture via lyophilization can be an effective, albeit slower, alternative.

Solvent Effects Summary Table

The choice of solvent is arguably one of the most critical parameters in this synthesis. The following table summarizes the properties and typical outcomes for common solvents.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Typical YieldKey Considerations & Troubleshooting
DMSO Polar Aprotic47189ExcellentBest for accelerating slow reactions. Difficult to remove; requires aqueous workup. Can cause decomposition at high temps.[6]
DMF Polar Aprotic37153Very GoodGood alternative to DMSO, slightly easier to remove. Requires aqueous workup. Potential for formylation side products at high temps.
Acetonitrile Polar Aprotic3882GoodLower boiling point makes for easy removal. Good for moderate reactivity systems. Less effective for very deactivated furans.
THF Polar Aprotic7.666ModerateUseful for sensitive substrates where milder conditions are needed. Lower polarity may result in slower reaction rates.[10]
Ethanol/Methanol Polar Protic24/3378/65Poor to NoneGenerally unsuitable. Solvates and deactivates the piperidine nucleophile through hydrogen bonding, hindering the reaction.[2]
Toluene Non-Polar2.4111Poor to NoneFails to stabilize the charged Meisenheimer intermediate, leading to very high activation energy and slow or no reaction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction and why are polar aprotic solvents so effective?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The nitrogen of the piperidine attacks the electron-deficient carbon of the furan ring (C5, bearing the leaving group), breaking the aromaticity and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The leaving group (e.g., Cl⁻, Br⁻) is expelled, and the aromaticity of the furan ring is restored, yielding the final product.

Polar aprotic solvents are ideal because they have strong dipole moments that can stabilize the charged Meisenheimer complex, lowering the activation energy of the first, often rate-determining, step.[1] Crucially, they lack acidic protons and therefore do not form hydrogen bonds that would "cage" and deactivate the piperidine nucleophile.[3] This combination of stabilizing the intermediate without deactivating the nucleophile leads to significant rate enhancements compared to other solvent types.[1][11]

Q2: I need to synthesize a library of these compounds with various substituted piperidines. Should I re-optimize the solvent for each one?

A2: Not necessarily. For a library synthesis, it's more efficient to find a robust set of conditions that works for a wide range of substrates. DMSO or DMF are excellent starting points for this reason, as their strong solvating power and ability to accelerate SNAr reactions can often overcome moderate differences in the reactivity of various substituted piperidines.[12] You might screen two conditions in parallel: a standard condition (e.g., DMF at 100 °C) and a more forcing condition (e.g., DMSO at 120 °C) to ensure success across both electron-rich and electron-poor piperidine analogues.

Q3: Are there any safety concerns with using high-boiling polar aprotic solvents like DMF and DMSO?

A3: Yes, absolutely. Both DMF and DMSO are excellent solvents but require careful handling.

  • DMSO: Can readily penetrate the skin and may carry dissolved substances with it. Always wear appropriate gloves (nitrile gloves should be double-gloved or checked for compatibility) and work in a well-ventilated fume hood.

  • DMF: Is a suspected teratogen and hepatotoxin. It should be handled with extreme care, exclusively within a fume hood, using appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for any solvent or reagent before use.

Generalized Experimental Protocol

This protocol provides a robust starting point for the synthesis of a model compound, ethyl 5-(piperidin-1-yl)furan-2-carboxylate.

Materials:

  • Ethyl 5-bromofuran-2-carboxylate

  • Piperidine (1.2 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Ethyl acetate, water, brine for workup

Procedure:

  • Setup: Flame-dry or oven-dry all glassware. To a round-bottom flask equipped with a magnetic stir bar, add ethyl 5-bromofuran-2-carboxylate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent & Reagents: Under an inert atmosphere (N₂ or Argon), add anhydrous DMF to create a ~0.5 M solution based on the limiting reagent. Add piperidine (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting furan has been consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL per 100 mL of aqueous phase).

  • Washing: Combine the organic layers and wash with water (2x), followed by brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Troubleshooting Workflow Diagram

This diagram illustrates a logical workflow for addressing common issues during the synthesis.

G cluster_start Initiation cluster_eval Evaluation cluster_outcome Outcome cluster_troubleshoot Troubleshooting start Start Synthesis: 5-halofuran + piperidine in selected solvent eval Monitor Reaction (TLC / LC-MS) Is conversion >90%? start->eval success Proceed to Workup & Purification eval->success Yes low_yield Problem: Low Yield or No Reaction eval->low_yield No (Low Conversion) side_products Problem: Side Products or Decomposition eval->side_products No (Low Purity) sol_yield Action: Switch to Polar Aprotic (DMSO, DMF, MeCN) low_yield->sol_yield sol_purity Action: 1. Lower Temperature 2. Switch to milder solvent (MeCN, THF) side_products->sol_purity sol_yield->start Re-run Experiment sol_purity->start Re-run Experiment

Caption: A troubleshooting workflow for the synthesis of 5-(substituted-piperidin-1-yl)furans.

References

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • LibreTexts Chemistry. (2021). SN1 vs SN2. In Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • PubMed. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. National Library of Medicine. Retrieved January 17, 2026, from [Link]

  • LibreTexts Chemistry. (2021). Solvent Effects in Nucleophilic Substitution. In Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 17, 2026, from [Link]

  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved January 17, 2026, from [Link]

  • Forgo, P., & Forgo, K. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions. Journal of Physical Organic Chemistry. [Link]

  • Quora. (2017). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent? Retrieved January 17, 2026, from [Link]

  • Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Ermolenko, L., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. [Link]

  • Wang, H., et al. (2023). Active metal dependent side reactions for the reductive amination of furfural. ResearchGate. [Link]

  • Reddit. (2025). I don't understand what Is the problem. r/Chempros. Retrieved January 17, 2026, from [Link]

  • Pinto, M., et al. (2020). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen. [Link]

  • Legnani, L., et al. (2022). Vinylogous Nitro-Haloform Reaction Enables Aromatic Amination. Organic Letters. [Link]

  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. [Link]

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Technical Support Center: Catalyst Selection for the Synthesis of Furan-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of furan-piperidine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals. Furan-piperidine motifs are crucial structural components in a vast range of pharmaceutically active compounds.[1] However, their synthesis, particularly through the catalytic transformation of furan-based precursors, presents unique challenges.

This document provides in-depth, field-proven insights into catalyst selection, troubleshooting common experimental issues, and optimizing reaction conditions to achieve desired yields and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for converting furan derivatives into piperidine scaffolds?

A1: The transformation of a furan ring into a piperidine core is a complex process that typically involves a cascade of reactions. The most prevalent and effective strategies rely on multifunctional catalysts capable of promoting several steps in one pot. The key pathways include:

  • Reductive Amination and Hydrogenative Ring Rearrangement: This is a powerful and increasingly common strategy. It involves the initial conversion of a furan derivative (e.g., furfural) to a furanic amine, followed by hydrogenation of the furan ring and subsequent intramolecular rearrangement and cyclization to form the piperidine scaffold.[1][2] This multi-step cascade requires a highly selective catalyst to navigate the complex reaction network.[1]

  • Selective Hydrogenolysis: This method is applicable to furan precursors that already contain the necessary nitrogen atom(s). For example, 2,5-bis(aminomethyl)furan can be converted to 2-aminomethylpiperidine via selective hydrogenolysis of one C-N bond and hydrogenation/rearrangement of the furan ring.[3]

  • Cycloaddition Reactions: While less common for direct furan-to-piperidine conversion, cycloaddition strategies can build the piperidine ring using a furan-containing fragment. For instance, a furan-fused cyclobutanone can act as a C4 synthon in catalytic [4+2]-cycloadditions with imines to construct furan-fused piperidine derivatives (lactams).[4]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for this synthesis?

A2: The choice between homogeneous and heterogeneous catalysts depends on the specific reaction, desired outcome, and practical considerations like scalability and cost.

  • Homogeneous Catalysts (e.g., metal complexes with specific ligands) generally offer high activity and selectivity due to their well-defined active sites.[5] They are often superior for achieving high stereoselectivity in asymmetric synthesis by using chiral ligands.[6] However, the primary drawbacks are the difficulty in separating the catalyst from the product and the high cost of precious metals and complex ligands, which often cannot be recovered.[5]

  • Heterogeneous Catalysts (e.g., metals on solid supports like carbon, alumina, or zeolites) are highly attractive from an industrial and green chemistry perspective.[5][7] Their main advantages are ease of separation (filtration), potential for recycling and reuse, and suitability for continuous-flow systems.[1][7] The challenge lies in achieving the high selectivity of their homogeneous counterparts, as supported catalysts can have multiple active sites and are more prone to issues like metal leaching.[5]

The decision-making process can be visualized as follows:

G start Start: Define Synthetic Goal stereo Is high stereoselectivity (enantio- or diastereo-) the primary goal? start->stereo scale Is process scalability and catalyst recycling critical? stereo->scale  No homo Priority: Homogeneous Catalyst (e.g., Ru-phosphine complex with chiral ligand) stereo->homo  Yes scale->homo  No (explore both) hetero Priority: Heterogeneous Catalyst (e.g., Ru-Co on HAP, Pt on Al₂O₃) scale->hetero  Yes homo_adv Advantage: High, predictable selectivity. Easier mechanistic studies. homo->homo_adv hetero_adv Advantage: Easy separation, reusable, suitable for flow chemistry. hetero->hetero_adv

Caption: Decision workflow for catalyst selection.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of furan-piperidine scaffolds.

Problem 1: Low reaction yield or incomplete conversion.

Q: My cascade reaction from furfural and ammonia to piperidine is stalling, giving me low yields (<30%). I'm using a supported metal catalyst. What are the likely causes and how can I fix it?

A: Low yield in a complex cascade reaction is a common but solvable problem. The issue often lies with the catalyst's inability to efficiently perform all the required steps or with catalyst deactivation.

Causality Analysis: The conversion of furfural to piperidine is a multi-step process involving reductive amination, hydrogenation, C-O bond cleavage (hydrogenolysis), and ring rearrangement.[1][2] A breakdown at any of these stages will halt the entire sequence.

  • Inefficient C-O Cleavage: The C-O bond in the furan ring is aromatic and stable. This is often the most critical and challenging step.[1] Your catalyst may be efficient at hydrogenation but poor at hydrogenolysis. Bimetallic catalysts, such as a Ru-Co alloy, have been shown to be superior to monometallic catalysts because the different metals can facilitate different steps of the cascade.[1]

  • Catalyst Poisoning: Starting materials or intermediates can poison the catalyst. For example, strongly coordinating species can block active sites. Ensure high purity of your starting materials (furfural, ammonia, H₂).

  • Suboptimal Reaction Conditions: Temperature and pressure are critical. The initial amination may require milder conditions (e.g., 100°C), while the subsequent ring rearrangement and C-O cleavage often demand higher temperatures (e.g., 180°C).[1] A single-temperature process may not be optimal for all steps.

  • Poor Catalyst-Support Interaction: The support material is not just a passive carrier; it influences the catalyst's electronic properties and stability. For example, hydroxyapatite (HAP) has been shown to be an effective support for Ru-Co nanoparticles in this synthesis.[1]

Troubleshooting Steps:

  • Switch to a Bimetallic Catalyst: Consider preparing or purchasing a bimetallic catalyst. A surface single-atom alloy catalyst like Ru₁CoNP/HAP has demonstrated yields up to 93% for this transformation.[1][2]

  • Implement a Two-Temperature Profile: Program your reaction to run at a lower temperature (e.g., 100°C) for the initial phase to favor the formation of furanic amine intermediates, then increase the temperature (e.g., 180°C) to drive the more difficult C-O cleavage and ring rearrangement steps.[1]

  • Verify Support Material: If preparing your own catalyst, ensure the support material is appropriate. Experiment with different supports like HAP, γ-Al₂O₃, or activated carbon to see which provides the best performance.[3]

  • Increase Hydrogen Pressure: The C-O cleavage is a hydrogenolysis step. Increasing H₂ pressure can improve the rate of this key step, driving the reaction towards completion.

Problem 2: Poor diastereoselectivity in the synthesis of substituted piperidines.

Q: I am synthesizing a polysubstituted piperidine, but the reaction produces a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?

A: Achieving high diastereoselectivity is a central challenge in synthesizing complex piperidines.[8] The stereochemical outcome is determined by the transition state energies of the competing pathways, which can be influenced by the catalyst, reagents, and reaction conditions.

Causality Analysis:

  • Lack of Facial Selectivity: The catalyst or reagents may not create a sufficiently biased steric or electronic environment to favor attack from one face of a prochiral intermediate over the other.

  • High Reaction Temperature: Higher temperatures can provide enough energy to overcome the small activation energy difference between the pathways leading to different diastereomers, resulting in a loss of selectivity.[8]

  • Reversible Side Reactions: In some cases, the product can epimerize under the reaction conditions, especially if a strong base is used, leading to a thermodynamic mixture of diastereomers.

Troubleshooting Steps:

  • Catalyst Control: This is the most powerful strategy.

    • Use Chiral Catalysts/Ligands: For reactions amenable to it, employing a chiral catalyst or a metal catalyst with a chiral ligand is the most effective way to induce stereoselectivity.[6]

    • Bulky Catalysts/Reagents: Even with achiral catalysts, increasing the steric bulk can enhance selectivity. For radical-based cycloadditions, for example, the catalyst structure dictates the stereochemical control.[9] Consider catalysts with bulky ligands (e.g., phosphines with large cone angles) that can better differentiate between diastereotopic transition states.

  • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will amplify the small energy differences between competing transition states, favoring the formation of the thermodynamically more stable product.[8]

  • Optimize Solvent and Additives: The solvent can influence transition state geometries. Screen a range of solvents with different polarities. Sometimes, the addition of a Lewis acid or base can coordinate to the substrate or catalyst, creating a more rigid and selective transition state.

  • Substrate Control: If possible, modify the substrate to include a bulky protecting group or a directing group that can steer the reaction pathway.[8]

Problem 3: Formation of unwanted side products.

Q: My reaction is producing piperidine, but I am also getting significant amounts of tetrahydrofurfurylamine and other ring-opened byproducts. How can I improve selectivity for the desired piperidine?

A: This is a classic selectivity problem in a cascade reaction. The catalyst is successfully hydrogenating the furan ring but is either failing to promote the subsequent ring rearrangement or is causing undesired side reactions.

Causality Analysis: The reaction pathway from tetrahydrofurfurylamine (THFAM) to piperidine involves a delicate ring-opening/ring-closing sequence.[1][2]

  • Catalyst Imbalance: Your catalyst may be highly active for hydrogenation but lacks the specific functionality (e.g., Lewis acidity, specific metal ensemble) required to efficiently catalyze the C-O bond cleavage and subsequent intramolecular amination to form the piperidine ring.

  • Kinetic vs. Thermodynamic Control: THFAM might be a kinetically favored product under your conditions. The subsequent conversion to piperidine has a higher activation barrier that is not being overcome.

  • Over-hydrogenation or Decomposition: Harsh conditions or a non-selective catalyst can lead to complete decomposition or the formation of linear amines instead of the desired cyclic product.

Troubleshooting Steps:

  • Employ a Multifunctional Catalyst: As discussed in Problem 1, a catalyst with multiple functionalities is key. DFT calculations have suggested that a Ru-Co surface alloy facilitates the direct ring opening of THFAM, which is then quickly converted to piperidine.[2] A simple hydrogenation catalyst (e.g., Pd/C) may not be effective for the entire cascade.

  • Optimize Temperature and Time: Analyze the reaction profile over time. If THFAM is an intermediate, you may need to increase the reaction temperature or time after its formation to push the reaction to completion.[1]

  • Modify Catalyst Support: The acidity of the support can play a crucial role. For instance, a mildly acidic support like γ-Al₂O₃ can facilitate the ring-opening/rearrangement steps.[3] Experiment with supports of varying acidity (e.g., Al₂O₃, ZrO₂, H-ZSM-5) to find the optimal balance.[3]

Comparative Catalyst Performance

The selection of a catalyst is paramount for success. The table below summarizes the performance of different catalytic systems reported for the synthesis of piperidines from furan-based precursors.

Catalyst SystemSupport / LigandsReaction TypeTypical Yield (%)Key AdvantagesLimitations & ConsiderationsRef.
Ru₁CoNP Hydroxyapatite (HAP)Reductive Amination Cascadeup to 93%High yield & selectivity; Reusable; Mild initial conditions.Requires two-temperature profile; Catalyst synthesis is multi-step.[1][2]
Pt/γ-Al₂O₃ γ-AluminaSelective Hydrogenolysis~72%Uses a commercially available type of catalyst; Good yield.Requires specific precursor (BAMF); High temperature (140°C).[3]
Boronyl Radical Catalyst 4-phenylpyridine (precursor)[4+2] CycloadditionHighMetal-free; High diastereoselectivity; Broad substrate scope.Not a direct furan conversion; Synthesizes piperidines from azetidines.[9][10]
Pd(0) Complexes Phosphine ligands (e.g., PPh₃)Hydrogenation of PyridinesVariableWell-established method; Can be highly chemoselective.Not a furan-based route; Precursor synthesis needed.[6]

Experimental Protocol: Synthesis of Piperidine from Furfural

This protocol is adapted from the successful synthesis using a Ru-Co bimetallic catalyst and illustrates a practical application of the principles discussed.[1][2]

Objective: To synthesize piperidine via a reductive amination cascade from furfural using a supported Ru₁Co₂₀/HAP catalyst.

Materials:

  • Furfural (0.5 mmol, high purity)

  • Ru₁Co₂₀/HAP catalyst (50 mg)

  • p-Xylene (solvent, 5 g)

  • Ammonia (NH₃, 0.5 MPa)

  • Hydrogen (H₂, 1.0 MPa)

  • Dodecane (internal standard)

  • High-pressure autoclave reactor equipped with magnetic stirring and temperature control.

Procedure:

  • Reactor Setup:

    • To a clean, dry high-pressure reactor, add the Ru₁Co₂₀/HAP catalyst (50 mg), furfural (0.5 mmol), p-xylene (5 g), and the internal standard.

    • Seal the reactor securely.

  • Initial Reaction Phase (Amination):

    • Purge the reactor 3-5 times with H₂ to remove air.

    • Pressurize the reactor with NH₃ to 0.5 MPa, then with H₂ to 1.0 MPa.

    • Begin stirring and heat the reactor to 100 °C .

    • Maintain these conditions for 6 hours . This phase primarily facilitates the reductive amination of furfural to furfurylamine and its subsequent hydrogenation to tetrahydrofurfurylamine (THFAM).

  • Second Reaction Phase (Ring Rearrangement):

    • After 6 hours, rapidly increase the reactor temperature to 180 °C .

    • Maintain this temperature for an additional 14 hours to drive the C-O bond cleavage and ring rearrangement cascade that converts THFAM to piperidine.

  • Workup and Analysis:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the residual gases in a fume hood.

    • Open the reactor and collect the liquid sample.

    • Analyze the product mixture by Gas Chromatography (GC) or GC-MS to determine the conversion of furfural and the yield of piperidine against the internal standard.

  • Catalyst Recovery and Reuse (Optional):

    • The solid Ru₁Co₂₀/HAP catalyst can be recovered by centrifugation or filtration.

    • Wash the recovered catalyst with solvent (e.g., ethanol), dry it, and perform a reduction step (if necessary, as per literature) before reusing it in subsequent runs to test for stability and reusability.[1]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the furan scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a diverse range of substitutions, leading to a broad spectrum of biological activities.[1][2][3][4] This guide provides a comparative analysis of the biological activity of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde and its structural analogs, offering insights into their potential as anticancer and antimicrobial agents. While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential activity by examining structurally similar compounds. This analysis is grounded in the principles of structure-activity relationships (SAR), supported by experimental data from published literature.

Introduction to Furan-Based Compounds in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in drug design.[1][4] Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The substituents at the C2 and C5 positions of the furan ring are particularly crucial in modulating the biological efficacy of these compounds. The introduction of a cyclic amine, such as piperidine or its derivatives, at the C5 position can significantly influence the molecule's polarity, basicity, and ability to interact with biological targets.

This guide will focus on the comparative analysis of furan-2-carbaldehyde derivatives bearing a piperidine or a similar cyclic amine moiety at the 5-position. We will explore how subtle structural modifications, such as the addition of a methyl group to the piperidine ring, can potentially impact their cytotoxic and antimicrobial profiles.

Comparative Anticancer Activity

The anticancer potential of furan derivatives is a subject of intense research. Many of these compounds exert their effects by inducing apoptosis and causing cell cycle arrest in cancer cells.[2]

Structure-Activity Relationship Insights

While direct cytotoxicity data for this compound is limited, studies on analogous compounds provide valuable insights. For instance, the introduction of a piperazine linker between a rhein moiety and a furanone scaffold has been shown to significantly enhance cytotoxicity against various cancer cell lines.[5] This suggests that the presence of a six-membered nitrogen-containing ring can be beneficial for anticancer activity.

The methyl group on the piperidine ring in our target compound introduces a chiral center and increases lipophilicity. This seemingly minor addition could influence how the molecule binds to its target, potentially enhancing its potency or altering its selectivity towards different cancer cell lines.

Quantitative Comparison of Anticancer Activity

To illustrate the potential anticancer efficacy, the following table summarizes the cytotoxic activity of structurally related furan derivatives against various cancer cell lines.

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
Rhein-piperazine-furanone Hybrid 5e H460 (Lung)4.35[5]
Rhein-piperazine-furanone Hybrid 5e A549 (Lung)5.74[5]
Rhein-piperazine-furanone Hybrid 5h A549 (Lung)> 50[5]
Furan-conjugated tripeptide 4 HeLa (Cervical)0.15 µg/mL[1]
Pyridine carbohydrazide 4 MCF-7 (Breast)4.06[2]
N-phenyl triazinone 7 MCF-7 (Breast)2.96[2]

Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that furan-based compounds can exhibit potent anticancer activity. The significant difference in the IC₅₀ values between hybrids 5e and 5h , which differ in the substituent on the furanone ring, underscores the importance of subtle structural changes.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Cell Seeding (96-well plate) B Incubation (24h) A->B C Treatment with Test Compound B->C D Incubation (48-72h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Solubilization of Formazan Crystals F->G H Absorbance Measurement (570 nm) G->H

Caption: A general workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Comparative Antimicrobial Activity

Furan derivatives have also been extensively studied for their antimicrobial properties. The presence of a furan ring is a key structural feature in several antimicrobial drugs.

Structure-Activity Relationship Insights

The antimicrobial activity of furan derivatives is often attributed to their ability to interfere with microbial growth and enzyme function.[6] The introduction of a piperidine ring can enhance the compound's ability to penetrate bacterial cell walls. The methyl group in this compound could potentially influence its interaction with bacterial targets, possibly leading to enhanced or altered antimicrobial specificity compared to its unsubstituted counterpart.

Quantitative Comparison of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of various furan derivatives against different microbial strains.

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
Furan-conjugated tripeptide 4 Escherichia coli> 100[1]
Furan-conjugated tripeptide 4 Staphylococcus aureus> 100[1]
4-[5-(4-Fluorophenyl)-2-furoyl]morpholine 7a Candida neoformans15.62[6]
4-[5-(4-Nitrophenyl)-2-furoyl]morpholine 7b Candida neoformans7.81[6]
4-[5-(4-Chloro-2-nitrophenyl)-2-furoyl]morpholine 7e Candida neoformans7.81[6]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

The data highlights that substitutions on the phenyl ring of 5-arylfuran derivatives significantly impact their antifungal activity against Candida neoformans.[6] This reinforces the principle that small structural modifications can lead to substantial changes in biological activity.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Test Compound B Inoculate with Standardized Microorganism Suspension A->B C Incubation (18-24h) B->C D Visual or Spectrophotometric Assessment of Growth C->D E Determine MIC D->E

Caption: A general workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Discussion and Future Perspectives

The presence of the 2-methylpiperidine moiety is expected to influence the compound's lipophilicity, steric profile, and potentially its metabolic stability. These factors can have a profound effect on its pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. This should include screening against a broad panel of cancer cell lines and microbial strains to fully elucidate its therapeutic potential. Furthermore, mechanistic studies to identify its molecular targets would be crucial for its further development as a drug candidate.

Conclusion

References

  • Zheng, Y., et al. (2021). Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. RSC Advances, 11(32), 19655-19666. [Link]

  • PubChem. (n.d.). 5-(Piperidin-1-yl)furan-2-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Khan, K. M., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules, 25(24), 6033. [Link]

  • Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. [Link]

  • Zayed, M. F., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. [Link]

  • El-Sayed, N. N. E., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(42), 37837-37851. [Link]

  • da Silva, F. C., et al. (2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. Pharmaceuticals, 16(9), 1297. [Link]

  • Goot, H. V. D., et al. (2016). Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide Derivatives as Opioid Ligands. Bioorganic & Medicinal Chemistry, 24(4), 638-647. [Link]

  • Yurttaş, L., et al. (2018). Synthesis and antimicrobial activity of new 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives and their schiff bases with 4-nitrobenzaldehyde. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1366-1376. [Link]

  • ResearchGate. (n.d.). Structure activity relationship. [Link]

  • Kumar, A., & Singh, A. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]

  • Obushak, M. D., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 121-127. [Link]

  • Toll, L., et al. (2016). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 26(2), 537-541. [Link]

  • PubChemLite. (n.d.). 5-(piperidin-1-yl)furan-2-carbaldehyde. [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085. [Link]

  • Hruby, V. J., et al. (2016). Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. Bioorganic & Medicinal Chemistry, 24(4), 638-647. [Link]

  • Hruby, V. J., et al. (2016). Design Synthesis and Structure-Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl With N-phenyl-N-(piperidin-2-yl)propionamide Derivatives as Opioid Ligands. Bioorganic & Medicinal Chemistry, 24(4), 638-647. [Link]

Sources

A Comparative Analysis of 5-(Piperidinyl)furan Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of heterocyclic moieties is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological profiles to enhance efficacy and selectivity. Among the vast array of heterocyclic scaffolds, the furan ring and the piperidine nucleus have independently demonstrated significant therapeutic potential across a spectrum of diseases.[1] The amalgamation of these two privileged structures into 5-(piperidinyl)furan derivatives has given rise to a novel class of compounds with promising biological activities. This guide provides a comprehensive comparative analysis of these derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and performance in preclinical studies, supported by experimental data and detailed protocols.

The Rationale for Hybridization: Furan and Piperidine Scaffolds

The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile pharmacophore. Its unique electronic properties and ability to act as a bioisostere for a phenyl ring allow it to modulate drug-receptor interactions and improve metabolic stability.[1] Furan derivatives have demonstrated a broad range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1]

Similarly, the piperidine ring, a saturated six-membered heterocycle, is a prevalent structural motif in numerous pharmaceuticals. Its conformational flexibility and ability to engage in hydrogen bonding and ionic interactions contribute to its frequent use in the design of agents targeting the central nervous system (CNS), as well as anticancer and antimicrobial drugs.

The conjugation of these two scaffolds into 5-(piperidinyl)furan derivatives creates a molecular architecture with the potential for synergistic or novel biological effects. The piperidine moiety can enhance solubility and bioavailability, while the furan ring provides a platform for diverse substitutions to optimize target engagement.

Comparative Analysis of Biological Activity

The therapeutic potential of 5-(piperidinyl)furan derivatives has been explored in several key areas, most notably in oncology and infectious diseases. The following sections provide a comparative overview of the performance of representative compounds, highlighting the influence of structural modifications on their biological activity.

Anticancer Activity

The fight against cancer has spurred the development of numerous furan-piperidine hybrids. These compounds often exert their cytotoxic effects through various mechanisms, including the induction of apoptosis.

A notable study in this area involved the synthesis and evaluation of rhein-piperazine-furanone hybrids as potential anticancer agents.[2] While this study utilized a piperazine ring, the structural similarity to piperidine provides valuable insights into the potential of this class of compounds. A series of hybrids were tested against the A549 human lung cancer cell line, with the results summarized in Table 1.

Table 1: In Vitro Cytotoxicity of Rhein-Piperazine-Furanone Hybrids against A549 Human Lung Cancer Cells [2]

Compound IDR GroupIC50 (µM)
5a H15.83
5b 4-F11.25
5c 4-Cl9.87
5d 4-Br8.54
5e 4-OCH35.74
Rhein -265.59
Cytarabine -202.57

The data clearly demonstrates that the hybridization of rhein with a furanone-piperazine moiety significantly enhances its anticancer activity.[2] A clear structure-activity relationship can be observed, with the nature of the substituent on the furanone ring playing a crucial role. The introduction of an electron-donating methoxy group at the para position of the phenyl ring attached to the furanone (compound 5e ) resulted in the most potent activity, with an IC50 value of 5.74 µM.[2] This represents a greater than 46-fold increase in potency compared to the parent compound, rhein.[2] Further investigation revealed that compound 5e induced apoptosis in H460 human lung cancer cells in a concentration-dependent manner.[3]

Another study focused on novel furan-diketopiperazine derivatives as microtubule inhibitors. While not a direct 5-(piperidinyl)furan, the inclusion of a furan ring in a piperazine-containing structure again highlights the potential of this combination. Compounds 17o and 17p from this study, which feature a furan group, exhibited potent cytotoxic activities at the nanomolar level against various human cancer cell lines, with IC50 values of 14.0 nM and 2.9 nM against NCI-H460, respectively.[4]

Anticancer_Activity_Pathway Furan-Piperidine_Hybrid Furan-Piperidine_Hybrid Cancer_Cell Cancer_Cell Furan-Piperidine_Hybrid->Cancer_Cell Enters Cell Microtubule_Disruption Microtubule_Disruption Cancer_Cell->Microtubule_Disruption Inhibits Polymerization Apoptosis_Induction Apoptosis_Induction Microtubule_Disruption->Apoptosis_Induction Triggers Cell_Death Cell_Death Apoptosis_Induction->Cell_Death Leads to

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Furan-piperidine derivatives have emerged as a promising class of compounds in this therapeutic area.

A study on the synthesis and antimicrobial activity of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives provides direct evidence of the potential of this scaffold.[5] A series of compounds were synthesized and evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species. The results, presented in Table 2, demonstrate good to moderate antimicrobial activity.

Table 2: Antimicrobial Activity (MIC, µg/mL) of 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives [5]

Compound IDR GroupS. aureusB. subtilisE. coliP. aeruginosaC. albicans
7a H250250500>500250
7b 4-Cl125125250250125
7g 4-NO2250125250500250
7l 4-OCH3125250250250125
Ampicillin -125250250--
Chloramphenicol -250500500--
Griseofulvin -----500

The results indicate that substitutions on the benzimidazole ring significantly influence the antimicrobial activity. Compounds 7b (4-chloro) and 7l (4-methoxy) exhibited the highest activity against the tested strains, with MIC values comparable to the standard antibiotic Ampicillin against S. aureus.[5] This suggests that both electron-withdrawing and electron-donating groups at the para position of the phenyl ring can enhance antimicrobial efficacy.

Antimicrobial_Workflow cluster_synthesis Synthesis cluster_testing Antimicrobial Testing Start Furan & Piperidine Precursors Reaction Multi-step Synthesis Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS Purification->Characterization Inoculation Bacterial/Fungal Strains Characterization->Inoculation Test Compounds Treatment Incubate with Derivatives Inoculation->Treatment Measurement Determine MIC Treatment->Measurement

Experimental Protocols

To facilitate further research and validation, detailed experimental methodologies for key assays are provided below.

Synthesis of 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives (General Procedure)[5]

This protocol outlines a general method for the synthesis of the antimicrobial compounds discussed above.

  • Step 1: Synthesis of Intermediate 3. A mixture of benzene-1,2-diamine (1 mmol) and furan-2-carbaldehyde (1 mmol) in ethanol (20 mL) is stirred at room temperature for 30 minutes.

  • Step 2: Synthesis of Intermediate 5. To the above mixture, tert-butyl 4-oxopiperidine-1-carboxylate (1 mmol) and a catalytic amount of acetic acid are added. The reaction mixture is then refluxed for 6-8 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography.

  • Step 3: Deprotection. The Boc-protected intermediate (1 mmol) is dissolved in a solution of 1:1 TFA:DCM and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the deprotected piperidine derivative.

  • Step 4: N-Arylation/Acylation. To a solution of the deprotected piperidine derivative (1 mmol) in a suitable solvent (e.g., DMF), an appropriate aryl halide or acyl chloride (1.1 mmol) and a base (e.g., K2CO3, 2 mmol) are added. The reaction mixture is stirred at an elevated temperature until the reaction is complete. The final product is isolated by extraction and purified by column chromatography.

MTT Assay for Cytotoxicity[3]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 5-(piperidinyl)furan derivatives and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Conclusion and Future Directions

The comparative analysis of 5-(piperidinyl)furan derivatives reveals a promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases. The available data demonstrates that the hybridization of furan and piperidine moieties can lead to potent bioactive molecules. Structure-activity relationship studies indicate that substitutions on both the furan and piperidine rings, as well as the linker connecting them, are critical for optimizing biological activity.

Future research should focus on the synthesis and evaluation of a broader range of 5-(piperidinyl)furan derivatives with systematic structural modifications. This will enable a more comprehensive understanding of the SAR and facilitate the design of compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, elucidation of the precise mechanisms of action for the most promising candidates will be crucial for their advancement into further preclinical and clinical development. The continued exploration of this chemical space holds great promise for the discovery of novel and effective therapeutic agents.

References

  • Structure-based Design and Synthesis of Novel Furan-Diketopiperazine-Type Derivatives as Potent Microtubule Inhibitors for Treating Cancer. Bioorganic & Medicinal Chemistry, 2020. [Link]

  • Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents. RSC Medicinal Chemistry, 2024. [Link]

  • Design, synthesis and biological evaluation of rhein-piperazine-furanone hybrids as potential anticancer agents. PubMed, 2024. [Link]

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. ResearchGate, 2018. [Link]

  • Pharmacological activity of furan derivatives. PEXA, 2024. [Link]

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"comparison of synthetic methods for 5-substituted furan-2-carbaldehydes"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthesis of 5-Substituted Furan-2-Carbaldehydes

Introduction

5-Substituted furan-2-carbaldehydes are a class of heterocyclic compounds of significant interest to researchers in drug development and materials science. Their furan core, adorned with a reactive aldehyde at the 2-position and a variable substituent at the 5-position, serves as a versatile scaffold for constructing complex molecules with diverse biological activities and material properties.[1][2] For instance, derivatives of this scaffold are integral to pharmaceuticals, agrochemicals, and functional polymers.[3][4]

The strategic importance of this molecular framework necessitates robust and efficient synthetic methodologies. The choice of synthetic route is critical, often dictated by the nature of the desired C5 substituent, functional group tolerance, scalability, and economic viability. This guide provides an in-depth comparison of the primary synthetic strategies for accessing 5-substituted furan-2-carbaldehydes, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 5-substituted furan-2-carbaldehydes can be broadly categorized into three main approaches:

  • Direct Formylation of 2-Substituted Furans: Introducing the aldehyde group onto a furan ring that already bears the desired C5 substituent.

  • C-C Bond Formation at the C5 Position: Starting with a furan-2-carbaldehyde derivative and introducing the C5 substituent via cross-coupling reactions.

  • Oxidation of 5-Substituted Furfuryl Alcohols: Converting a C2-hydroxymethyl group to the target aldehyde.

Each of these strategies possesses distinct advantages and limitations, which we will explore in detail.

Strategy 1: Direct Formylation of 2-Substituted Furans

This classical approach is most effective when the starting 2-substituted furan is readily available and the substituent is stable to the formylation conditions. The key challenge lies in achieving regioselectivity, as formylation can potentially occur at other positions on the furan ring.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed and cost-effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furans.[5][6] The reaction utilizes a phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[4][7]

Mechanism and Causality: The reaction proceeds via the formation of the chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. This electrophile then attacks the electron-rich furan ring, typically at the C5 position due to electronic activation by the ring oxygen and the C2 substituent. Subsequent hydrolysis of the resulting iminium intermediate liberates the aldehyde.[7] The choice of DMF/POCl₃ is rooted in its ability to generate a moderately reactive electrophile that is selective for activated rings, minimizing side reactions.[5] The reaction is generally mild, which is crucial for preserving the integrity of the often-sensitive furan ring.[4]

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Reagent [ClCH=N(Me)₂]⁺Cl⁻ Vilsmeier Reagent DMF->Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Reagent->Intermediate Furan 2-Substituted Furan Furan->Intermediate + Vilsmeier Reagent Product 5-Substituted Furan-2-Carbaldehyde Intermediate->Product H₂O Workup

Caption: Vilsmeier-Haack reaction workflow for furan formylation.

Advantages:

  • Cost-Effective: Reagents (DMF, POCl₃) are inexpensive and readily available.[5]

  • High Yields: Often provides near-quantitative yields for activated substrates.[8][9]

  • Operational Simplicity: The reaction is typically straightforward to perform.

Limitations:

  • Substrate Scope: Generally restricted to furans with electron-donating or weakly withdrawing substituents at the C2 position.[7] Strongly deactivating groups can prevent the reaction.

  • Harsh Reagents: POCl₃ is corrosive and moisture-sensitive, requiring careful handling.

The Rieche Formylation

An alternative to the Vilsmeier-Haack reaction, the Rieche formylation employs dichloromethyl methyl ether (DCME) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[10][11]

Mechanism and Causality: TiCl₄ coordinates to the furan ring oxygen, further activating the ring towards electrophilic attack. It also activates DCME to form a highly electrophilic dichloromethyl cation equivalent. This potent electrophile attacks the furan, and subsequent hydrolysis yields the aldehyde. The strong Lewis acidity of TiCl₄ makes this method suitable for less reactive aromatic substrates compared to the Vilsmeier-Haack reaction.[12] For phenolic substrates, this coordination strongly directs formylation to the ortho position.[12]

Advantages:

  • Higher Reactivity: Can formylate less electron-rich substrates than the Vilsmeier-Haack reaction.

  • Good Regioselectivity: Often provides high selectivity for the C5 position.

Limitations:

  • Harsh Conditions: Requires a strong, corrosive, and moisture-sensitive Lewis acid (TiCl₄).[11]

  • Reagent Toxicity: Dichloromethyl methyl ether is a potential carcinogen and requires stringent safety precautions.[11]

Strategy 2: C-C Bond Formation at the C5 Position

This modern and highly versatile strategy involves the use of metal-catalyzed cross-coupling reactions to introduce a wide array of substituents at the C5 position of a pre-functionalized furan-2-carbaldehyde. The most common starting material is 5-bromo-furan-2-carbaldehyde or its protected acetal form.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki coupling is a powerful tool for forming carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organohalide.[13] It is particularly effective for synthesizing 5-aryl- and 5-heteroaryl-furan-2-carbaldehydes.[1][14][15]

Reaction Principle: The reaction is catalyzed by a palladium(0) complex, which undergoes oxidative addition into the C-Br bond of 5-bromo-furan-2-carbaldehyde. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like debromination or catalyst deactivation.[16]

Suzuki_Workflow Start 5-Bromo-furan-2-carbaldehyde (or protected acetal) Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagents Aryl/Heteroaryl Boronic Acid + Base (e.g., K₂CO₃, Cs₂CO₃) Reagents->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Catalyst->Reaction Product 5-Aryl-furan-2-carbaldehyde Reaction->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Organozinc Cross-Coupling (Negishi-type)

A complementary approach involves the use of organozinc reagents.[17] This method can be particularly useful when the corresponding boronic acids are unstable or difficult to prepare. One notable protocol involves the direct insertion of activated zinc into 2-(5-bromofuran-2-yl)-1,3-dioxolane (the protected form of the aldehyde) to generate a stable furanylzinc reagent. This reagent can then be coupled with various aryl and heteroaryl halides.[17]

Advantages of Cross-Coupling:

  • Broad Substrate Scope: Allows for the introduction of a vast array of aryl, heteroaryl, and even alkyl groups.[15][17]

  • High Functional Group Tolerance: Modern catalyst systems tolerate a wide range of functional groups on both coupling partners.[16]

  • Mild Conditions: Reactions are typically run under mild conditions, preserving the product's integrity.[17]

Limitations:

  • Catalyst Cost and Sensitivity: Palladium catalysts can be expensive, and some are sensitive to air and moisture.

  • Reagent Availability: The required boronic acids or organozinc precursors may not always be commercially available.

Strategy 3: Oxidation of 5-Substituted Furfuryl Alcohols

This method is viable when the corresponding 5-substituted-2-(hydroxymethyl)furan is a more accessible starting material than the 2-substituted furan or 5-bromo-furan-2-carbaldehyde. The selective oxidation of the primary alcohol to an aldehyde without affecting the furan ring or the C5 substituent is the central challenge.

Oxidizing Systems: A variety of reagents can be employed, ranging from classic chromium-based oxidants to milder, more selective modern methods.

  • Manganese Dioxide (MnO₂): A mild and selective reagent for oxidizing allylic and benzylic-type alcohols, including furfuryl alcohols.

  • Catalytic Systems: Aerobic oxidation using catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant offers a greener and highly selective alternative.[18] For example, the oxidation of 5-(hydroxymethyl)furfural (HMF) to furan-2,5-dicarbaldehyde (DFF) has been achieved with high selectivity using various catalytic systems.[18][19]

Advantages:

  • Alternative Starting Point: Provides a synthetic route when other precursors are less accessible.

  • Mild Options Available: Modern catalytic methods allow for highly selective oxidation under mild conditions.[18]

Limitations:

  • Over-oxidation: Risk of over-oxidation to the carboxylic acid, especially with stronger, non-selective oxidizing agents.

  • Substrate Sensitivity: The furan ring can be sensitive to certain oxidative conditions.

Quantitative Comparison of Synthetic Methods

The following table summarizes the key performance indicators for the discussed synthetic strategies, providing a basis for objective comparison.

Parameter Vilsmeier-Haack Rieche Formylation Suzuki-Miyaura Coupling Oxidation of Alcohols
Substrate Scope Good for electron-rich furans[7]Moderate; good for less activated rings[12]Excellent for aryl/heteroaryl groups[14][15]Dependent on alcohol availability
Functional Group Tolerance Moderate; sensitive to strong acidsModerate; sensitive to strong Lewis acidsExcellent[16]Good with selective reagents (e.g., TEMPO)[18]
Typical Yields 80-99%[8][9]70-90%75-98%[13][14]75-95%[18][19]
Reaction Conditions Mild (0-100 °C)[6]Low to ambient temp (0 °C to RT)[10]Mild to moderate (RT to 100 °C)[14]Varies (RT to moderate heating)
Key Reagents DMF, POCl₃[4]DCME, TiCl₄[11]Pd catalyst, Base, Boronic acid[16]Oxidant (e.g., MnO₂, TEMPO)[18]
Cost & Safety Profile Economical but uses corrosive POCl₃[5]Uses toxic DCME and corrosive TiCl₄[11]Higher cost due to Pd catalystVaries; catalytic methods are greener[18]

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are described as self-validating systems.

Protocol 1: Vilsmeier-Haack Formylation of 2-Methylfuran

This protocol describes the synthesis of 5-methyl-furan-2-carbaldehyde, a common building block.

Causality: 2-Methylfuran is an electron-rich substrate, making it an ideal candidate for the Vilsmeier-Haack reaction. The methyl group activates the C5 position for electrophilic attack, ensuring high regioselectivity and yield.

Materials:

  • 2-Methylfuran

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve anhydrous DMF (1.2 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.1 eq) dropwise to the cooled DMF solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C. A white precipitate of the Vilsmeier reagent will form.

  • Substrate Addition: After stirring for an additional 30 minutes at 0 °C, add a solution of 2-methylfuran (1.0 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Workup: Neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel chromatography to yield pure 5-methyl-furan-2-carbaldehyde.

Protocol 2: Suzuki Coupling for 5-Phenyl-furan-2-carbaldehyde

This protocol details the synthesis of 5-phenyl-furan-2-carbaldehyde from 5-bromo-furan-2-carbaldehyde and phenylboronic acid.[13][14]

Causality: The use of a palladium catalyst, a suitable base (K₂CO₃), and an aqueous solvent system facilitates the catalytic cycle efficiently. The choice of a water-miscible co-solvent like ethanol or DME helps to solubilize both the organic and inorganic reagents, promoting a smooth reaction.[14]

Materials:

  • 5-Bromo-furan-2-carbaldehyde

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 1,2-Dimethoxyethane (DME) or Ethanol/Water mixture

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add 5-bromo-furan-2-carbaldehyde (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add degassed solvent (e.g., DME/water 4:1) via syringe.

  • Reaction: Heat the mixture to 80-90 °C and stir under the inert atmosphere for 8-12 hours. Monitor the reaction progress by TLC.

  • Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Product: Purify the resulting crude solid/oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 5-phenyl-furan-2-carbaldehyde.

Conclusion

The synthesis of 5-substituted furan-2-carbaldehydes is a well-developed field with multiple reliable strategies available to the modern chemist.

  • The Vilsmeier-Haack reaction remains a go-to method for the direct formylation of simple, electron-rich furans due to its simplicity and low cost.

  • Palladium-catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura coupling, offer unparalleled versatility and functional group tolerance, making them the premier choice for constructing complex 5-aryl and 5-heteroaryl derivatives.

  • The oxidation of furfuryl alcohols provides a valuable alternative pathway, especially when the alcohol precursor is readily accessible.

The optimal synthetic route depends on a careful analysis of the target molecule's structure, the availability of starting materials, and the required scale of the synthesis. By understanding the underlying principles and practical considerations of each method presented in this guide, researchers can confidently select and execute the most effective strategy to advance their scientific and developmental goals.

References

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A Senior Application Scientist's Guide to Benchmarking the In Vitro Cytotoxicity of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In early-stage drug discovery, rigorous and multi-faceted cytotoxicity profiling is paramount to identify and advance promising therapeutic candidates while deprioritizing those with unfavorable safety profiles.[1] This guide presents a comprehensive framework for benchmarking the cytotoxic potential of a novel furan-based compound, 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde (herein designated as Cpd-5MPF), against doxorubicin, a well-established chemotherapeutic agent. We provide a detailed, three-tiered experimental approach employing assays that measure metabolic viability (MTT), membrane integrity (LDH), and apoptotic pathway activation (Caspase-3/7). By integrating these orthogonal methods, researchers can obtain a robust and mechanistic understanding of a compound's cytotoxic effects, a critical step in evaluating its therapeutic potential.

Introduction: The Rationale for Cytotoxicity Benchmarking

The furan scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] Compounds incorporating a furan-2-carbaldehyde moiety, in particular, have been investigated for potential anticancer properties.[4][5] However, this potential is intrinsically linked to their cytotoxicity. Early, accurate assessment of a compound's cytotoxic profile is essential to save time and resources by preventing the late-stage attrition of drug candidates due to unforeseen toxicity.[1]

This guide provides a practical, in-depth methodology for assessing the cytotoxicity of Cpd-5MPF. The central tenet of our approach is comparative benchmarking . By evaluating a novel compound alongside a well-characterized standard under identical conditions, we can contextualize its potency and begin to elucidate its mechanism of action.

1.1. Choosing the Right Comparators and Model System

  • Test Compound: this compound (Cpd-5MPF), a novel molecule whose cytotoxic profile is unknown.

  • Reference Compound: Doxorubicin, a widely used anthracycline chemotherapy agent with a well-documented mechanism of action (DNA intercalation and topoisomerase II inhibition). It serves as a robust positive control and a benchmark for cytotoxic potency.[6][7]

  • Model System: The A549 human non-small cell lung cancer cell line is selected for this study. It is a well-characterized, adherent epithelial line widely used in cancer research and cytotoxicity screening, with established sensitivity to doxorubicin.[8][9]

1.2. A Multi-Parametric Assay Strategy

No single assay can capture the complexity of cell death. Therefore, we employ a matrix of three distinct assays to build a comprehensive cytotoxic profile.[10] This multi-parametric approach mitigates the inherent shortcomings of any single measurement and provides a more complete picture of the cellular response.[10][11]

  • MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13] This provides a primary endpoint for assessing overall cytotoxicity and calculating the half-maximal inhibitory concentration (IC50).

  • Lactate Dehydrogenase (LDH) Release Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[14] It is a hallmark of cell death by necrosis or late-stage apoptosis.[15][16]

  • Caspase-3/7 Assay: Measures the activity of the key "executioner" caspases 3 and 7, which are central to the apoptotic pathway.[17][18] This assay provides specific evidence for apoptosis induction.[19]

Experimental Workflow & Protocols

The overall experimental design follows a logical progression from determining dose-response cytotoxicity to investigating the mechanism of cell death.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Multi-Parametric Assays cluster_analysis Phase 4: Data Analysis A549 A549 Cell Culture & Maintenance Seed Seed Cells into 96-Well Plates A549->Seed Passage & Count Treatment Treat with Cpd-5MPF & Doxorubicin (Serial Dilutions) Seed->Treatment Incubate Incubate for 48 hours at 37°C, 5% CO₂ Treatment->Incubate MTT MTT Assay (Viability) Incubate->MTT LDH LDH Assay (Necrosis) Incubate->LDH Caspase Caspase-3/7 Assay (Apoptosis) Incubate->Caspase Analysis Calculate IC50 Values & Compare Assay Readouts MTT->Analysis LDH->Analysis Caspase->Analysis Conclusion Determine Potency & Infer Mechanism of Action Analysis->Conclusion

Caption: High-level experimental workflow for cytotoxicity benchmarking.

Protocol: Cell Culture and Plating
  • Maintain A549 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest cells at 80-90% confluency using Trypsin-EDTA.

  • Count cells using a hemocytometer or automated cell counter and assess viability (should be >95%).

  • Seed 8,000 cells per well in 100 µL of complete medium into clear, flat-bottom 96-well plates.

  • Incubate the plates for 24 hours to allow for cell attachment and recovery.

Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies.[20][21]

  • Prepare serial dilutions of Cpd-5MPF and Doxorubicin in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.

  • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[21]

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]

  • Aspirate the medium carefully without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to solubilize the crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Protocol: LDH Release Assay for Cytotoxicity

This assay measures membrane integrity and is a direct indicator of cytotoxicity.[15][22]

  • Treat cells in a separate 96-well plate as described in steps 2.2.1 to 2.2.3.

  • Prepare Controls: Include a "Maximum LDH Release" control by adding lysis buffer to untreated cells 45 minutes before the end of the incubation period.

  • Transfer Supernatant: Carefully transfer 50 µL of cell culture supernatant from each well to a new flat-bottom 96-well plate.

  • Prepare Reaction Mixture: Follow the manufacturer's instructions for the LDH assay kit to prepare the substrate/catalyst reaction mixture.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution.

  • Read the absorbance at 490 nm.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent "add-mix-measure" assay provides a specific measure of apoptotic activity.[17]

  • Treat cells in a separate, opaque-walled 96-well plate as described in steps 2.2.1 to 2.2.3.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Read the luminescence using a plate-reading luminometer.

  • Calculate the fold-change in caspase activity relative to the vehicle-treated control.

Results and Data Interpretation

The following data are representative and for illustrative purposes.

Comparative Cytotoxicity: IC50 Determination

The MTT assay reveals the concentration-dependent effect of each compound on cell viability. The IC50 value represents the concentration required to inhibit cell viability by 50%.

CompoundCell LineIncubation TimeIC50 (µM) [Illustrative]
Cpd-5MPF A54948 hours8.5 µM
Doxorubicin A54948 hours1.5 µM[7]

Interpretation: In this illustrative example, Cpd-5MPF demonstrates potent cytotoxicity against A549 cells. However, its IC50 value is approximately 5.7-fold higher than that of the reference compound, doxorubicin, indicating that it is less potent under these assay conditions. The IC50 value for doxorubicin is consistent with published data.[7]

Mechanistic Insights: Necrosis vs. Apoptosis

By comparing the results from the LDH and Caspase-3/7 assays at equipotent concentrations (e.g., at their respective IC50 values), we can infer the primary mechanism of cell death.

Compound (at IC50)LDH Release (% of Max)Caspase-3/7 Activity (Fold Change)
Cpd-5MPF 12%4.8-fold
Doxorubicin 15%5.2-fold
Vehicle Control 5%1.0-fold

Interpretation: Both compounds induce a significant increase in Caspase-3/7 activity, a clear indicator of apoptosis.[19] The minimal increase in LDH release suggests that necrosis is not the primary cell death mechanism at these concentrations; the observed LDH release is likely due to secondary necrosis following apoptosis.[15] This suggests that Cpd-5MPF, like doxorubicin, primarily triggers a programmed cell death pathway.

G cluster_pathway Intrinsic Apoptosis Pathway Cpd Cpd-5MPF (Hypothesized Stressor) Mito Mitochondrial Stress Cpd->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf Apaf-1 CytoC->Apaf Apoptosome Apoptosome Formation Apaf->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp37 Caspase-3/7 (Executioner) Apoptosome->Casp37 Activation Death Cell Death (Apoptosis) Casp37->Death

Caption: Hypothesized intrinsic apoptosis pathway activated by Cpd-5MPF.

Conclusion and Future Directions

This guide outlines a robust, multi-parametric strategy for the initial cytotoxic characterization of a novel compound, this compound. Our illustrative results suggest that Cpd-5MPF is a cytotoxic agent that acts primarily through the induction of apoptosis. While less potent than the clinical standard doxorubicin in this model, its significant activity warrants further investigation.

Future studies should aim to:

  • Expand the Cell Line Panel: Test Cpd-5MPF against a panel of cancer cell lines from different origins and a non-cancerous cell line (e.g., MRC-5) to assess its selectivity index.

  • Elucidate Upstream Mechanisms: Investigate the specific molecular targets and signaling pathways (e.g., Bcl-2 family protein expression, mitochondrial membrane potential) that lead to caspase activation.

  • Conduct Time-Course Experiments: Evaluate cytotoxicity and apoptosis at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cellular response.

By following this structured benchmarking approach, researchers can efficiently and accurately profile novel compounds, enabling data-driven decisions in the drug discovery pipeline.

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  • El-Naggar, A. M., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(40), 36171–36187. [Link]

  • Wozniak, M., et al. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Oncology Letters, 9(5), 2321–2327. [Link]

  • Li, S., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4220. [Link]

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  • O'Brien, P. J., et al. (2015). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Toxicology Research and Application, 1. [Link]

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  • Taechowisan, T., et al. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde, a heterocyclic aldehyde with significant potential as an intermediate in pharmaceutical synthesis. The robust validation of analytical methods is a cornerstone of drug development, ensuring product quality, safety, and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven protocols.

The validation process detailed herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[1][2][3][4]

Part 1: Strategic Selection of Analytical Methods

The molecular structure of this compound—featuring a substituted furan ring, which acts as a chromophore, and a tertiary amine—guides the selection of appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the principal technique for quantification and stability assessment. The compound's chromophore allows for sensitive detection using a UV detector. Its polarity is well-suited for reversed-phase columns. HPLC methods, when validated, can serve as stability-indicating, meaning they can resolve the active compound from its degradation products.[5]

  • Gas Chromatography (GC): GC is a viable alternative, particularly for purity testing and identifying volatile or semi-volatile impurities.[6] Furan derivatives are often amenable to GC analysis.[7][8][9] However, the relatively high molecular weight and polarity of the target analyte may necessitate higher inlet temperatures, which could risk on-column degradation.

  • Spectroscopic Techniques (NMR, MS, IR): While not primary quantitative methods for routine quality control, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for unequivocal structural elucidation and identification.[10][11][12] They are orthogonal techniques used to confirm the identity of the main component and its impurities.

Method Selection Workflow

The logical flow for selecting the optimal analytical technique is based on the specific requirements of the analysis, such as whether it is for routine quantification, impurity profiling, or structural identification.

start Define Analytical Goal quant Quantification & Purity Assay start->quant ident Identification & Structural Elucidation start->ident hplc HPLC-UV (Primary Choice) quant->hplc Analyte is non-volatile & UV-active gc GC-FID/MS (Alternative) quant->gc Analyte is volatile & thermally stable spec Spectroscopy (NMR, MS, IR) ident->spec Required for unequivocal proof validate Proceed to ICH Q2(R1) Validation hplc->validate gc->validate

Caption: Logical workflow for analytical method selection.

Part 2: Validation of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.[13][14] Forced degradation studies are essential to develop and validate such a method.[5][15][16]

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Gradient Program: Start at 20% B, linear ramp to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

  • Standard & Sample Diluent: 50:50 Acetonitrile:Water.

System Suitability Testing (SST)

Before any validation run, the system's suitability must be confirmed. This is achieved by injecting a standard solution multiple times and evaluating key chromatographic parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and good separation power.
%RSD of Peak Area ≤ 1.0% for 5 replicate injectionsDemonstrates the precision of the injector and detector system.
Validation Parameters & Supporting Data

The following sections detail the validation parameters as stipulated by ICH Q2(R1).[1][2][3]

1. Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[13][14][15] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are generated and can be resolved by the method.[15]

Forced Degradation Workflow

cluster_stress Stress Conditions acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) analyze Analyze Stressed Samples by HPLC-DAD acid->analyze base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) base->analyze ox Oxidation (3% H₂O₂, RT, 24h) ox->analyze therm Thermal (80°C, 48h) therm->analyze photo Photolytic (ICH Q1B light, 1.2M lux-hr) photo->analyze eval Evaluate Results analyze->eval Check for: 1. Assay loss 2. Peak purity 3. Mass balance

Caption: Workflow for conducting forced degradation studies.

Results Summary:

Stress Condition% Degradation of AnalytePeak Purity IndexObservations
Acid Hydrolysis (0.1 M HCl) 12.5%> 0.999Major degradant peak at RRT 0.85.
Base Hydrolysis (0.1 M NaOH) 8.2%> 0.999Minor degradant peak at RRT 0.91.
Oxidative (3% H₂O₂) 18.9%> 0.999Two major degradants at RRT 0.78 and 1.15.
Thermal (80°C) 5.5%> 0.999Minor degradation, similar to control.
Photolytic (ICH Q1B) 2.1%> 0.999Compound is relatively stable to light.
RRT = Relative Retention Time

The successful resolution of the parent peak from all degradation products, with a peak purity index greater than 0.999, confirms the method's specificity and stability-indicating nature.

2. Linearity

Linearity was established by analyzing five standard solutions across a range of 50% to 150% of the nominal concentration (e.g., 5 µg/mL to 15 µg/mL).

Concentration (µg/mL)Peak Area (mAU*s)
5.0125.4
7.5188.1
10.0250.9
12.5313.5
15.0376.2
  • Correlation Coefficient (R²): 0.9998

  • Regression Equation: y = 25.05x + 0.21

  • Acceptance Criterion: R² ≥ 0.999

The high correlation coefficient demonstrates a linear relationship between concentration and detector response.

3. Accuracy (% Recovery)

Accuracy was determined by spiking a placebo matrix with the analyte at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.

Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80% 8.07.9599.4%
100% 10.010.11101.1%
120% 12.011.9299.3%
Average Recovery 99.9%
Acceptance Criteria: 98.0% - 102.0%

The excellent recovery values confirm the method's accuracy.

4. Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day): Six replicate preparations of the standard solution (10 µg/mL) were analyzed on the same day by the same analyst.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using different equipment.

Precision LevelMean Assay (%)% RSD
Repeatability 99.80.45%
Intermediate Precision 100.30.68%
Acceptance Criterion: %RSD ≤ 2.0%

The low Relative Standard Deviation (%RSD) in both studies demonstrates that the method is precise.

5. LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio.

ParameterS/N RatioCalculated Value
LOD ~3:10.05 µg/mL
LOQ ~10:10.15 µg/mL

These values indicate the method is sensitive enough for detecting and quantifying trace levels of the analyte.

6. Robustness

Robustness was assessed by making small, deliberate variations to the method parameters.

Parameter VariedResult (% Assay)Observation
Flow Rate (±0.1 mL/min) 99.5% - 100.8%Retention time shifted, but resolution was maintained.
Column Temp (±2°C) 99.9% - 100.5%Minor shift in retention time.
Mobile Phase pH (±0.2) 99.2% - 101.1%Peak shape remained acceptable.

The method is robust, as minor changes in operating conditions did not significantly impact the results.

Part 3: Comparative Analysis with Gas Chromatography (GC)

While HPLC is the recommended primary method, GC offers a complementary technique. A study on furan derivatives demonstrated successful separation using a GC-MS system with an HP-5MS column.[7][8][9]

Potential GC-FID Protocol
  • Instrumentation: Agilent 8890 GC with Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).[7]

  • Inlet Temperature: 280°C.[7]

  • Oven Program: 100°C (hold 1 min), ramp at 20°C/min to 280°C, hold 5 min.

  • Carrier Gas: Helium, 1.2 mL/min.

  • Injection: 1 µL, Split ratio 20:1.

Performance Comparison: HPLC-UV vs. GC-FID
FeatureHPLC-UVGC-FID
Principle Partitioning between liquid mobile and solid stationary phases.Partitioning between gas mobile and liquid/solid stationary phases.
Analyte Suitability Excellent for non-volatile, polar, and thermally labile compounds.Best for volatile and thermally stable compounds.
Sensitivity High (ng to pg range).High (pg range), especially for hydrocarbons.
Specificity High, enhanced with DAD for peak purity analysis.High, especially when coupled with MS for mass identification.
Sample Throughput Moderate (typical run times 15-30 min).Generally faster (run times can be <10 min).[8]
Derivatization Rarely required for this analyte.May be needed if volatility is low.
Recommendation Primary recommended method for quantification and stability studies.Alternative/Confirmatory method for purity and volatile impurity analysis.

Conclusion

For the comprehensive analysis of this compound, a validated, stability-indicating HPLC-UV method is the superior choice for routine quality control, assay, and impurity determination. The experimental data presented in this guide confirms that the described HPLC method is specific, linear, accurate, precise, and robust, meeting all ICH validation criteria. Gas Chromatography serves as a valuable orthogonal technique, particularly for the analysis of volatile impurities, but is not recommended as the primary method due to the analyte's properties. The use of these validated methods ensures reliable data, which is critical for regulatory submissions and guaranteeing the quality of the final drug product.

References

  • Tsao, W.-X., Lin, P., You, S.-H., & Chen, B.-H. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639. Available from: [Link]

  • MDPI. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • Berridge, J. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Dappen, M., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1639. Available from: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available from: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • PubMed. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Available from: [Link]

  • SGS Denmark. (n.d.). Forced Degradation Testing. Available from: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

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A Senior Application Scientist's Guide to Comparing the Spectral Data of Furan-Piperidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The furan-piperidine scaffold is a privileged motif in modern medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] As synthetic routes often yield mixtures of constitutional isomers, the ability to rapidly and unambiguously differentiate these closely related molecules is paramount for advancing drug discovery programs and ensuring the quality of active pharmaceutical ingredients (APIs).[2][3] Positional isomerism—specifically, the point of attachment between the furan and piperidine rings—can dramatically alter a molecule's three-dimensional shape, receptor binding affinity, and metabolic stability.

This guide provides an in-depth comparison of the spectral data used to distinguish furan-piperidine isomers. We will move beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output, empowering you to make informed analytical decisions. The methodologies described herein form a self-validating system, where orthogonal techniques converge to provide an unequivocal structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Elucidation

NMR spectroscopy is the most powerful tool for differentiating furan-piperidine isomers due to its high sensitivity to the local electronic environment of each nucleus.[4] For our comparison, we will consider three common constitutional isomers: N-(furan-2-ylmethyl)piperidine (1) , 2-(furan-2-yl)piperidine (2) , and 3-(furan-2-yl)piperidine (3) .

Expertise in Action: ¹H and ¹³C NMR

One-dimensional NMR provides the initial, and often most telling, clues. The key is to analyze the distinct chemical shifts and multiplicities arising from the different substitution patterns.

  • ¹H NMR Analysis : The proton spectrum immediately distinguishes the N-substituted isomer (1) from the C-substituted isomers (2 and 3). Isomer 1 will lack the characteristic N-H proton signal and will show a unique singlet for the methylene bridge (~3.5-3.7 ppm) connecting the two rings. In contrast, isomers 2 and 3 will display a broad N-H signal (typically ~1.5-3.0 ppm, solvent dependent) and will lack the methylene singlet. Differentiating between 2 and 3 requires closer inspection of the piperidine ring protons, where the proton on the carbon bearing the furan ring (the methine proton) will have a distinct chemical shift and coupling pattern.

  • ¹³C NMR Analysis : The carbon spectrum provides complementary evidence. The methylene bridge carbon in isomer 1 gives a characteristic signal around 55-60 ppm. For the C-substituted isomers, the chemical shifts of the piperidine carbons directly bonded to the nitrogen (the α-carbons) are highly informative. In isomer 2 , one α-carbon is also the point of substitution, significantly altering its shift compared to the unsubstituted α-carbon. In isomer 3 , both α-carbons (C2 and C6) will have more conventional chemical shifts for a secondary amine.

Table 1: Comparative ¹H and ¹³C NMR Data (Hypothetical Data in CDCl₃)

IsomerKey ¹H NMR Features (δ, ppm)Key ¹³C NMR Features (δ, ppm)
1: N-(furan-2-ylmethyl)piperidine No N-H signal. Sharp singlet for -CH₂- bridge (~3.6). Furan: H5 (~7.4), H3 (~6.3), H4 (~6.2). Piperidine: α-H (~2.4), β/γ-H (~1.4-1.6).Methylene bridge (~58). Piperidine: α-C (~55), β-C (~26), γ-C (~24). Furan: C2 (~152), C5 (~142), C3 (~110), C4 (~108).
2: 2-(furan-2-yl)piperidine Broad N-H signal (~2.0). Methine H2 (~4.1). Furan: H5 (~7.3), H3 (~6.3), H4 (~6.1). Piperidine: α-H6eq (~3.1), α-H6ax (~2.7).Piperidine: α-C2 (~62), α-C6 (~47), β-C3 (~35), γ-C4 (~25), β-C5 (~26). Furan: C2 (~158), C5 (~141), C3 (~109), C4 (~106).
3: 3-(furan-2-yl)piperidine Broad N-H signal (~2.0). Methine H3 (~2.9). Furan: H5 (~7.3), H3 (~6.2), H4 (~6.0). Piperidine: α-H2/H6 (~3.2, ~2.7).Piperidine: α-C2 (~52), α-C6 (~48), β-C3 (~40), γ-C4 (~32), β-C5 (~25). Furan: C2 (~156), C5 (~141), C3 (~110), C4 (~105).
Trustworthiness Through 2D NMR: COSY, HSQC, and HMBC

While 1D NMR provides strong evidence, 2D NMR experiments are required for unequivocal proof of connectivity.[5][6] These techniques validate the initial hypotheses derived from 1D spectra.

  • COSY (Correlation Spectroscopy) : Establishes proton-proton coupling networks within each ring system.[7] It will confirm the sequence of protons in the piperidine ring and the coupling between adjacent protons on the furan ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : Maps each proton directly to the carbon it is attached to.[7] This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is the critical experiment for identifying the linkage point. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[6][8] For isomer 1 , a clear correlation will be seen from the methylene bridge protons to the piperidine α-carbons (C2/C6) and to the furan C2 carbon. For isomer 2 , a key correlation will exist between the piperidine H2 methine proton and the furan C2 and C3 carbons. For isomer 3 , correlations will be observed from the piperidine H3 methine proton to the furan C2 carbon and from the furan H3 proton to the piperidine C3 and C4 carbons.

Caption: Key HMBC correlations for distinguishing furan-piperidine isomers.

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup : Use a 400 MHz (or higher) spectrometer. Tune and shim the probe for the specific sample.

  • 1D ¹H Acquisition : Acquire a standard proton spectrum with 16-32 scans.

  • 1D ¹³C Acquisition : Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ signals.

  • 2D COSY Acquisition : Run a gradient-selected COSY (gCOSY) experiment.

  • 2D HSQC Acquisition : Run a gradient-selected, sensitivity-enhanced HSQC experiment optimized for a ¹J(CH) of ~145 Hz.

  • 2D HMBC Acquisition : Run a gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz.

  • Data Processing : Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent signal.[9]

Mass Spectrometry (MS): Decoding Fragmentation Patterns

Mass spectrometry provides the molecular weight and offers structural clues through the analysis of fragmentation patterns, which act as a molecular fingerprint.[10][11] The ionization method is a critical experimental choice; Electrospray Ionization (ESI) is a "soft" technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight.[12] Electron Ionization (EI) is a "hard" technique that induces extensive fragmentation, which is more useful for isomer differentiation.[13]

Expertise in Action: Differentiating by Fragmentation

The linkage point between the furan and piperidine rings directly governs the fragmentation pathways. The most significant cleavages often occur at the bonds adjacent to the nitrogen atom (α-cleavage).[13]

  • Isomer 1 (N-linked) : The most favorable cleavage is at the benzylic-type C-N bond, leading to the loss of a furfuryl radical or formation of a stable furfuryl cation (m/z 81). Another prominent fragment will be the piperidine iminium ion at m/z 84.

  • Isomer 2 (C2-linked) : α-cleavage can occur in two ways: either cleavage of the C2-C3 bond within the ring, or cleavage of the C2-N bond. This often leads to a characteristic fragment from the loss of the furan-containing side chain. A dominant fragment at m/z 84 (the piperidin-1-iumyl cation) is also expected after ring opening.

  • Isomer 3 (C3-linked) : Fragmentation is initiated by ionization at the nitrogen, followed by cleavage of the C2-C3 or N-C6 bonds. The resulting fragmentation pattern will be more complex and distinct from that of isomer 2.

Table 2: Expected Key EI-MS Fragments for Furan-Piperidine Isomers (Molecular Weight: 151.21)

Isomer[M]⁺ (m/z)Key Fragment 1 (m/z)Key Fragment 2 (m/z)Rationale
1 1518184Loss of piperidine radical; Formation of piperidine iminium ion.
2 1518467Formation of piperidin-1-iumyl; Furan cation.
3 1519884Complex ring fragmentation; Piperidin-1-iumyl.
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • ESI-MS (for Molecular Weight) :

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in positive ion mode. Set cone voltage to a low value (e.g., 25 V) to minimize in-source fragmentation.[12]

    • Scan a mass range from m/z 50 to 500.

  • EI-MS (for Fragmentation) :

    • If using a GC-MS, inject a dilute solution onto a suitable GC column to separate the analyte from the solvent.

    • If using a direct insertion probe, apply a small amount of the sample to the probe tip.

    • Utilize a standard electron energy of 70 eV.[4]

    • Scan a mass range from m/z 40 to 500.

Vibrational & Electronic Spectroscopy: Confirmatory Techniques

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are generally less effective for distinguishing constitutional isomers of this type but serve as valuable confirmatory tools for the presence of key functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules.[14] All three isomers will share similar features because they contain the same fundamental bonds.[15]

  • Shared Features : C-H stretching (aliphatic and aromatic), C-O-C stretching from the furan ring (~1000-1300 cm⁻¹), and C-N stretching.[16]

  • Distinguishing Features : The most notable difference is the presence of an N-H stretching band (a broad peak around 3300-3500 cm⁻¹) in isomers 2 and 3 , which will be absent in isomer 1 . The "fingerprint region" (below 1500 cm⁻¹) will have unique patterns for each isomer, but assignment can be complex without computational modeling.[17]

Table 3: Key IR Absorption Bands (cm⁻¹)

VibrationIsomer 1Isomer 2 & 3
N-H StretchAbsent~3350 (broad)
Aromatic C-H Stretch~3100~3100
Aliphatic C-H Stretch~2800-3000~2800-3000
Furan C-O-C Stretch~1150~1150
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions, primarily in conjugated π-systems.[18][19] The furan ring is the primary chromophore in these molecules. The λ_max for the π → π* transition of the furan ring is not expected to shift significantly between the isomers, as the piperidine ring is saturated and does not extend the conjugation in any of the cases. Therefore, UV-Vis spectroscopy is generally not a suitable method for differentiating these specific isomers.[20]

Experimental Protocol: IR and UV-Vis Spectroscopy

IR Spectroscopy (FTIR-ATR)

  • Background : Record a background spectrum with the empty, clean ATR crystal.

  • Sample Application : Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition : Acquire the spectrum, typically co-adding 16-32 scans over a range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.[4]

UV-Vis Spectroscopy

  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) to an absorbance value below 1.5.

  • Instrument Setup : Use a dual-beam spectrophotometer. Use a cuvette filled with the pure solvent as the reference.[21]

  • Data Acquisition : Scan the wavelength range from approximately 400 nm down to 200 nm.

Integrated Analytical Workflow

A robust structural elucidation relies on the integration of these techniques. No single method provides all the answers, but together they form a logical, self-validating workflow.

Caption: Integrated workflow for the structural elucidation of isomers.

Conclusion

Distinguishing furan-piperidine isomers is a challenge readily met with a multi-technique spectroscopic approach. While IR and MS provide rapid, valuable clues—particularly the presence or absence of an N-H group and the core molecular weight—NMR spectroscopy stands as the definitive tool. The combination of 1D NMR for initial assessment and a suite of 2D NMR experiments (COSY, HSQC, and especially HMBC) provides an unassailable, detailed map of the molecular architecture. By understanding the causal links between isomeric structure and spectral output, researchers can confidently and efficiently characterize these critical building blocks of medicinal chemistry.

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  • Vibrational Spectroscopy Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]

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  • 4: Structure Determination I- UV-Vis and Infrared Spectroscopy, Mass Spectrometry. (2022). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Structure elucidation and complete assignment of H and C NMR data of Piperine. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

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  • Can IR Spectroscopy Distinguish Stereoisomers?. (2025). YouTube. Retrieved January 17, 2026, from [Link]

  • Effects of Geometric Isomerism and Crystal Size on Ultra-Narrowband Near-Infrared Emission from Organic Crystals. (2025). Chinese Chemical Society. Retrieved January 17, 2026, from [Link]

  • Vibrational spectroscopy of hydroxy-heterobiaryls. IR-active modes of [2,2'-bipyridyl]-3,3'-diol. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Using fragment peaks in mass spectra to work out isomers. (2018). YouTube. Retrieved January 17, 2026, from [Link]

  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

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Navigating the Furan Scaffold: A Comparative Analysis of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Furan-2-Carbaldehyde Motif in Medicinal Chemistry

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Its derivatives, particularly substituted furan-2-carbaldehydes, serve as versatile synthetic intermediates for creating diverse molecular architectures.[3] This guide provides a detailed assessment of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde , a specific derivative within this important class. We will examine its novelty, propose a robust synthetic strategy, compare it with structurally related analogs, and provide a detailed experimental protocol for evaluating its potential cytotoxic activity.

Part 1: Assessing the Novelty of this compound

A thorough review of the scientific and chemical literature reveals that This compound is not a novel compound . It is listed in the catalogs of several chemical suppliers and has been assigned the Chemical Abstracts Service (CAS) Registry Number 876710-46-2 .

Despite its commercial availability, there is a notable absence of published scientific literature detailing its specific synthesis, characterization, or biological activity. This suggests that while the molecule has been synthesized, it remains largely unexplored within the academic and drug discovery communities, presenting an opportunity for novel research into its potential therapeutic applications.

Part 2: Synthetic Strategy and Mechanistic Rationale

While a specific published synthesis for this compound is not available, a highly plausible and efficient route can be designed based on established methods for analogous 5-amino-substituted furan-2-carbaldehydes. The most logical approach is a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway: The synthesis would involve the reaction of a 5-halofuran-2-carbaldehyde (e.g., 5-bromo- or 5-chlorofuran-2-carbaldehyde) with 2-methylpiperidine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5-Halofuran-2-carbaldehyde 5-Halofuran-2-carbaldehyde (X = Br, Cl) Reaction_Vessel Nucleophilic Aromatic Substitution (SNAr) 5-Halofuran-2-carbaldehyde->Reaction_Vessel 2-Methylpiperidine 2-Methylpiperidine 2-Methylpiperidine->Reaction_Vessel Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction_Vessel Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction_Vessel Heat Heat (Δ) Heat->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound

Caption: Proposed synthesis of the target compound via SNAr.

Causality and Experimental Choices:

  • Mechanism: The furan ring, when substituted with an electron-withdrawing group like the carbaldehyde at the C2 position, becomes electron-deficient. This electronic state activates the C5 position for nucleophilic attack.[4][5] The reaction proceeds via an addition-elimination mechanism, where the amine (2-methylpiperidine) attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] Aromaticty is subsequently restored by the elimination of the halide ion.

  • Choice of Halogen: 5-Bromofuran-2-carbaldehyde is often preferred as a starting material due to the good leaving group ability of bromide and its relative stability and commercial availability.

  • Base and Solvent: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is required to neutralize the hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards the product. A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal as it can solvate the ions involved without interfering with the nucleophile, and the application of heat is typically necessary to overcome the activation energy of the reaction.[5]

Part 3: Comparative Analysis with Structurally Related Compounds

The biological potential of this compound can be inferred by comparing it to structurally similar furan derivatives with known activities. The key structural motifs are the furan-2-carbaldehyde core and the N-substituted amine at the C5 position.

Compound NameStructureRelevant Biological ActivityReference(s)
5-(Piperidin-1-yl)furan-2-carbaldehyde A direct analog without the methyl group on the piperidine ring.Precursor for compounds with potential antimicrobial and anticancer activities. The general class of 5-aminofuran derivatives is widely explored in medicinal chemistry.[7]
5-Nitrofurantoin Contains a furan ring with a nitro group at C5.Clinically used antibacterial agent, particularly for urinary tract infections. The nitro group is crucial for its mechanism of action.[3]
Various 3-Aryl-3-(furan-2-yl)propanoic acids Derived from furan-2-carbaldehyde.Exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values often in the 64-128 µg/mL range.[7][8]
Novel Furan-1,3,4-oxadiazole Carboxamides Complex furan derivatives.Potent antifungal activity against various phytopathogenic fungi, acting as succinate dehydrogenase inhibitors.[9]

Structural Insights:

The introduction of the 2-methylpiperidine moiety to the furan scaffold imparts specific properties. The piperidine ring increases lipophilicity, which can enhance membrane permeability. The methyl group introduces a chiral center and steric bulk, which could lead to specific interactions with biological targets, potentially improving potency or selectivity compared to its unsubstituted piperidinyl analog. The diverse activities of related furan compounds, ranging from antibacterial and antifungal to anticancer, suggest that the target compound is a promising candidate for broad biological screening.[1][3]

Part 4: Experimental Workflow for Cytotoxicity Screening

To assess the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay is a crucial first step.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for measuring cell metabolic activity, which serves as an indicator of cell viability.[11][12]

MTT_Workflow start_end start_end process process data data decision decision A Start: Prepare Cell Cultures (e.g., MCF-7, HeLa) B Seed cells into 96-well plates (e.g., 5,000 cells/well) A->B C Allow cells to adhere (24 hours incubation) B->C D Prepare serial dilutions of This compound C->D E Treat cells with compound dilutions. Include Vehicle Control (DMSO) and Positive Control (Doxorubicin). D->E F Incubate for 48-72 hours E->F G Add MTT reagent (5 mg/mL) to each well F->G H Incubate for 4 hours (Formazan crystal formation) G->H I Solubilize formazan crystals (Add DMSO or Solubilization Buffer) H->I J Measure Absorbance at 570 nm (Microplate Reader) I->J K Data Analysis: Calculate % Cell Viability vs. Control J->K L Determine IC₅₀ Value (Dose-response curve fitting) K->L M End: Report Cytotoxicity Profile L->M

Caption: Workflow for the MTT cell viability assay.

Detailed Experimental Protocol: MTT Assay

This protocol is designed to be a self-validating system by including appropriate controls.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of media.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
  • Controls are critical for trustworthiness:
  • Vehicle Control: Wells treated with the same concentration of DMSO as the highest compound concentration wells (to account for solvent toxicity).
  • Untreated Control: Wells containing only cells and media (represents 100% viability).
  • Positive Control: Wells treated with a known cytotoxic agent like Doxorubicin (to validate assay performance).
  • Carefully remove the old media from the cells and add 100 µL of the media containing the various compound concentrations and controls.
  • Incubate the plate for an additional 48 to 72 hours.

3. MTT Addition and Absorbance Measurement:

  • After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11]
  • Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
  • Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
  • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
  • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:
  • % Viability = [(ODTreated - ODBlank) / (ODControl - ODBlank)] x 100
  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.
  • Use non-linear regression analysis to determine the IC₅₀ value , which is the concentration of the compound that inhibits cell growth by 50%.[12]

Conclusion

While This compound is a known chemical entity, its biological properties remain uncharacterized in public-domain scientific literature. Its structural similarity to other biologically active furan derivatives makes it a compelling candidate for further investigation. The proposed synthetic route via nucleophilic aromatic substitution offers a reliable method for its preparation, and the detailed cytotoxicity screening protocol provides a robust framework for its initial biological evaluation. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and other related furan-based molecules.

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • MTT Proliferation Assay Protocol - ResearchGate. (URL: [Link])

  • Pharmacological activity of furan derivatives. (URL: [Link])

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed. (URL: [Link])

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (URL: [Link])

  • Synthesis and Antifungal Activity of Novel Furan-2,4-dione Derivatives Containing Substituted Phenylhydrazine Moiety | Semantic Scholar. (URL: [Link])

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (URL: [Link])

  • Cytotoxicity Assays | Life Science Applications. (URL: [Link])

  • Benzofuran derivatives with antifungal activity. - ResearchGate. (URL: [Link])

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (URL: [Link])

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - RSC Publishing. (URL: [Link])

  • Furan: A Promising Scaffold for Biological Activity. (URL: [Link])

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - PubMed Central. (URL: [Link])

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  • Synthesis of 5‐phenylfuran‐2‐carbaldehyde derivatives - ResearchGate. (URL: [Link])

  • AU2014260269A1 - 5-(hydroxymethyl) furan-2-carbaldehyde (HMF)
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - ResearchGate. (URL: [Link])

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. (URL: [Link])

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])

  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed. (URL: [Link])

  • Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])

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  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (URL: [Link])

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The information herein is intended for researchers, scientists, and drug development professionals trained in handling hazardous materials.

Hazard Assessment and Chemical Profile

Component-Based Hazard Analysis:

ComponentChemical ClassificationKnown Hazards
2-Methylpiperidine Heterocyclic AmineHighly flammable liquid and vapor, Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.[1][2][3][4][5]
Furan-2-carbaldehyde (Furfural) AldehydeFlammable liquid and vapor, Toxic if swallowed, Fatal if inhaled, Harmful in contact with skin, Causes serious eye irritation, Suspected of causing cancer.[6][7][8][9]
5-(Piperidin-1-yl)furan-2-carbaldehyde (structurally similar) Furan derivativeToxic if swallowed, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[10]

Based on this analysis, this compound should be treated as a hazardous chemical with the potential for flammability, toxicity (oral, dermal, and inhalation), severe skin and eye irritation, and possible carcinogenicity. All personnel handling this compound must be thoroughly trained on these risks.[11][12][13][14]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified, stringent safety precautions are mandatory.

Engineering Controls:

  • All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[13]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn at all times.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against splashes.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]

Disposal Workflow

The following step-by-step procedure outlines the compliant disposal of this compound waste. This workflow is designed to ensure safety and adherence to environmental regulations.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_storage Storage & Pickup Prep Don Appropriate PPE Segregate Segregate Waste Streams (Solid vs. Liquid) Prep->Segregate Container Select Compatible, Labeled Hazardous Waste Container Segregate->Container Transfer Transfer Waste into Container (in fume hood) Container->Transfer Close Securely Close Container Transfer->Close Store Store in Designated Satellite Accumulation Area Close->Store Log Log Waste in Inventory Store->Log Pickup Arrange for Pickup by Licensed Waste Hauler Log->Pickup

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

Step 1: Waste Segregation

  • Solid Waste: Contaminated materials such as gloves, weighing paper, and absorbent pads should be collected separately from liquid waste.

  • Liquid Waste: Unused or waste solutions of this compound must be collected in a dedicated liquid waste container. Do not mix with incompatible waste streams.[15]

Step 2: Container Selection and Labeling

  • Choose a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[16]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazard pictograms (e.g., flammable, toxic, corrosive).[17]

Step 3: Waste Accumulation

  • All transfers of waste into the designated container must be performed in a chemical fume hood.

  • Keep the waste container closed at all times, except when adding waste.[18]

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.[18]

Step 5: Final Disposal

  • Disposal of this compound must be handled by a licensed hazardous waste disposal company.[15] Do not attempt to dispose of this chemical down the drain or in regular trash.[19]

  • Follow your institution's procedures for requesting a hazardous waste pickup. Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[16][18]

Decontamination of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[19]

  • The rinsate must be collected and disposed of as hazardous liquid waste.[19]

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.[19]

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your institution's environmental health and safety (EHS) department. Only trained personnel with appropriate PPE should attempt to clean up a spill.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[11][20][21][22] It is the responsibility of the waste generator to ensure full compliance.[22]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]

  • OSHA Standards for Biological Laboratories. ASPR. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • 2-Methylpiperidine. PubChem. [Link]

  • 2-Methylpiperidine Safety Data Sheet. LookChem. [Link]

  • Furfural. PubChem. [Link]

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  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: As a novel research chemical, 5-(2-methylpiperidin-1-yl)furan-2-carbaldehyde lacks a comprehensive, publicly available toxicological profile. This guide is therefore predicated on a conservative risk assessment, drawing parallels from the known hazards of its constituent functional groups: the furan-2-carbaldehyde (furfural) moiety and the 2-methylpiperidine moiety. The fundamental principle when handling substances with unknown toxicity is to treat them as hazardous until proven otherwise.[1][2][3] This protocol is designed to provide a robust framework for ensuring researcher safety.

Hazard Analysis by Structural Analogy

A prudent assessment of risk begins with deconstructing the molecule to understand the potential hazards contributed by its core components.

  • Furan-2-carbaldehyde (Furfural) Moiety: This component is the primary source of concern for acute and chronic toxicity. Furfural is known to be toxic if swallowed, harmful in contact with skin, and can be fatal if inhaled.[4][5][6] It is a severe irritant to the skin, eyes, and respiratory system.[4][7][8] Furthermore, it is suspected of causing cancer and may cause liver damage with repeated exposure.[4][5][7] The aldehyde group itself can act as a sensitizer, potentially leading to allergic skin reactions.[7]

  • 2-Methylpiperidine Moiety: This saturated heterocyclic amine contributes hazards of corrosivity and flammability. Similar piperidines are known to cause severe skin burns and eye damage.[9][10] They are often harmful if swallowed or in contact with skin, and can be toxic if inhaled.[9]

Inferred Hazard Profile: Based on this analysis, this compound should be handled as a substance that is:

  • Acutely toxic (oral, dermal, inhalation).

  • A severe skin and eye irritant/corrosive.

  • A respiratory tract irritant.

  • A potential carcinogen and organ toxicant.

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE must be based on a thorough hazard assessment of the specific laboratory operations being performed.[11][12] The following table outlines the minimum required PPE for handling this compound, with recommendations scaled to the quantity of material being handled.

Scale of Operation Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Microscale (<100 mg) Double-gloved with nitrile or neoprene gloves.ANSI Z87.1-compliant safety glasses with side shields.Work within a certified chemical fume hood.Standard laboratory coat.
Bench Scale (100 mg - 10 g) Double-gloved with nitrile or neoprene gloves. Change outer glove immediately upon contamination.Chemical safety goggles. A face shield is required when a splash hazard exists.Work within a certified chemical fume hood.Chemically resistant laboratory coat.
Scale-up (>10 g) Heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton™). Double-gloving is mandatory.Chemical safety goggles and a full-face shield.Work within a certified chemical fume hood. A supplied-air respirator may be required based on risk assessment.[8]Chemically resistant laboratory coat or suit, with arm coverings.

Operational and Disposal Plans

Safe Handling Workflow

A systematic approach is critical to minimizing exposure during routine handling. The following workflow is mandatory for all operations involving this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) don_ppe Don Full PPE (per scale) prep_area->don_ppe gather_tools Assemble All Necessary Apparatus & Reagents don_ppe->gather_tools weigh Weigh Compound (in fume hood) gather_tools->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Conduct Reaction transfer->reaction workup Perform Work-up/ Purification reaction->workup decontaminate Decontaminate Glassware & Surfaces workup->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.